2-Aminophenylboronic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-aminophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,9-10H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDASZCYRKGSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586012 | |
| Record name | (2-Aminophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863753-30-4 | |
| Record name | (2-Aminophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminophenylboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Aminophenylboronic acid hydrochloride CAS number
An In-Depth Technical Guide to 2-Aminophenylboronic Acid Hydrochloride
This guide provides an in-depth technical overview of this compound (CAS No: 863753-30-4), a versatile bifunctional molecule essential for researchers, scientists, and professionals in drug development and materials science. We will move beyond a simple recitation of facts to explore the causality behind its applications, from its role in constructing complex molecular architectures to its use in advanced sensing technologies.
Core Identity and Physicochemical Properties
This compound is an organic boron compound valued for its dual reactivity. The molecule features an aniline moiety ortho to a boronic acid group. The hydrochloride salt form generally enhances stability and simplifies handling compared to the free base.[1] The boronic acid functional group is a Lewis acid, capable of forming reversible covalent bonds with diols, while the amino group serves as a versatile nucleophilic handle for a wide range of organic transformations.[2][3]
This dual functionality makes it a powerful building block in synthetic chemistry. Its CAS number is 863753-30-4.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 863753-30-4 | [4][5][6][7] |
| Molecular Formula | C₆H₉BClNO₂ | [4][7] |
| Molecular Weight | 173.41 g/mol | [5][7] |
| Appearance | Solid, crystalline powder | [8] |
| Melting Point | 115-118 °C or 145-156 °C | [7] |
| Linear Formula | NH₂C₆H₄B(OH)₂ · HCl | |
| InChI Key | WPDASZCYRKGSTO-UHFFFAOYSA-N | [7] |
Note on Melting Point: The observed variance in melting point likely stems from differences in purity, crystalline form, or the presence of varying amounts of the corresponding anhydride. Researchers should consider the value reported on their specific product's certificate of analysis.
Synthesis and Purification
The synthesis of this compound typically involves a two-step process: the formation of the parent 2-aminophenylboronic acid, followed by its conversion to the hydrochloride salt. A common and efficient method for creating the C-B bond is the palladium-catalyzed Miyaura borylation reaction, starting from a readily available haloaniline.[9]
Rationale for Method Selection
The Miyaura borylation is chosen for its high functional group tolerance, allowing the reaction to proceed without the need to protect the amino group of the starting material, 2-iodoaniline. The use of bis(pinacolato)diboron is standard, as it forms a stable boronate ester intermediate that can be readily isolated and subsequently hydrolyzed to the desired boronic acid.
Experimental Protocol: Synthesis of 2-Aminophenylboronic Acid[10]
-
Reaction Setup : To a two-neck flask, add 2-iodoaniline (1.10 g, 5 mmol), bis(pinacolato)diboron (1.40 g, 5.5 mmol), potassium acetate (1.45 g, 15 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (150 mg).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-6 times to ensure an oxygen-free environment, which is critical for preventing the degradation of the palladium catalyst.
-
Solvent Addition & Heating : Under the inert atmosphere, add dimethyl sulfoxide (DMSO) (25 mL). Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Workup & Purification : After cooling, the reaction mixture is worked up (details typically involve filtration and extraction) and the crude product is purified by column chromatography to yield the 2-aminophenylboronic acid pinacol ester.
-
Hydrolysis to Boronic Acid : The pinacol ester (0.88 g, 4 mmol) is dissolved in methanol (30 mL). An aqueous solution of sodium periodate (NaIO₄) (2.56 g, 12 mmol in 7 mL water) is added slowly, followed by ammonium chloride (0.56 g, 10 mmol). The mixture is stirred at room temperature for 18 hours.[9]
-
Final Isolation : The inorganic salts are removed by filtration. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield 2-aminophenylboronic acid.[9]
-
Hydrochloride Salt Formation : The purified 2-aminophenylboronic acid is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or ether) to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Core Applications and Methodologies
The utility of this compound spans several key areas of research, primarily driven by the unique reactivity of its boronic acid and amino moieties.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reagent is a cornerstone building block in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[10] It enables the efficient synthesis of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[11][12] The reaction couples the aminophenyl group with an aryl or vinyl halide/triflate.[10]
Mechanism Overview The reaction proceeds via a catalytic cycle involving a palladium(0) species.[11][13]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation : The boronic acid, activated by a base, transfers its organic group (the 2-aminophenyl moiety) to the palladium center.
-
Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst.[11][13]
Protocol: Suzuki Coupling of 2-Aminophenylboronic Acid HCl with an Aryl Bromide
-
Reagent Preparation : In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (3.0 eq).
-
Solvent Addition : Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water. The choice of solvent and base is critical and must be optimized for the specific substrates.
-
Reaction Conditions : Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C for 4-12 hours.[11]
-
Monitoring : Track the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification : Upon completion, cool the reaction to room temperature. Perform an aqueous workup to remove inorganic salts, extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product via column chromatography.
B. Biosensing and Molecular Recognition
A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structures in saccharides (like glucose) and on bacterial cell surfaces.[3][14][15] This interaction is the foundation for using aminophenylboronic acid derivatives in various sensing platforms.[16]
Principle of Diol Binding In aqueous media, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form binds much more strongly to diols. By coupling this binding event to a signal transducer (e.g., a fluorophore or an electrode), the presence and concentration of the target diol can be quantified.[15]
Application Example: Bacterial Detection Researchers have immobilized 3-aminophenylboronic acid onto gold electrodes to create affinity sensors for bacteria.[17] The boronic acid acts as a recognition molecule, binding to diol-containing lipopolysaccharides on the bacterial cell wall. This binding event alters the capacitance of the electrode surface, which can be measured and correlated to the bacterial concentration.[17]
Safety, Handling, and Stability
Proper handling and storage are paramount to ensure user safety and maintain the integrity of this compound.
-
Acute Toxicity : Harmful if swallowed (GHS Category 4).[7][19][20]
-
Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2).[18]
Handling and Personal Protective Equipment (PPE) [18][19]
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Gloves : Wear suitable chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.
-
Eye Protection : Use safety glasses with side-shields or goggles.
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][21]
Storage and Stability [18]
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Atmosphere : The compound can be air and moisture-sensitive. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[18]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18]
-
Degradation Pathway : A primary degradation pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond, which can be accelerated by acidic or basic conditions.[22] Always prepare aqueous solutions fresh before use to minimize hydrolysis.[22]
Conclusion
This compound is more than a mere catalog chemical; it is a sophisticated molecular tool. Its well-defined reactivity, particularly in Suzuki-Miyaura coupling and diol recognition, provides a reliable platform for innovation in drug discovery, diagnostics, and materials science. Understanding the principles behind its synthesis, applications, and handling allows researchers to harness its full potential while ensuring experimental reproducibility and safety.
References
- Hebei Summedchem Co., Ltd. (n.d.). This compound.
- Carl ROTH. (n.d.). (2-Aminophenyl)boronic acid hydrochloride.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Kondo, N., Aoki, E., Takada, S., & Temma, T. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Molecules, 27(19), 6745.
- Wikipedia. (n.d.). Suzuki reaction.
- Wulandari, P., et al. (2023). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Polymers, 15(1), 1.
- MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
- Google Patents. (2020). Preparation method of hydroxyphenylboronic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (n.d.). Electrochemical (Bio)Sensors for Toxins, Foodborne Pathogens, Pesticides, and Antibiotics Detection.
- Wannapob, R., et al. (2011). Affinity sensor using 3-aminophenylboronic acid for bacteria detection. Talanta, 84(1), 209-214.
Sources
- 1. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. aldlab-chemicals_(2-Aminophenyl)boronic acid hydrochloride [aldlab.com]
- 6. 863753-30-4 | this compound - AiFChem [aifchem.com]
- 7. echemi.com [echemi.com]
- 8. 2-Aminophenylboronic acid | 5570-18-3 [chemicalbook.com]
- 9. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]
- 16. A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
- 19. capotchem.cn [capotchem.cn]
- 20. chemical-label.com [chemical-label.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 2-Aminophenylboronic Acid Hydrochloride: Properties, Reactivity, and Applications
Abstract
2-Aminophenylboronic acid and its hydrochloride salt are foundational building blocks in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Their utility is primarily derived from the dual reactivity of the amino and boronic acid moieties, which enables their participation in a wide array of chemical transformations. This guide provides an in-depth technical overview of 2-aminophenylboronic acid hydrochloride, beginning with its fundamental physicochemical properties, including its molecular weight. It further explores common synthetic routes, delves into its critical role in palladium-catalyzed cross-coupling reactions, furnishes a detailed experimental protocol, and outlines best practices for safe handling and storage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design. This compound is a crystalline solid whose stability and solubility are enhanced by the presence of the hydrochloride salt compared to its free base form.[1] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 173.41 g/mol | [2][3][4] |
| Molecular Formula | C₆H₉BClNO₂ | [2][5] |
| CAS Number | 863753-30-4 | [2][3][5] |
| Appearance | Crystalline powder / Solid | [6] |
| Melting Point | 115-118 °C / 145-156 °C | [2] |
| Boiling Point | 346.9 °C at 760 mmHg | [2] |
| Exact Mass | 173.041489 u | [2] |
Note: The reported melting point can vary between suppliers and depends on the purity of the material.
Synthesis and Purification
The synthesis of 2-aminophenylboronic acid is a critical process, as the purity of the final product directly impacts the success of subsequent reactions. A common and reliable method involves the catalytic hydrogenation of 2-nitrophenylboronic acid.
Causality of Experimental Choices:
-
Starting Material: 2-Nitrophenylboronic acid is a commercially available and stable precursor. The nitro group is an excellent electronic withdrawing group that is readily reduced to the desired amine.
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the reduction of nitro groups. A 10% loading is standard and provides a good balance between reaction rate and cost.[7]
-
Solvent: Methanol is an ideal solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions.[7]
-
Hydrogen Source: An atmosphere of hydrogen gas is the reducing agent. The reaction can often be carried out at atmospheric pressure, avoiding the need for high-pressure equipment.[7]
-
Purification: After the reaction, the palladium catalyst is removed by filtration through diatomaceous earth (e.g., Celite). The product can then be purified by column chromatography or recrystallization to achieve high purity.[7][8] The hydrochloride salt is typically formed by treating the purified free amine with hydrochloric acid, which often improves the compound's shelf life and handling characteristics.
Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound in drug discovery and materials science is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9][10] This Nobel Prize-winning reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[9][11] This transformation is a cornerstone of modern synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks.[10]
The reaction mechanism is a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.[12][13]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[11][14]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12][13]
The presence of the amino group on the phenyl ring allows for the synthesis of biaryl amines, which are privileged structures in many biologically active molecules, including kinase inhibitors and other therapeutic agents.[15][16]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction using this compound.
Objective: To synthesize 2-amino-4'-methylbiphenyl from this compound and 4-bromotoluene.
Materials:
-
This compound (1.0 eq)
-
4-Bromotoluene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Workflow:
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, 4-bromotoluene, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The order of addition for solids is generally not critical.
-
-
Inert Atmosphere: Seal the flask with a rubber septum and purge the vessel with an inert gas (nitrogen or argon). This is achieved by evacuating the flask under vacuum and backfilling with the inert gas. Repeat this cycle three times.
-
Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical for catalyst longevity and reaction efficiency.[12]
-
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Causality: Solvents must be degassed (by sparging with inert gas or freeze-pump-thaw cycles) to remove dissolved oxygen. The water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating accelerates the rate of reaction. Vigorous stirring ensures proper mixing of the heterogeneous mixture.
-
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Causality: The aqueous workup removes the inorganic salts (e.g., K₂CO₃, KBr) and other water-soluble impurities.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts (like homocoupled boronic acid).
-
Safe Handling and Storage
Proper handling and storage are crucial to maintain the chemical integrity of boronic acids and ensure laboratory safety.[17]
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][18] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[2][17] Boronic acids are prone to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during reaction setup, it is best practice to minimize moisture exposure.[19] Keep the container away from incompatible materials and foodstuffs.[2][17]
-
Stability: While generally stable, boronic acids can undergo protodeboronation (cleavage of the C-B bond) under harsh acidic or basic conditions.[1] The hydrochloride salt form enhances stability for long-term storage.
Conclusion
This compound is a reagent of significant value, underscored by its central role in the synthesis of complex molecules for drug discovery and materials science. Its molecular weight of 173.41 g/mol is a fundamental parameter for stoichiometric calculations, but its true utility lies in the predictable and powerful reactivity of its functional groups. A comprehensive understanding of its properties, synthetic pathways, and role in key reactions like the Suzuki-Miyaura coupling, combined with meticulous experimental technique and safe handling, empowers researchers to fully exploit its synthetic potential.
References
- How to Store Boric Acid. Lab Alley.
- Understanding Boronic Acids: Properties, Handling, and Sourcing.
- Recent Advances in the Synthesis of Borinic Acid Derivatives. National Institutes of Health (NIH).
- Borate handling and storage. U.S. Borax.
- Suzuki Coupling. Organic Chemistry Portal.
- Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. The Royal Society of Chemistry.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Suzuki reaction. Wikipedia.
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling Explained: A Gateway to Complex Molecule Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. National Institutes of Health (NIH).
- Boronic acid. Wikipedia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. aldlab-chemicals_(2-Aminophenyl)boronic acid hydrochloride [aldlab.com]
- 4. (2-AMINOPHENYL)BORONIC ACID HYDROCHLORIDE [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2-Aminophenylboronic acid | 5570-18-3 [chemicalbook.com]
- 7. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. laballey.com [laballey.com]
- 18. file.bldpharm.com [file.bldpharm.com]
- 19. borax.com [borax.com]
2-Aminophenylboronic acid hydrochloride physical properties
An In-depth Technical Guide on the Physical Properties of 2-Aminophenylboronic acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS No. 863753-30-4) is a vital building block in modern organic synthesis and medicinal chemistry. Its utility as a reactant in cross-coupling reactions, such as the Suzuki coupling, and in the preparation of novel therapeutic agents and sensors, underscores the importance of a thorough understanding of its physical properties. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed to equip researchers and drug development professionals with the technical data and practical insights necessary for its effective handling, characterization, and application in a laboratory setting. The discussion moves from fundamental identifiers and properties to predictive spectroscopic analysis, stability considerations, and validated experimental protocols.
Chemical Identity and Structure
Accurate identification is the foundation of any chemical workflow. The key identifiers for this compound are summarized below.
| Identifier | Value | Reference(s) |
| CAS Number | 863753-30-4 | [1][2][3][4] |
| Molecular Formula | C₆H₉BClNO₂ (or C₆H₈BNO₂ · HCl) | [1][2][3] |
| Molecular Weight | 173.41 g/mol | [2][3][5] |
| InChI Key | WPDASZCYRKGSTO-UHFFFAOYSA-N | [3] |
| Synonyms | (2-Aminophenyl)boronic acid HCl, 2-Boronoaniline hydrochloride | [3][4][6] |
The molecule consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an amino group [-NH₂] at the ortho (1,2) positions. As a hydrochloride salt, the amino group is protonated to form an ammonium chloride moiety (-NH₃⁺Cl⁻), which significantly influences its solubility and stability.
Caption: Chemical structure of this compound.
Core Physical Properties
The physical state and solubility of a compound are critical parameters for reaction setup, purification, and formulation.
| Property | Description | Reference(s) |
| Appearance | White to light yellow or beige solid/powder. | [7][8] |
| Melting Point | 145 - 156 °C | [8] |
| 115 - 118 °C | [3] | |
| Solubility | No quantitative data available in searched sources. Expected to be soluble in water and polar organic solvents due to its ionic salt character. The related compound 3-aminophenylboronic acid hydrochloride is described as soluble in water. | [9] |
Discussion on Melting Point Discrepancy
The observed variance in reported melting points (145-156 °C vs. 115-118 °C) is not uncommon for boronic acids.[3][8] This discrepancy can be attributed to several factors:
-
Purity: Commercially available batches may have different purity levels (e.g., ≥95% vs. 97%), and trace impurities can depress and broaden the melting range.[3]
-
Anhydride Formation: Phenylboronic acids are prone to dehydration, forming cyclic boroxines (anhydrides). The presence of varying amounts of anhydride can significantly alter the observed melting point.
-
Experimental Technique: Differences in the rate of heating or the specific apparatus used for measurement can lead to variations in recorded values.
For critical applications, it is imperative to determine the melting point of the specific batch being used as a quality control measure.
Spectroscopic Characterization (Predictive Analysis)
While specific spectral data for this compound is not widely published, a predictive analysis based on its functional groups provides a reliable framework for its characterization via IR and NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the presence of key functional groups. The expected vibrational bands for this compound are detailed below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |
| O-H (Boronic Acid) | 3200 - 3600 (Broad) | Stretching | Confirms the presence of the B(OH)₂ group. Broadness is due to hydrogen bonding.[10] |
| N-H⁺ (Ammonium) | 2800 - 3200 (Broad) | Stretching | Indicates the protonated amine salt. Often overlaps with C-H and O-H signals. |
| C-H (Aromatic) | 3000 - 3100 (Sharp) | Stretching | Confirms the aromatic ring structure.[11] |
| C=C (Aromatic) | 1450 - 1600 | Ring Stretching | Characteristic absorptions for the phenyl ring. |
| B-O | 1310 - 1380 | Asymmetric Stretching | A key indicator for the boronic acid moiety. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can confirm the substitution pattern of the aromatic ring and the presence of exchangeable protons.
-
Aromatic Protons (δ 7.0-8.0 ppm): The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region. The ortho-substitution pattern will lead to characteristic splitting, though precise assignment requires more advanced 2D NMR techniques.
-
Exchangeable Protons (variable, broad): The protons of the ammonium (-NH₃⁺) and boronic acid (-B(OH)₂) groups are acidic and will exchange with trace water or deuterated solvents. This results in broad signals that may not always be observed or may shift significantly depending on the solvent, concentration, and temperature. Their presence can often be confirmed by a D₂O exchange experiment, where the signals disappear from the spectrum.
Stability, Storage, and Handling
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.
Stability Profile
The compound is generally stable under recommended storage conditions.[5][8] However, it is sensitive to certain environmental factors:
-
Moisture and Air Sensitivity: The compound is described as air-sensitive and moisture should be avoided.[5][12] Prolonged exposure can lead to degradation and anhydride formation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to vigorous or hazardous reactions.[5][8]
Recommended Storage Protocol
To ensure long-term viability, the following storage protocol is recommended:
-
Keep the container tightly closed and properly labeled.[12]
-
Store in a cool, dry, and well-ventilated area.[12]
-
For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).[12]
Caption: Recommended workflow for the storage and handling of the compound.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol provides a self-validating method for accurately determining the melting point range of this compound.
Objective: To determine the melting point range of a sample and validate the instrument's calibration.
Materials:
-
This compound sample
-
Melting point calibration standard (e.g., benzoin, with a known melting point)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula and watch glass
Protocol:
-
Instrument Calibration:
-
Load a capillary tube with the calibration standard to a height of 2-3 mm.
-
Place the tube in the melting point apparatus.
-
Set a rapid heating ramp (10-15 °C/min) to quickly approach the known melting point.
-
Once within 20 °C of the expected point, reduce the ramp rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which all solid has melted (T₂).
-
The observed range (T₁-T₂) must fall within the certified range of the standard. If not, the instrument requires service or a correction factor must be applied. This step ensures the trustworthiness of subsequent measurements.
-
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals on a watch glass.
-
Load a fresh capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Sample Measurement:
-
Place the sample tube in the apparatus.
-
Based on the literature values, set a rapid ramp to ~100 °C.[3]
-
Reduce the ramp rate to 1-2 °C/min to slowly approach the melting range.
-
Carefully observe the sample and record the temperature of initial melting (onset) and the temperature of complete liquefaction (clear point).
-
-
Reporting:
-
Report the result as a range (e.g., 146 °C - 152 °C).
-
Note the ramp rate used during the measurement.
-
Caption: Flowchart for the melting point determination protocol.
Hazard Profile
According to Safety Data Sheets, this compound presents the following hazards:
-
GHS Classification: Acute Toxicity, Oral (Category 4).[5]
-
Pictogram: GHS07 (Exclamation Mark).[5]
-
Other Hazards: Causes serious eye irritation and may cause skin and respiratory irritation.[12][14]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[5][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]
Conclusion
This compound is a solid reagent with a melting point that can vary depending on purity and hydration state. While stable under inert, dry conditions, it is sensitive to moisture and air. Its identity and purity can be readily assessed using standard analytical techniques such as melting point determination and spectroscopy, with the expected spectral features aligning with its known chemical structure. A clear understanding of these physical properties and adherence to proper handling protocols are essential for its successful application in research and development.
References
- MSDS of this compound. (2010, June 14). Retrieved from a compiled source on chemical safety.
- PubChem. (n.d.). (2-Aminophenyl)boronic acid.
- LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy.
- LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
Sources
- 1. scbt.com [scbt.com]
- 2. aldlab-chemicals_(2-Aminophenyl)boronic acid hydrochloride [aldlab.com]
- 3. echemi.com [echemi.com]
- 4. 863753-30-4 | this compound - AiFChem [aifchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. 5570-18-3 CAS MSDS (2-Aminophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. (2-Aminophenyl)boronic acid hydrochloride - Safety Data Sheet [chemicalbook.com]
- 9. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. (2-Aminophenyl)boronic acid | C6H8BNO2 | CID 2773216 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Definitive Guide to the Aqueous and Organic Solubility of 2-Aminophenylboronic Acid Hydrochloride: A Methodical Approach
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-aminophenylboronic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a first-principles approach to solubility studies, detailing not only the requisite experimental protocols but also the underlying chemical principles that govern the behavior of this versatile compound in solution. We will explore the critical role of pH, the compound's inherent chemical liabilities, and the robust methodologies required for generating reliable and reproducible solubility data.
Introduction: The Significance of Solubility in Drug Development
Solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic potential. For an active pharmaceutical ingredient (API) like this compound, a thorough understanding of its solubility profile is not merely an academic exercise but a critical prerequisite for successful formulation and clinical application. Low aqueous solubility can lead to poor absorption and erratic bioavailability, while a well-characterized profile across various solvents is essential for optimizing purification, crystallization, and formulation processes.
This guide will provide a detailed roadmap for the experimental determination of the thermodynamic solubility of this compound, emphasizing the "gold standard" shake-flask method. Furthermore, we will delve into the unique chemistry of boronic acids that directly impacts their solubility, ensuring a holistic understanding for the practicing scientist.
Physicochemical Properties and Inherent Chemical Liabilities
A foundational understanding of the physicochemical properties of this compound is paramount to interpreting its solubility behavior.
| Property | Value/Information | Source |
| Chemical Formula | C₆H₉BClNO₂ | [1][2] |
| Molecular Weight | 173.41 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | ~145-156 °C | [3] |
The Critical Role of pKa and pH-Dependent Solubility
This compound is an ionizable compound, meaning its solubility in aqueous media is heavily dependent on the pH of the solution[5]. The molecule possesses two key ionizable groups: the boronic acid moiety and the amino group.
-
Boronic Acid Acidity: Boronic acids are Lewis acids, and their pKa is typically around 9[6]. At pH values above the pKa, the boronic acid group will be deprotonated, forming an anionic boronate species.
-
Amino Group Basicity: The amino group is basic and will be protonated at acidic pH.
The hydrochloride salt form indicates that the amino group is protonated. This has significant implications for its aqueous solubility. The practical use of arylboronic acids in drug development is dependent on their solubility in water, which is in turn dependent on their pKa[7]. For ionizable substances, solubility depends on pH, so the final (equilibrium) pH of the saturated solution must be measured directly[8].
A recent study on monosubstituted phenylboronic acids provides insight into predicting the pKa of the boronic acid group[9]. The Hammett equation can be a useful tool for estimating the pKa of meta- and para-substituted phenylboronic acids[9]. However, for ortho-substituted compounds like 2-aminophenylboronic acid, steric effects and potential intramolecular interactions can lead to deviations from these predictions[9]. Therefore, experimental determination of the pKa is highly recommended for a precise understanding of its pH-solubility profile.
The Propensity for Anhydride (Boroxine) Formation
A crucial chemical characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines[10]. This is an equilibrium process that can be influenced by the solvent and the presence of water[10]. The formation of the less soluble boroxine can lead to an underestimation of the true solubility of the monomeric boronic acid. It is therefore essential to be aware of this phenomenon and to ensure that solubility measurements are conducted under conditions that favor the monomeric form, or to characterize the solid phase in equilibrium with the solution.
Reversible Covalent Interactions with Diols
Boronic acids are well-known for their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diol functionalities[4]. This interaction can be exploited to enhance the aqueous solubility of boronic acids. For instance, formulation with polyols like mannitol has been shown to increase the solubility of boronic acid-containing drugs[11]. This is attributed to the formation of more soluble boronic acid esters and a lowering of the apparent pKa of the boronic acid[11]. This property is particularly relevant for formulation development.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method[12]. This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound[12].
The Shake-Flask Method: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, incorporating controls and checks to ensure the generation of high-quality, reliable data.
Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound (ensure purity and characterize the solid form, e.g., by XRPD)
-
Solvents of interest (e.g., purified water, pH buffers ranging from 1.2 to 7.4, ethanol, DMSO, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV or LC-MS/MS method for quantification
Protocol Steps:
-
Preparation of Solvent Media: Prepare all aqueous buffers and ensure their pH is accurately measured and recorded. For organic solvents, use HPLC-grade or equivalent.
-
Addition of Excess Solid: Add an excess of this compound to each vial. A visual excess of solid should be present throughout the experiment.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-48 hours) to reach equilibrium. Causality: This extended shaking ensures that the dissolution and precipitation processes have reached a steady state, which is the definition of thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet the remaining solid. Causality: Proper phase separation is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter into a clean vial for analysis. Causality: Filtration removes any remaining fine particles. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
pH Measurement: For aqueous samples, measure the pH of the saturated solution after equilibration. Causality: The final pH may differ from the starting pH, especially for unbuffered solutions or if the compound itself has a buffering capacity. The equilibrium pH is the relevant value to report with the solubility data.
-
Solid Phase Characterization: After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD) to check for any changes in the crystal form (polymorphism) or conversion to the free base. Causality: This step ensures that the measured solubility corresponds to the intended solid form.
Analytical Method Validation for Quantification
A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique. The validation should be conducted according to ICH guidelines and should include the following parameters:
-
Specificity: The method should be able to separate and quantify the analyte without interference from impurities, degradants, or matrix components.
-
Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | pH (at equilibrium) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (M) |
| Purified Water | 3.5 ± 0.2 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 0.1 M HCl (pH 1.2) | 1.2 ± 0.1 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Acetate Buffer (pH 4.5) | 4.5 ± 0.1 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Phosphate Buffer (pH 6.8) | 6.8 ± 0.1 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Phosphate Buffer (pH 7.4) | 7.4 ± 0.1 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ethanol | N/A | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| DMSO | N/A | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Note: The values in this table are placeholders and must be determined experimentally.
When interpreting the data, consider the pH-solubility profile. It is expected that the solubility of this compound will be highest at low pH where both the amino group is protonated and the boronic acid is in its neutral form. As the pH increases towards the pKa of the boronic acid, the solubility may change depending on the relative solubilities of the different ionic species.
Conclusion
The determination of the solubility of this compound is a multi-faceted process that requires a thorough understanding of its chemical properties and the application of robust experimental methodologies. This guide has provided a comprehensive framework for conducting such studies, from the foundational principles of pKa and chemical stability to the practical execution of the shake-flask method and the validation of the analytical quantification. By following a methodical and self-validating approach, researchers can generate high-quality, reliable solubility data that will be invaluable for the successful development of this promising compound.
References
- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
- Faller, B., & Ertl, P. (2007). Computational approaches to determine drug solubility. Advanced Drug Delivery Reviews, 59(7), 533-545.
- Gonzalez, M. A., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-45.
- Ivanisevic, I., & McClurg, R. B. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
- Kłobucki, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2788.
- Sikorski, A., & Szatyłowicz, H. (2020). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate.
- Szymańska, I., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- MDPI. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(23), 7291.
- Wikipedia. (n.d.). Boronic acid.
- On the Computational Determination of the pKa of Some Arylboronic Acids. (2021). Molecules, 26(23), 7291.
Sources
- 1. scbt.com [scbt.com]
- 2. aldlab-chemicals_(2-Aminophenyl)boronic acid hydrochloride [aldlab.com]
- 3. 2-アミノフェニルボロン酸 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. pharmaexcipients.com [pharmaexcipients.com]
The Synthesis of 2-Aminophenylboronic Acid Hydrochloride: A Technical Guide for Drug Development Professionals
Foreword: The Strategic Importance of 2-Aminophenylboronic Acid Hydrochloride in Modern Drug Discovery
Welcome to an in-depth exploration of the synthesis of this compound, a critical building block in the landscape of contemporary pharmaceutical development. This guide is designed for researchers, scientists, and professionals in the drug development field who seek not just a protocol, but a deeper understanding of the synthetic strategies and chemical nuances involved in preparing this versatile molecule. 2-Aminophenylboronic acid and its derivatives are instrumental in the construction of complex molecular architectures, particularly through their utility in palladium-catalyzed cross-coupling reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] Their ability to introduce a privileged amino-aryl motif makes them invaluable in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[3][4] Boron-containing compounds, once viewed with caution, have emerged as significant players in medicinal chemistry, with several boron-based drugs now approved for clinical use.[3][5][6] This guide aims to provide a comprehensive and practical understanding of the synthesis of this compound, empowering you to leverage its full potential in your research and development endeavors.
I. Synthetic Strategies: Pathways to this compound
The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity of the final product. Here, we will delve into the most prevalent and effective methods, elucidating the chemical logic that underpins each approach.
A. Route 1: Palladium-Catalyzed Borylation of 2-Haloanilines
One of the most common and versatile methods for synthesizing arylboronic acids is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, a reaction often referred to as the Miyaura borylation.[1] This approach is highly favored for its functional group tolerance and generally good yields.
The general transformation involves the reaction of a 2-haloaniline (such as 2-bromoaniline or 2-iodoaniline) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting pinacol ester is then hydrolyzed to the desired boronic acid, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.
Causality Behind Experimental Choices:
-
Choice of Halide: 2-Iodoaniline is generally more reactive than 2-bromoaniline in the oxidative addition step of the catalytic cycle, which can lead to milder reaction conditions and higher yields.[1] However, 2-bromoaniline is often more cost-effective and readily available, making it a practical choice for larger-scale syntheses.
-
Palladium Catalyst: A variety of palladium catalysts can be employed, with PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) being a robust and commonly used option.[7] The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently.
-
Base: A base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is crucial for the transmetalation step of the Suzuki-Miyaura coupling mechanism.[2][8] It activates the boronic acid derivative for transfer to the palladium center.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or 1,4-dioxane is typically used to dissolve the reactants and facilitate the reaction.[7]
B. Route 2: Reduction of 2-Nitrophenylboronic Acid
An alternative and often straightforward approach involves the reduction of a nitro group to an amine. This method starts with the commercially available 2-nitrophenylboronic acid.
The reduction of the nitro group can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[7][9] This method is generally clean and provides high yields of the corresponding amine.
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is a standard and highly efficient catalyst for the reduction of aromatic nitro groups.[7] The catalyst provides a surface for the reaction to occur and facilitates the transfer of hydrogen.
-
Hydrogen Source: A hydrogen atmosphere, typically at atmospheric or slightly elevated pressure, is the source of the reducing equivalents.[9]
-
Solvent: A protic solvent such as methanol or ethanol is commonly used for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.[7]
C. Route 3: Halogen-Metal Exchange of Protected 2-Bromoaniline
This method involves a halogen-metal exchange reaction, typically using an organolithium reagent, followed by trapping with a borate ester. To prevent side reactions with the acidic proton of the amino group, it must first be protected.
The amino group of 2-bromoaniline is first protected, for example, as a dibenzyl amine.[10] The protected 2-bromoaniline then undergoes a halogen-metal exchange with a strong base like hexyllithium at low temperatures. The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate, to form the boronate ester. Subsequent deprotection of the amino group and hydrolysis of the boronate ester, followed by treatment with HCl, yields the final product.
Causality Behind Experimental Choices:
-
Protecting Group: The dibenzyl group is a suitable choice as it is stable to the strongly basic conditions of the halogen-metal exchange and can be readily removed by catalytic hydrogenation.[10]
-
Organolithium Reagent: Hexyllithium is a strong, non-nucleophilic base that efficiently performs the halogen-metal exchange at low temperatures.[10]
-
Low Temperature: The reaction is conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[10]
II. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via the aforementioned routes.
Protocol 1: Synthesis from 2-Iodoaniline via Miyaura Borylation
Step 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodoaniline (e.g., 5.0 g, 22.8 mmol), bis(pinacolato)diboron (6.3 g, 25.1 mmol), and potassium acetate (6.7 g, 68.4 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO) (e.g., 50 mL).
-
Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (e.g., 560 mg, 0.77 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to obtain the desired pinacol ester.[7]
Step 2: Hydrolysis and Salt Formation
-
Dissolve the purified pinacol ester in a mixture of methanol and water.
-
Add an aqueous solution of sodium periodate (NaIO₄) and ammonium chloride (NH₄Cl) and stir at room temperature for 18 hours.[7]
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of hot water and acidify with concentrated hydrochloric acid.
-
Cool the solution in an ice bath to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis from 2-Nitrophenylboronic Acid via Reduction
-
Dissolve 2-nitrophenylboronic acid (e.g., 5.0 g, 29.9 mmol) in methanol (e.g., 100 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (Pd/C) (e.g., 500 mg, 10% w/w) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours.[7] Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add concentrated hydrochloric acid dropwise until the solution is acidic.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., methanol/ether) to yield pure this compound.
III. Characterization and Data
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
| Property | Typical Value | Reference |
| Molecular Formula | C₆H₈BNO₂ · HCl | [11][12] |
| Molecular Weight | 173.41 g/mol | [11][12] |
| Appearance | White to off-white solid | [13] |
| Melting Point | 145-156 °C | [14] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.0-7.8 (m, 4H, Ar-H), 8.3 (br s, 3H, NH₃⁺), 8.5 (s, 2H, B(OH)₂) | [7] |
| ¹¹B NMR | A valuable tool for monitoring the boronic acid and its complexes. | [15][16] |
IV. Safety and Handling of Organoboron Compounds
Working with organoboron compounds requires adherence to strict safety protocols to mitigate potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[17]
-
Ventilation: Handle all boron-containing compounds in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[18][19]
-
Storage: Store this compound in a cool, dry place away from moisture, strong oxidizing agents, and acids.[18][20] Keep containers tightly sealed.
-
Spill and Waste Disposal: In case of a spill, avoid creating dust.[18] Collect the material using appropriate methods and dispose of it as hazardous waste in accordance with local regulations.
-
Toxicity: While many boronic acids have low toxicity, it is prudent to treat all new compounds as potentially hazardous.[5] Avoid skin and eye contact.[19] In case of exposure, wash the affected area thoroughly with water and seek medical attention if irritation persists.[20]
V. Conclusion: A Versatile Tool for the Future of Drug Discovery
The synthesis of this compound, while achievable through multiple pathways, requires a careful consideration of reaction conditions, reagent selection, and safety precautions. The methodologies outlined in this guide provide a solid foundation for its preparation in a laboratory setting. As a key building block in the synthesis of novel therapeutics, a thorough understanding of its chemistry is paramount for any drug development professional. The continued exploration of boronic acids in medicinal chemistry promises to unlock new avenues for the treatment of a wide range of diseases, and mastering the synthesis of key intermediates like this compound is a critical step in this journey.[21]
VI. References
-
ESPI Metals. (n.d.). Boron. Retrieved from [Link]
-
KingProlly. (2025, November 12). What safety precautions are needed when handling boron trioxide?. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Research Core Facilities. (n.d.). SAFETY DATA SHEET Boron (pieces). Retrieved from [Link]
-
Google Patents. (n.d.). EP1479686A1 - Process for the preparation of aniline boronic acids and derivatives thereof. Retrieved from
-
Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Retrieved from
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
KingProlly. (2025, July 30). What precautions are needed when handling boron III oxide?. Retrieved from [Link]
-
Hebei Summedchem Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation - Supplementary Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Chemical Society Reviews. (2016). Synthesis of α-aminoboronic acids. Retrieved from [Link]
-
ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
-
Google Patents. (n.d.). WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof. Retrieved from
-
Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]
-
PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
-
PubMed. (2014). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Retrieved from [Link]
-
MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of anthranilic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
YouTube. (2023, February 15). ANTHRANILIC ACID SYNTHESIS. #ncchem. Retrieved from [Link]
-
Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid. Retrieved from
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 7. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 10. EP1479686A1 - Process for the preparation of aniline boronic acids and derivatives thereof - Google Patents [patents.google.com]
- 11. 2-アミノフェニルボロン酸 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-氨基苯硼酸 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 14. 2-氨基苯硼酸 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. leapchem.com [leapchem.com]
- 18. Boron - ESPI Metals [espimetals.com]
- 19. king-boron.com [king-boron.com]
- 20. king-boron.com [king-boron.com]
- 21. drugdiscoverytrends.com [drugdiscoverytrends.com]
2-Aminophenylboronic acid hydrochloride mechanism of action
An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of 2-Aminophenylboronic Acid Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the core mechanisms of action of this compound (2-APBA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple description of properties to elucidate the fundamental chemical principles that enable 2-APBA's diverse applications in modern biochemistry, materials science, and medicine. We will examine its role as a versatile chemical tool, focusing on the causality behind its utility in saccharide sensing, enzyme inhibition, and advanced bioconjugation techniques.
The Foundational Mechanism: Reversible Covalent Interaction with cis-Diols
The primary and most widely exploited mechanism of action for 2-APBA, and indeed all phenylboronic acids, is its ability to form reversible covalent bonds with molecules containing cis-1,2 or cis-1,3 diol functionalities.[1][2] This interaction is the cornerstone of its application in areas ranging from glucose sensing to affinity chromatography.
The Chemistry of Boronate Ester Formation
The boron atom in 2-APBA is a Lewis acid, meaning it is an electron pair acceptor.[2] In an aqueous environment, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. It is the trigonal form that reacts with diols to form a five or six-membered cyclic boronate ester.[3] This reaction is highly dependent on pH. At physiological or alkaline pH, the equilibrium shifts towards the more stable tetrahedral boronate ester, strengthening the binding interaction.[3][4] This pH-dependent binding affinity is a critical parameter in the design of 2-APBA-based systems.
Caption: Reversible formation of a cyclic boronate ester.
Application Focus: Saccharide Sensing
The diol-binding mechanism is elegantly applied in the development of sensors for saccharides like glucose.[5] When 2-APBA is incorporated into a larger system, such as a fluorescent molecule or a conductive polymer, the binding of a diol-containing analyte causes a measurable change in the system's physical properties.[2][6] For instance, 3-Aminophenylboronic acid (a close isomer) has been bonded to conducting polymers to detect saccharides; the complexation between the boronic acid and the diol groups alters the electrochemical properties of the polymer, allowing for sensitive detection.[5]
| Sensor Type | Analyte | Dynamic Range | Limit of Detection | Reference |
| Electrochemical (pTTCA-APBA) | Glucose | 0.9 - 9.1 µM | 0.49 µM | [5] |
| Colorimetric (AuNPs-PAA-APBA) | E. coli / S. aureus | Qualitative | Not Applicable | [7] |
| Hydrogel-based (γ-PGA-g-APBA) | Glucose | Responsive at 4 g/L | Not Applicable | [3] |
Table 1: Performance characteristics of various aminophenylboronic acid-based sensors.
Experimental Protocol: Fabrication of a 2-APBA-Modified Electrochemical Sensor
This protocol outlines a general procedure for modifying a glassy carbon electrode (GCE) for glucose sensing, adapted from principles described in the literature.[5]
-
Electrode Preparation: Polish a GCE with 0.05 µm alumina slurry, sonicate in deionized water and ethanol, and dry under a nitrogen stream.
-
Polymer Film Deposition: Prepare a solution of a carboxyl-functionalized monomer (e.g., 5,2′:5,2′′-terthiophene-3′-carboxylic acid) in an appropriate solvent with a supporting electrolyte. Electropolymerize the film onto the GCE using cyclic voltammetry.
-
Activation of Carboxyl Groups: Immerse the polymer-coated electrode in a freshly prepared aqueous solution of 0.1 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 0.05 M N-hydroxysuccinimide (NHS) for 1 hour at room temperature to activate the surface carboxyl groups.[3][8]
-
2-APBA Conjugation: Rinse the activated electrode with deionized water and immediately immerse it in a solution of this compound in a suitable buffer (e.g., pH 7.4 PBS) for 2-4 hours to allow for amide bond formation between the activated carboxyl groups and the amino group of 2-APBA.
-
Finalization and Testing: Rinse the electrode thoroughly to remove any non-covalently bound 2-APBA. The sensor is now ready for electrochemical characterization and testing with glucose solutions using techniques like cyclic voltammetry or electrochemical impedance spectroscopy.
Mechanism as a Serine Protease Inhibitor Scaffold
Boronic acids are a well-established class of reversible, covalent inhibitors for serine proteases.[9][10] This inhibitory mechanism stems from the ability of the electrophilic boron atom to be attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[10][11]
While 2-APBA itself is a relatively simple molecule, it serves as a crucial building block for highly potent and selective peptidyl boronic acid inhibitors.[11][12] In these more complex inhibitors, a peptide sequence designed to match the substrate specificity of the target protease positions the boronic acid "warhead" for optimal interaction with the active site serine.[13] For example, peptidyl boronic acids have been developed as nanomolar inhibitors of Prostate-Specific Antigen (PSA), a serine protease implicated in prostate cancer.[12][13]
Caption: Inhibition of a serine protease by a boronic acid.
Experimental Protocol: Kinetic Assay for Serine Protease Inhibition
This protocol describes a method to determine the inhibitory constant (Kᵢ) of 2-APBA against a model serine protease, such as chymotrypsin.
-
Reagent Preparation:
-
Prepare a stock solution of chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in a suitable organic solvent like DMSO.
-
Prepare a series of dilutions of this compound in the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, varying concentrations of the 2-APBA inhibitor, and the substrate.
-
Initiate the reaction by adding a fixed concentration of the chymotrypsin enzyme to each well.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 405 nm (for the p-nitroanilide product).
-
-
Data Acquisition: Monitor the increase in absorbance over time at 37°C. The rate of reaction (velocity) is determined from the initial linear portion of the absorbance vs. time curve.
-
Data Analysis:
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
Analyze the data using non-linear regression or a Lineweaver-Burk plot to determine the apparent Kₘ and Vₘₐₓ values.
-
A secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration will yield -1/Kᵢ as the x-intercept, allowing for the determination of the inhibitory constant.
-
Mechanisms in Bioconjugation and Chemical Biology
The presence of both a boronic acid and an amino group on the same phenyl ring makes 2-APBA a bifunctional molecule with unique applications in bioconjugation. More recently, ortho-substituted phenylboronic acids have emerged as exceptionally versatile reagents for rapid and biocompatible conjugation reactions.[14]
Amine-Directed Coupling
The primary amino group of 2-APBA can serve as a standard nucleophilic handle for conjugation. It can be readily coupled to molecules bearing carboxylic acid groups (e.g., proteins, polymers) using carbodiimide chemistry, such as the EDC/NHS system.[3][8] This provides a straightforward method to immobilize 2-APBA onto surfaces or incorporate it into larger macromolecular structures, thereby imparting its diol-binding functionality to the target material.[8]
Iminoboronate-Based Chemistries
While 2-APBA itself lacks the required ortho-carbonyl group, its structural relatives, 2-formylphenylboronic acid (2-FPBA) and 2-acetylphenylboronic acid (2-APBA, different from the topic's acronym), are paradigm-shifting reagents in chemical biology.[14][15] These compounds undergo rapid condensation reactions with biological amines (like lysine side chains) or other nucleophiles (like hydrazides or N-terminal cysteines) to form stable, multi-cyclic boron-nitrogen heterocycles.[14][15] This reaction is exceptionally fast and proceeds readily in complex biological media, making it a powerful tool for bio-orthogonal labeling.[14] The reaction with Tris base, a common buffering agent, to form stable oxazolidinoboronate (OzB) complexes highlights the robustness and utility of this chemistry.[16]
Caption: Biocompatible conjugation via iminoboronate formation.
Conclusion
This compound is far more than a simple organic compound; it is a versatile molecular tool whose mechanisms of action are rooted in the fundamental reactivity of the boronic acid moiety and the nucleophilicity of its amino group. Its ability to reversibly bind diols has established it as a critical component in sensors and affinity materials. As a structural motif, it provides a foundation for potent enzyme inhibitors. Finally, the principles governing its reactivity, especially in ortho-substituted analogues, are driving innovations in rapid and biocompatible bioconjugation. Understanding these core mechanisms is essential for any scientist seeking to leverage the unique capabilities of this powerful chemical entity in research and development.
References
- Bootman, M. D., et al. (2003). 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels. Cell Calcium, 34(1), 97-108.
- Kou, Y., & James, T. D. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(61).
- Arkin, M. S., & Ripps, H. (1991). Subtle actions of 2-amino-4-phosphonobutyrate (APB) on the Off pathway in the mudpuppy retina. Vision Research, 31(11), 1937-1946.
- Withers-Martinez, C., et al. (2019). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 116(44), 22171-22180.
- Domány, G., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(3), 738-749.
- Xia, T., et al. (2019). Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. Organic & Biomolecular Chemistry, 17(21), 5246-5250.
- Poh, Z. S., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. Bioconjugate Chemistry, 30(11), 2942-2952.
- D'souza, A. A., & Devarajan, P. V. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001-011.
- Permana, D., et al. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Polymers, 14(21), 4725.
- Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Specific Recognition. Accounts of Chemical Research, 50(5), 1333-1343.
- Webber, K. O., et al. (2008). Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. Journal of Medicinal Chemistry, 51(16), 5059-5066.
- Benetti, E. M., et al. (2016). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Society Reviews, 45(15), 4055-4091.
- Webber, K. O., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 51(16), 5059-5066.
- ResearchGate. (2015). A Glucose Sensor Based on an Aminophenyl Boronic Acid Bonded Conducting Polymer.
- Xia, T., et al. (2019). Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. Organic & Biomolecular Chemistry, 17(21), 5246-5250.
- Zhang, L., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(23), 12958.
- Panasyuk-Delaney, T., et al. (2016). Electrochemical bacterial detection using poly(3-aminophenylboronic acid)-based imprinted polymer. Biosensors and Bioelectronics, 81, 350-355.
- Wang, Y., et al. (2019). Preparation and Properties of Dual Responsive Self-healing Bio-based Hydrogels. Journal of the Chinese Society of Corrosion and Protection, 39(4), 395-402.
- Hebei Summedchem Co., Ltd. (n.d.). This compound.
- Wang, Y., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(3), 173.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sensors | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 3. Preparation and Properties of Dual Responsive Self-healing Bio-based Hydrogels [yyhx.ciac.jl.cn]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 2-Aminophenylboronic Acid Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aminophenylboronic Acid Hydrochloride in Modern Synthesis
This compound has emerged as a pivotal building block in the landscape of organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique bifunctionality, possessing both a nucleophilic amino group and a versatile boronic acid moiety, allows for a diverse range of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of this valuable reagent, focusing on supplier evaluation, practical application in Suzuki-Miyaura cross-coupling reactions, and robust analytical characterization. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring both success and reproducibility in your work.
I. Sourcing and Qualification of this compound: A Critical First Step
The success of any synthetic endeavor begins with the quality of the starting materials. For a reagent as sensitive as this compound, rigorous supplier evaluation and incoming quality control are paramount.
Commercial Suppliers
A multitude of chemical suppliers offer this compound, each with varying levels of purity and documentation. Leading suppliers for research and development quantities include:
-
Sigma-Aldrich (Merck): A well-established supplier known for its extensive quality control and comprehensive documentation.[1]
-
Thermo Fisher Scientific (Alfa Aesar, Acros Organics): Offers various grades of the reagent, often with detailed product specifications and certificates of analysis available online.[2][3][4]
-
TCI Chemicals: A reputable supplier with a strong focus on reagents for organic synthesis, providing detailed product information and safety data.[5][6]
-
Boron Molecular: A specialized manufacturer of boronic acids, offering deep expertise in this class of compounds.
-
Aldlab Chemicals, LLC: A supplier of a wide range of organic building blocks for research and development.
-
Hebei Summedchem Co., Ltd.: A China-based supplier providing this reagent, often in larger quantities.
-
Cenmed Enterprises: A distributor of a broad range of laboratory chemicals and supplies.
Supplier Evaluation and Quality Control Parameters
When selecting a supplier, it is crucial to look beyond the listed purity. A comprehensive evaluation should include a thorough review of the Certificate of Analysis (CoA). While a specific CoA for this compound is not publicly available for all suppliers, a typical CoA should be requested and scrutinized for the following:
| Parameter | Typical Specification | Importance in Drug Development |
| Appearance | White to off-white solid/powder | Consistency in physical form is an initial indicator of purity and can impact handling and solubility. |
| Purity (by HPLC/NMR) | ≥95% (Research Grade), ≥98% (Pharmaceutical Grade) | Directly impacts the yield and purity of the final product. Undesired impurities can lead to side reactions or be difficult to remove. |
| Identity (by ¹H NMR, IR) | Conforms to structure | Confirms that the material is the correct compound. |
| Water Content (Karl Fischer) | Typically <0.5% | The presence of water can lead to the hydrolysis of the boronic acid and the formation of boroxine, impacting reactivity. |
| Residual Solvents (GC) | Varies by solvent, should be within ICH limits | Residual solvents can be detrimental to subsequent reactions and are strictly regulated in pharmaceutical manufacturing. |
| Inorganic Impurities (ICP-MS) | Low ppm levels for heavy metals | Critical for pharmaceutical applications to ensure the safety of the final drug product. |
Self-Validating System for Quality Assessment:
Upon receipt of a new batch of this compound, it is best practice to perform an in-house validation. This should include:
-
¹H NMR Spectroscopy: To confirm the structure and identify any organic impurities.
-
HPLC Analysis: To verify the purity stated on the CoA.
-
Solubility Test: To ensure consistent solubility in the intended reaction solvent.
This internal verification process creates a self-validating system that safeguards your research from the variability inherent in commercial chemical supply chains.
II. Handling, Storage, and Safety: Ensuring the Integrity of Your Reagent
This compound is a hygroscopic and air-sensitive compound.[7] Proper handling and storage are critical to maintain its reactivity and prevent degradation.
-
Storage: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place.[8]
-
Handling: All manipulations should be carried out in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.[7]
-
Dispensing: When dispensing the reagent, work quickly to minimize exposure to air and moisture. Using a glove box or glove bag is recommended for sensitive applications.
Safety Considerations:
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[7] It can also cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[7]
III. Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol and Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. This compound is a valuable coupling partner for the synthesis of biaryl amines, which are common motifs in pharmaceuticals.[9][10]
Reaction Mechanism Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-Amino-4'-methoxybiphenyl
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-amino-4'-methoxybiphenyl.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst, presence of oxygen, poor quality boronic acid. | Use a fresh, active catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere. Verify the quality of the this compound.[8][11] |
| Protodeboronation | Presence of water or acidic impurities. | Use anhydrous solvents and ensure the base is of high quality and sufficient quantity to neutralize the hydrochloride salt and drive the reaction.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously exclude oxygen from the reaction mixture by proper degassing and maintaining a positive pressure of inert gas.[8] |
| Difficult Purification | Presence of palladium black, baseline streaking on silica gel. | Filter the reaction mixture through a pad of Celite® to remove palladium residues before concentration. For purification, consider using a different solvent system or an alternative stationary phase. |
IV. Analytical Characterization of this compound
Accurate characterization of this compound is essential for confirming its identity and purity. The following techniques are routinely employed.
¹H NMR Spectroscopy
¹H NMR is a powerful tool for structural elucidation. The expected spectrum of this compound in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons, the amine protons, and the hydroxyl protons of the boronic acid. The aromatic protons typically appear as a complex multiplet in the range of 6.5-7.5 ppm. The amine protons are often broad and their chemical shift is concentration-dependent, typically appearing between 4.0 and 6.0 ppm. The boronic acid protons are also broad and can be found between 8.0 and 9.0 ppm.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected molecular ion peak [M+H]⁺ for the free base (C₆H₈BNO₂) would be observed at m/z 138. The fragmentation pattern would likely involve the loss of water from the boronic acid moiety and fragmentation of the aromatic ring.[12]
HPLC Analysis
High-performance liquid chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used. UV detection at a wavelength around 254 nm is appropriate for this chromophoric compound.
V. Conclusion: A Versatile Reagent Demanding Careful Consideration
This compound is an invaluable tool for the modern synthetic chemist, particularly in the pursuit of novel therapeutics. Its successful application, however, is not without its challenges. A thorough understanding of its properties, careful selection of commercial suppliers, and meticulous execution of experimental protocols are essential for achieving reproducible and high-yielding results. This guide has aimed to provide not just the "how" but also the "why" behind these critical considerations, empowering researchers to confidently and effectively utilize this versatile building block in their drug discovery and development endeavors. The principles of self-validating systems and a deep appreciation for the nuances of this reagent will undoubtedly pave the way for continued innovation in the field.
References
- Thermo Fisher Scientific. (n.d.). This compound, 97% 1 g | Buy Online. Thermo Fisher Scientific Acros.
- Royal Society of Chemistry. (n.d.). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Royal Society of Chemistry.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Heriot-Watt University. (n.d.). ¹H NMR Spectroscopy. Heriot-Watt University.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Agilent. (2016). Sigma-Aldrich Certificate of Analysis. Agilent.
- SpringerLink. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. SpringerLink.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- Google Patents. (n.d.). US20020188100A1 - Formulation of boronic acid compounds. Google Patents.
- Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts.
- SDS Manager. (n.d.). 2-Aminophenylboronic Acid (contains varying amounts of Anhydride) SDS. SDS Manager.
- SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase.
- ResearchGate. (2020). Design and discovery of boronic acid drugs. ResearchGate.
- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.
Sources
- 1. 2-アミノフェニルボロン酸 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 445310050 [thermofisher.com]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Aminophenylboronic Acid | 5570-18-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 2-Aminophenylboronic Acid (contains varying amounts of Anhydride) SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 7. capotchem.cn [capotchem.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Safe Handling of 2-Aminophenylboronic Acid Hydrochloride
This guide provides an in-depth framework for the safe handling, storage, and emergency management of 2-Aminophenylboronic acid hydrochloride (CAS No. 863753-30-4). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind safety protocols. The methodologies described herein are designed as self-validating systems to ensure maximum safety and experimental integrity in the laboratory environment.
Section 1: Compound Profile and Physicochemical Characteristics
This compound is a versatile bifunctional reagent widely employed in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] Its utility also extends to the development of chemical sensors and advanced materials.[1] Understanding its physical and chemical properties is the foundation of its safe handling.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [2][3] |
| Synonyms | 2-Aminobenzeneboronic acid hydrochloride | [2] |
| CAS Number | 863753-30-4 | [2][3][4] |
| Molecular Formula | C₆H₉BClNO₂ | [2][3] |
| Molecular Weight | 173.41 g/mol | [2] |
| Appearance | Solid | [4] |
| Melting Point | 145-156 °C | [4] |
| InChI Key | WPDASZCYRKGSTO-UHFFFAOYSA-N |[4] |
Section 2: Hazard Identification and GHS Classification
While the toxicological properties of this specific compound have not been exhaustively investigated, it is classified under GHS with a known acute hazard.[2][3] Prudent laboratory practice dictates treating it with a degree of caution that also considers potential hazards observed in structurally similar compounds, such as other aminophenylboronic acid isomers.[5][6]
Core Hazard: The primary, classified hazard is Acute Oral Toxicity .[2][4]
Potential Unclassified Hazards: Based on data for analogous compounds, researchers should be prepared for the possibility of:
Table 2: GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
|---|
|
| Warning | H302: Harmful if swallowed.[2][3][4] | P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[5] |Section 3: The Pillars of Safe Handling: A Causality-Driven Approach
Effective safety protocols are built on understanding why a procedure is necessary. For this compound, the approach rests on three core principles rooted in its physical state and chemical nature.
-
Aerosolization Prevention: As a fine solid, the primary physical risk is the generation of airborne dust during handling (e.g., weighing, transferring).[2] Inhalation is a direct route for exposure.
-
Expert Insight: All manipulations of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure. This engineering control is non-negotiable as it contains dust at the source, protecting the user's breathing zone.
-
-
Dermal and Ocular Barrier Protection: The compound is potentially irritating to the skin and eyes.[5][6] Direct contact can lead to localized irritation or more severe effects.
-
Expert Insight: The use of appropriate Personal Protective Equipment (PPE) is mandatory. Nitrile gloves provide an effective barrier against incidental dermal contact, while ANSI Z87-rated safety goggles protect against accidental splashes or airborne particles.[7][8] A lab coat protects both skin and personal clothing from contamination.[9]
-
-
Chemical Reactivity and Stability: Boronic acids can be sensitive to strong oxidizing agents.[5][6] This compound, being a hydrochloride salt, also has incompatibilities with strong bases.[5][6] Furthermore, many boronic acids are sensitive to air and moisture.[5][10]
Section 4: Standard Operating Protocol: From Receipt to Reaction
This section details a self-validating workflow for handling this compound. Each step is designed to mitigate the risks identified in the previous section.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation and Hazard Review:
-
1.1: Designate a specific area for handling, preferably a chemical fume hood. Verify the hood has a current certification and is functioning correctly.
-
1.2: Review the Safety Data Sheet (SDS) for this compound before beginning work.[2]
-
1.3: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
-
Personal Protective Equipment (PPE) Donning:
-
Weighing and Transfer (Inside Fume Hood):
-
3.1: Place a weigh boat or appropriate glassware on an analytical balance inside the hood or in a ventilated enclosure. Tare the balance.
-
3.2: Gently tap the solid from the reagent bottle onto the weigh boat. Avoid scooping in a manner that creates dust clouds.
-
3.3: Once the desired mass is obtained, securely close the main reagent bottle.
-
3.4: Carefully transfer the weighed solid into the reaction vessel.
-
-
Post-Handling Decontamination and PPE Doffing:
-
4.1: Clean any reusable equipment (like spatulas) that came into contact with the chemical. Wipe down the balance and the work surface inside the fume hood with an appropriate solvent.
-
4.2: Dispose of any contaminated disposable items (weigh boats, wipes) in a designated solid hazardous waste container.
-
4.3: Remove gloves using a proper technique that avoids touching the outer surface with bare skin.[2] Dispose of them in the designated waste stream.
-
4.4: Remove the lab coat and hang it in its designated storage area.
-
4.5: Immediately wash hands thoroughly with soap and water.[5]
-
Section 5: Personal Protective Equipment (PPE) and Engineering Controls
The selection of PPE is not arbitrary; it is a scientifically-backed decision to mitigate specific, identified hazards.
Table 3: Detailed PPE and Engineering Control Specifications
| Control Type | Specification | Rationale and Causality |
|---|---|---|
| Engineering | Certified Chemical Fume Hood | The primary line of defense. It contains dust and vapors, preventing inhalation, which is a key exposure route for this solid compound.[2] |
| Eye/Face | ANSI Z87.1 Safety Goggles | Protects eyes from airborne particles and accidental splashes of solvents during dissolution. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[8] |
| Hand | Nitrile or Butyl Rubber Gloves | Provides a chemical-resistant barrier to prevent dermal absorption and skin irritation. Gloves must be inspected before each use and changed immediately if contaminated or torn.[2][7] |
| Body | Long-Sleeved Laboratory Coat | Protects skin and personal clothing from contamination by dust or splashes.[9] |
| Respiratory | NIOSH-approved N95 Respirator (or EU equivalent FFP1/P1) | Required only if handling outside of a fume hood is unavoidable (e.g., during a large spill cleanup). For routine handling within a fume hood, it is not necessary.[2] |
Section 6: Emergency Response Procedures
Preparedness is paramount. All personnel must be familiar with the location of safety equipment (showers, eyewash stations, fire extinguishers) and these procedures.
Emergency Response Decision Tree
Caption: A decision-making flowchart for emergency scenarios involving the compound.
6.1: In Case of Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[2][3] If irritation persists, consult a physician.
-
Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][3] Rinse mouth thoroughly with water and seek immediate medical attention. Show the Safety Data Sheet to the attending physician.[2]
6.2: In Case of Accidental Release (Spill)
-
1. Evacuate: Ensure all non-essential personnel evacuate the immediate area.
-
2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
3. Protect: Wear all required PPE, including respiratory protection if the spill is large or outside of a fume hood.[2]
-
4. Contain: Carefully sweep up the spilled solid, avoiding the creation of dust.[2][3] Use a dustpan and shovel. Do not use compressed air.
-
5. Dispose: Place the collected material into a suitable, sealed, and labeled container for hazardous waste disposal.[2][6]
-
6. Clean: Clean the spill area with a wet cloth or paper towels to remove any remaining residue, and dispose of the cleaning materials as hazardous waste. Do not allow the product to enter drains.[2]
6.3: In Case of Fire
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][3]
-
Hazardous Combustion Products: During a fire, hazardous gases such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and boron oxides may be produced.[3][6]
-
Action: For small fires, use an appropriate fire extinguisher. For larger fires, or any fire that cannot be immediately extinguished, activate the fire alarm, evacuate the area, and contact emergency services.[11] Firefighters must wear self-contained breathing apparatus (SCBA).[6]
Section 7: Storage and Disposal
Proper storage and disposal are crucial for maintaining chemical integrity and ensuring long-term safety.
Storage Conditions
-
Container: Keep the container tightly closed at all times.[5]
-
Atmosphere: Store in a dry and well-ventilated place.[2][3] For long-term stability and to prevent degradation, storing under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.[5]
-
Temperature: Store in a cool place, away from direct sunlight and heat sources.[2]
-
Incompatibilities: Ensure the storage location is segregated from strong oxidizing agents, strong acids, and strong bases.[5][6]
Waste Disposal
-
Chemical Waste: All surplus material and contaminated disposables must be treated as hazardous waste.[2]
-
Procedure: Dispose of waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain or with general trash.
-
Containers: Contaminated packaging should be treated and disposed of as unused product.[2] Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.[10]
References
- MSDS of this compound. (2010-06-14). Capot Chemical Co., Ltd.
- Chemical Safety Data Sheet MSDS / SDS - (2-Aminophenyl)boronic acid hydrochloride. (2025-07-19). ChemicalBook.
- SAFETY DATA SHEET - this compound. (2025-12-22). Fisher Scientific.
- 2-Aminophenylboronic Acid (contains varying amounts of Anhydride) SDS. (2024-12-17). TCI Chemicals.
- This compound, >=95%. Sigma-Aldrich.
- Personal protective equipment for handling Methylboronic acid pinacol ester-d3. Benchchem.
- SAFETY DATA SHEET - 3-Aminophenylboronic acid hydrochloride. (2021-12-28). Fisher Scientific.
- (2-Aminophenyl)boronic acid. BLD Pharm.
- What PPE Should You Wear When Handling Acid 2026?. (2025-01-07). LeelineWork.
- SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid. (2025-05-12). Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Aminophenylboronic acid hydrochloride. (2025-12-20). Fisher Scientific.
- Proper Protective Equipment. (2021-08-15). Chemistry LibreTexts.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- SAFETY D
- Lab Safety Manual: Emergency Planning and Procedures. Hampshire College.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- A Technical Guide to the Applications of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.
- 3-Aminophenylboronic acid hydrochloride 98%. Sigma-Aldrich.
- This compound, >=95% - Reactant. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-Aminophenylboronic acid = 95 863753-30-4 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. leelinework.com [leelinework.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.ca [fishersci.ca]
- 11. Lab Safety Manual: Emergency Planning and Procedures | Hampshire College [hampshire.edu]
A Guide to the Spectroscopic Characterization of 2-Aminophenylboronic Acid Hydrochloride
Introduction
2-Aminophenylboronic acid hydrochloride (CAS 863753-30-4) is a versatile bifunctional organic compound widely utilized in organic synthesis, medicinal chemistry, and materials science.[1] Its utility stems from the presence of two key functional groups: a nucleophilic aromatic amine and a boronic acid moiety capable of participating in Suzuki-Miyaura cross-coupling reactions and forming reversible covalent bonds with diols. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[2]
Accurate structural confirmation and purity assessment are paramount for its successful application. This technical guide provides an in-depth analysis of the expected spectral data for this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As publicly available experimental spectra for this specific salt are limited, this guide synthesizes data from analogous compounds and first-principle spectroscopic theory to present a detailed, predictive analysis. This approach not only offers a reliable characterization framework but also explains the causal logic behind spectral interpretation and data acquisition choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. For this compound, we will examine both ¹H and ¹³C NMR.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. Due to the compound's acidity and potential for proton exchange, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as its polarity aids dissolution and its residual solvent peak is well-separated from the expected analyte signals.
Structural Considerations for ¹H NMR:
-
Aromatic Region: The benzene ring has four protons. Due to the ortho substitution pattern of the boronic acid and the ammonium group (-NH₃⁺), all four protons are chemically distinct and will exhibit coupling to their neighbors, resulting in a complex series of multiplets.
-
Ammonium Protons (-NH₃⁺): The amine is protonated by HCl. These protons are acidic and typically appear as a broad singlet. Their chemical shift can be highly variable and is dependent on concentration, temperature, and residual water content.
-
Boronic Acid Protons (-B(OH)₂): These hydroxyl protons are also acidic and exchangeable. They typically appear as a broad singlet and will disappear upon the addition of a few drops of D₂O to the NMR tube, a classic test for exchangeable protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities in DMSO-d₆
| Predicted δ (ppm) | Number of Protons | Multiplicity | Assignment | Rationale & Field Insights |
| ~ 9.0 - 10.0 | 3H | Broad Singlet | -NH₃⁺ | The positive charge on the nitrogen atom strongly deshields the attached protons, shifting them significantly downfield. Broadening occurs due to rapid exchange with trace water and quadrupolar relaxation from the ¹⁴N nucleus. |
| ~ 8.2 - 8.5 | 2H | Broad Singlet | -B(OH)₂ | These protons are acidic and engage in hydrogen bonding, leading to a downfield, broad signal. This peak will disappear upon a D₂O shake, confirming its identity. |
| ~ 7.2 - 7.8 | 4H | Multiplet (m) | Ar-H | The four aromatic protons reside in a complex electronic environment. The electron-withdrawing nature of both the -B(OH)₂ and -NH₃⁺ groups will shift them downfield relative to benzene (7.36 ppm). Their overlapping signals and mutual coupling create a complex, difficult-to-resolve multiplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Structural Considerations for ¹³C NMR:
-
Aromatic Carbons: With an ortho-disubstituted pattern on the benzene ring, all six carbons are chemically unique and should give rise to six distinct signals.
-
Carbon-Boron Coupling: The carbon atom directly attached to the boron (C-B) often exhibits a very broad signal due to quadrupolar relaxation from the boron nucleus (¹¹B and ¹⁰B), and in some cases, may not be observed at all.[3]
-
Substituent Effects: The C-N and C-B carbons will have their chemical shifts significantly influenced by the attached heteroatoms.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Predicted δ (ppm) | Assignment | Rationale & Field Insights |
| ~ 145 - 150 | C-NH₃⁺ | The carbon attached to the highly electronegative, positively charged nitrogen is significantly deshielded and shifted downfield. |
| ~ 115 - 135 | 4 x Ar-CH | These four protonated aromatic carbons appear in the typical aromatic region. Their precise shifts are influenced by the combined electronic effects of the two substituents. |
| Not Observed or Broad | C-B(OH)₂ | The ipso-carbon attached to boron is often difficult to observe due to quadrupolar broadening. If seen, it would be a very broad, low-intensity signal. This is a hallmark of boron-substituted carbons. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape. This step is critical for resolving the complex aromatic multiplets.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover a range from -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform baseline correction.
-
Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
-
Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for rapidly confirming the presence of key functional groups.
Causality in Method Selection: For hydrochloride salts, the standard KBr pellet method can be problematic. The high pressure used to form the pellet can induce an ion exchange between the chloride of the sample and the bromide of the matrix, leading to spectral artifacts.[4] Therefore, the preferred method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation and avoids this issue. If ATR is unavailable, using a potassium chloride (KCl) pellet is a suitable alternative.[4]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Field Insights |
| 3400 - 3200 | O-H Stretch | Strong, Broad | This very broad absorption arises from the hydrogen-bonded hydroxyl groups of the boronic acid, B(OH)₂. |
| 3200 - 2800 | N⁺-H Stretch | Strong, Broad | Characteristic of an ammonium salt. This broad band often overlaps with C-H stretches and is a key indicator of the protonated amine. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Stretching vibrations of the C-H bonds on the benzene ring. Their appearance just above 3000 cm⁻¹ is diagnostic for sp² C-H bonds. |
| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | These absorptions, often appearing as a set of sharp peaks, correspond to the stretching vibrations within the aromatic ring. |
| 1380 - 1320 | B-O Stretch | Strong | The stretching vibration of the boron-oxygen single bond is a key diagnostic peak for boronic acids. |
| ~750 | C-H Bend (ortho) | Strong | Out-of-plane bending of the adjacent C-H bonds on the ortho-disubstituted ring gives a characteristic strong absorption. |
Experimental Protocol: ATR-FTIR Data Acquisition
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
-
Sample Scan: Acquire the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum. Perform a baseline correction if necessary. Use peak-picking tools to identify the wavenumbers of the major absorption bands.
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Mass spectrometry provides the exact mass of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for polar, salt-like compounds such as this one.
Expected Behavior in ESI-MS: Under typical ESI conditions in positive ion mode, the hydrochloride salt will dissociate. The observed species will likely not be the intact salt (173.41 Da). Instead, the free base, 2-aminophenylboronic acid (MW = 136.94 Da), will be protonated.
-
Molecular Ion: The expected base peak will be the protonated molecule, [M+H]⁺, where M is the free base. This would appear at a mass-to-charge ratio (m/z) of approximately 138.
-
Isotopic Pattern: Boron has two stable isotopes, ¹¹B (~80.2%) and ¹⁰B (~19.8%). This results in a characteristic isotopic pattern for boron-containing ions. The [M+H]⁺ peak at m/z 138 will be accompanied by a smaller peak at m/z 137, with their relative intensities reflecting the natural abundance of the boron isotopes. This pattern is a definitive confirmation of a boron-containing species.
-
Fragmentation: Boronic acids are prone to dehydration under MS conditions. A common fragment would be the loss of water (18 Da) from the [M+H]⁺ ion. Further fragmentation could involve the loss of the entire boronic acid group.
Table 4: Predicted Key Ions in ESI-MS (Positive Mode)
| Predicted m/z | Ion Formula | Identity | Rationale & Field Insights |
| ~ 138 | [C₆H₉BNO₂]⁺ | [M+H]⁺ of Free Base | The most stable and abundant ion expected. The presence of the accompanying ¹⁰B isotope peak at m/z 137 is a critical diagnostic feature. |
| ~ 120 | [C₆H₇BNO]⁺ | [M+H - H₂O]⁺ | A common fragment resulting from the facile loss of a water molecule from the boronic acid moiety under ionization conditions. |
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures an acidic environment to promote protonation.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest (m/z 138).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
-
Data Analysis: Identify the m/z of the base peak and other significant fragments. Analyze the isotopic distribution of the molecular ion to confirm the presence of boron.
Visualization of Analytical Workflows
To provide a clear overview of the processes described, the following diagrams illustrate the logical flow for each spectroscopic technique.
Caption: Logical workflow for NMR data acquisition and processing.
Caption: Standard workflow for ATR-FTIR spectroscopy.
Sources
An In-depth Technical Guide to the Crystal Structure of 2-Aminophenylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminophenylboronic acid and its derivatives are of significant interest in medicinal chemistry and materials science, primarily due to the versatile reactivity of the boronic acid moiety.[1][2] The hydrochloride salt of 2-aminophenylboronic acid is a common form for handling and storage, and its solid-state structure dictates many of its physical and chemical properties. This guide provides a comprehensive overview of the anticipated crystal structure of 2-aminophenylboronic acid hydrochloride, outlines the experimental procedures for its determination, and discusses the significance of its crystallographic parameters. While a definitive, publicly accessible crystal structure for this compound is not available as of this writing, this document serves as a technical roadmap for researchers seeking to elucidate its structure and understand its implications.
Introduction to this compound
This compound is an organic compound featuring a phenyl ring substituted with both an amino group and a boronic acid group.[3][4][5][6][7][8][9] Its molecular formula is C6H9BClNO2, with a molecular weight of approximately 173.41 g/mol .[3][4][6] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a versatile reagent in organic synthesis.[2] It is a valuable building block for the synthesis of various heterocyclic compounds and has applications in the development of sensors and pharmaceuticals.[10]
Predicted Molecular and Crystal Structure
In the absence of a determined crystal structure, we can predict key structural features based on the known chemistry of aminophenylboronic acids and related compounds, such as m-aminophenylboronic acid hydrochloride.[11]
-
Molecular Geometry: The phenyl ring is expected to be largely planar. The boronic acid group, -B(OH)2, will have a trigonal planar geometry around the boron atom. The amino group, being protonated in the hydrochloride salt to form an ammonium group (-NH3+), will adopt a tetrahedral geometry.
-
Intermolecular Interactions: The crystal packing is anticipated to be dominated by a network of strong hydrogen bonds. The ammonium group and the two hydroxyl groups of the boronic acid are excellent hydrogen bond donors. The chloride ion and the oxygen atoms of the boronic acid are effective hydrogen bond acceptors. This extensive hydrogen-bonding network is crucial in defining the three-dimensional arrangement of the molecules in the crystal lattice.
Below is a conceptual diagram illustrating the potential hydrogen bonding network.
Caption: Conceptual diagram of potential hydrogen bonding in this compound.
Experimental Determination of the Crystal Structure
The definitive method for elucidating the crystal structure is single-crystal X-ray diffraction (SC-XRD).[12][13] This technique provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
Synthesis and Crystallization
The first step is to obtain high-quality single crystals.
Synthesis: 2-Aminophenylboronic acid can be synthesized from 2-nitrophenylboronic acid via catalytic hydrogenation.[14] The hydrochloride salt is then typically formed by treating a solution of the free base with hydrochloric acid.
Experimental Protocol for Crystallization:
-
Dissolution: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol) to near saturation at an elevated temperature.
-
Slow Cooling: Slowly cool the solution to room temperature. This is the most common method for growing crystals.
-
Slow Evaporation: Alternatively, allow the solvent to evaporate slowly from a saturated solution at a constant temperature.
-
Vapor Diffusion: Place a small vial containing the saturated solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.
Single-Crystal X-ray Diffraction Workflow
The following workflow outlines the process of determining a crystal structure using SC-XRD.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Screening: The crystal is exposed to the X-ray beam to determine its quality and the unit cell parameters.[15]
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The raw diffraction intensities are integrated, corrected for experimental factors, and reduced to a set of structure factors.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods such as Patterson or direct methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the best possible fit.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[16]
Analysis and Significance of Crystallographic Data
The result of a successful SC-XRD experiment is a wealth of structural information.
Table 1: Key Crystallographic Parameters to be Determined
| Parameter | Description | Significance |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Influences physical properties like mechanical strength and optical behavior. |
| Space Group | The specific symmetry operations of the crystal. | Defines the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Provides the fundamental repeating unit of the crystal. |
| Bond Lengths & Angles | The precise distances and angles between atoms. | Confirms the molecular connectivity and reveals any structural strain. |
| Hydrogen Bonding | The geometry and distances of hydrogen bonds. | Crucial for understanding crystal packing, solubility, and melting point. |
| Packing Efficiency | How closely the molecules are packed in the crystal. | Affects the density and stability of the solid form. |
Understanding the crystal structure is paramount in drug development. It influences:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties.
-
Solubility and Bioavailability: The arrangement of molecules in the crystal affects how easily it dissolves, which in turn impacts its therapeutic efficacy.
-
Stability: The strength of the intermolecular interactions in the crystal lattice determines the physical and chemical stability of the solid form.
-
Intellectual Property: A novel crystalline form of a drug can be patented.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for its determination and interpretation. The predicted structural features, centered around an extensive hydrogen-bonding network, highlight its potential for forming a stable and well-ordered crystalline solid. The detailed experimental workflow for single-crystal X-ray diffraction offers a clear path for researchers to elucidate this structure. The resulting crystallographic data will be invaluable for advancing the use of this important compound in both academic research and the pharmaceutical industry.
References
- Crystal and Molecular Structure of m-Aminophenyl Boronic Acid Hydrochloride. Chemical Journal of Chinese Universities, 2018. [Link]
- Hebei Summedchem Co., Ltd. This compound. [Link]
- The Royal Society of Chemistry.
- National Institutes of Health.
- MIT Information Systems.
- National Bureau of Standards.
- ResearchGate. Hydrogen bonding network revealed in X-ray crystal structure. [Link]
- The Cambridge Crystallographic D
- Scirp.org.
- Imaging and Microscopy Facility. X-RAY POWDER DIFFRACTION - XRD for the analyst. [Link]
- National Institutes of Health. Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [Link]
- Chemistry LibreTexts. X-ray diffraction (XRD)
Sources
- 1. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 3. 863753-30-4 | this compound - AiFChem [aifchem.com]
- 4. (2-AMINOPHENYL)BORONIC ACID HYDROCHLORIDE [m.chemicalbook.com]
- 5. This compound [summedchem.com]
- 6. 2-氨基苯硼酸 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 445310050 [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. aldlab-chemicals_(2-Aminophenyl)boronic acid hydrochloride [aldlab.com]
- 10. 2-Aminophenylboronic acid | 5570-18-3 [chemicalbook.com]
- 11. Crystal and Molecular Structure of m-Aminophenyl Boronic Acid Hydrochloride [cjcu.jlu.edu.cn]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
The Advent and Ascendance of a Versatile Building Block: A Technical Guide to 2-Aminophenylboronic Acid Hydrochloride
Abstract
This in-depth technical guide charts the discovery and historical development of 2-aminophenylboronic acid hydrochloride, a cornerstone reagent in modern synthetic chemistry. We will navigate the early explorations of organoboron compounds, pinpointing the key synthetic innovations that led to the isolation and characterization of this versatile molecule. This guide provides a detailed examination of its synthesis, including established protocols with mechanistic insights, a comprehensive analysis of its physicochemical properties, and a survey of its critical applications in pharmaceutical and materials science. Through detailed experimental workflows, comparative data tables, and explanatory diagrams, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.
A Historical Perspective: From Frankland's Foray to a Modern Mainstay
The story of this compound is intrinsically linked to the broader history of organoboron chemistry. The journey began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid.[1] This seminal work laid the foundation for a new class of organic compounds, though their synthetic utility would not be fully realized for many decades.
While a definitive "discovery" paper for 2-aminophenylboronic acid is not readily apparent in early literature, the groundwork for its synthesis was laid by pioneering chemists exploring the preparation of arylboronic acids. A notable early contribution in the field of organoboron compounds was made by H. R. Snyder, J. A. Kuck, and John R. Johnson in their 1938 publication in the Journal of the American Chemical Society.[2][3] Their work on primary aliphatic boronic acids significantly advanced the understanding and synthesis of this class of compounds, paving the way for the preparation of more complex substituted arylboronic acids.
The emergence of 2-aminophenylboronic acid as a commercially available and widely used reagent is a more recent development, driven by the explosion in the application of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. The unique combination of a nucleophilic amino group and a versatile boronic acid moiety on the same aromatic ring makes 2-aminophenylboronic acid a powerful bifunctional building block.
The hydrochloride salt is frequently the preferred form of this reagent for practical applications. The protonation of the amino group to form the hydrochloride salt enhances the compound's stability and improves its solubility in polar solvents, simplifying handling and reaction setup.[4]
The Synthetic Landscape: Pathways to a Privileged Scaffold
Several reliable synthetic routes to this compound have been established. The choice of method often depends on the starting materials' availability, desired scale, and purity requirements. Here, we detail the two most prevalent and mechanistically distinct approaches.
Method 1: Reduction of 2-Nitrophenylboronic Acid
This is arguably the most common and straightforward synthesis, proceeding in two main stages: the nitration of a readily available precursor followed by the reduction of the nitro group.
Stage 1: Synthesis of 2-Nitrophenylboronic Acid
The synthesis typically begins with the nitration of phenylboronic acid. This electrophilic aromatic substitution reaction introduces a nitro group, primarily at the ortho and para positions. The ortho isomer, 2-nitrophenylboronic acid, can then be isolated.
Experimental Protocol: Nitration of Phenylboronic Acid
-
To a solution of phenylboronic acid, a mixture of nitric acid and a catalytic amount of sodium nitrite is added dropwise at a controlled temperature, typically around 45°C.[5]
-
The reaction is stirred in a suitable solvent, such as dimethylformamide.[5]
-
Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the product.[5]
-
The solid is collected by filtration, washed with cold water, and dried to yield 2-nitrophenylboronic acid.[5]
Stage 2: Reduction of 2-Nitrophenylboronic Acid to 2-Aminophenylboronic Acid
The subsequent reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
-
2-Nitrophenylboronic acid is dissolved in a suitable solvent, such as methanol.[5]
-
A palladium on carbon catalyst (10% Pd/C) is added to the solution.[5]
-
The mixture is stirred under a hydrogen atmosphere at atmospheric pressure for approximately 2 hours.[5]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through diatomaceous earth.[5]
-
The filtrate is concentrated under reduced pressure to yield crude 2-aminophenylboronic acid.[5]
-
Purification can be achieved by column chromatography.[5]
Causality in Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.
-
Solvent: Methanol is a good solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.
-
Hydrogen Source: Gaseous hydrogen at atmospheric pressure provides a readily available and effective reducing agent for this transformation.
Workflow for the Synthesis of 2-Aminophenylboronic Acid via Reduction
Caption: Synthesis of this compound via Nitration and Reduction.
Method 2: Palladium-Catalyzed Borylation of 2-Iodoaniline
An alternative and powerful approach involves the direct introduction of the boronic acid moiety onto a pre-functionalized aniline derivative. The Miyaura borylation, a variant of the Suzuki coupling, is well-suited for this purpose.
Experimental Protocol: Miyaura Borylation
-
In a reaction vessel, 2-iodoaniline, bis(pinacolato)diboron, and a base such as potassium acetate are combined.[5]
-
A palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), is added.[5]
-
The vessel is flushed with an inert gas (e.g., nitrogen or argon), and a suitable solvent like dimethyl sulfoxide (DMSO) is added.[5]
-
The reaction mixture is heated, typically to around 80°C, for several hours.[5]
-
After cooling, the intermediate pinacol ester is typically not isolated but is directly hydrolyzed.
-
An aqueous solution of an oxidizing agent like sodium periodate and a source of chloride ions such as ammonium chloride is added to the reaction mixture in a solvent like methanol.[5]
-
This mixture is stirred at room temperature to cleave the pinacol ester and form the boronic acid.[5]
-
The crude product is then purified, often by column chromatography, to yield 2-aminophenylboronic acid.[5]
Causality in Experimental Choices:
-
Palladium Catalyst: PdCl₂(dppf) is a robust and versatile catalyst for Suzuki-Miyaura reactions, known for its efficiency in coupling a wide range of substrates.
-
Boron Source: Bis(pinacolato)diboron is a stable, easy-to-handle solid that serves as an excellent source of the boronic acid precursor.
-
Base: Potassium acetate is a mild base that is effective in promoting the catalytic cycle without causing unwanted side reactions.
-
Hydrolysis Step: The use of sodium periodate facilitates the oxidative cleavage of the C-B pinacol bond to reveal the desired boronic acid.
Workflow for the Synthesis of 2-Aminophenylboronic Acid via Borylation
Caption: Synthesis of this compound via Miyaura Borylation.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The following table summarizes key characterization data for both the free base and its hydrochloride salt.
| Property | 2-Aminophenylboronic Acid | This compound |
| Molecular Formula | C₆H₈BNO₂ | C₆H₈BNO₂ · HCl |
| Molecular Weight | 136.94 g/mol [6] | 173.41 g/mol |
| Appearance | White to off-white powder | White to off-white solid |
| CAS Number | 5570-18-3[6] | 863753-30-4 |
| Melting Point | Varies (often with decomposition) | 145-156 °C |
| ¹H NMR (CD₃OD) | δ 6.69-7.75 (m, 4H)[5] | Not readily available in literature |
| ¹³C NMR (DMSO-d₆) | δ: 116.2, 117.7, 118.9, 125.6, 128.3, 129.9, 131.8, 135.2, 137.8, 156.8, 160.2, 161.4, 163.6 ppm (as a derivative)[7] | Not readily available in literature |
| IR Spectroscopy | Characteristic peaks for N-H, B-O, and aromatic C-H and C=C bonds. | Additional broad peak for N-H⁺ stretching. |
| Mass Spectrometry | [M+H]⁺ at m/z 138 | [M+H]⁺ (of free base) at m/z 138 |
Note on Characterization Data: While ¹H NMR data for the free base is reported, comprehensive spectral data for the hydrochloride salt in common deuterated solvents is less prevalent in the literature. The provided ¹³C NMR data is for a derivative and serves as a reference for the expected chemical shifts of the aromatic carbons.[7]
The Synthetic Chemist's Ally: Key Applications
The utility of this compound spans a wide array of synthetic transformations, making it an invaluable tool for chemists in both academic and industrial settings.
Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of 2-aminophenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate. The presence of the amino group allows for the synthesis of highly functionalized biaryl amines, which are common motifs in pharmaceuticals and agrochemicals.
Generalized Suzuki-Miyaura Coupling with 2-Aminophenylboronic Acid
Caption: Suzuki-Miyaura coupling reaction utilizing 2-aminophenylboronic acid.
Synthesis of Heterocycles
The ortho-disposed amino and boronic acid groups provide a unique reactive handle for the construction of various heterocyclic systems. For instance, condensation reactions with carbonyl compounds can lead to the formation of benzoxaboroles, a class of compounds with interesting biological activities.
Medicinal Chemistry and Drug Discovery
2-Aminophenylboronic acid and its derivatives are crucial intermediates in the synthesis of numerous biologically active molecules. Boron-containing compounds have gained significant attention in medicinal chemistry, with several approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), featuring a boronic acid moiety.[1] The ability of the boronic acid group to form reversible covalent bonds with diols is a key aspect of its biological activity, allowing it to interact with specific enzymatic targets.[8] 2-Aminophenylboronic acid serves as a versatile starting material for the elaboration of more complex boronic acid-containing drug candidates.[9] For example, it has been utilized in the preparation of compounds with potential anti-inflammatory and pan-selectin antagonist activity.[10]
Conclusion
From its conceptual origins in the 19th century to its current status as an indispensable synthetic tool, this compound has had a remarkable journey. Its accessibility through robust synthetic methods and its versatile reactivity have cemented its place in the modern chemist's toolbox. As the demand for complex, highly functionalized molecules continues to grow, particularly in the life sciences, the importance of this privileged building block is set to increase even further. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, intended to empower researchers to fully harness its synthetic potential.
References
- Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. The Royal Society of Chemistry.
- Organoboron Compounds. II. The Reducing Action of Some Organoboronic Acids 1. ACS Publications - American Chemical Society.
- Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. Journal of the American Chemical Society.
- Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
- Synthesis and Applications of Boronate Affinity Materials. American Chemical Society.
- (2-Aminophenyl)boronic acid | C6H8BNO2 | CID 2773216. PubChem.
- Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development.
- Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
- Boronic acid. Wikipedia.
- 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. PubChem.
- Synthesis of α-aminoboronic acids. Chemical Society Reviews (RSC Publishing).
- Multistep synthesis of complex boronic acids from simple MIDA boronates. PubMed - NIH.
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: d-scholarship.pitt.edu/10334/1/sanjiv_tetrahedron_letters.pdf
- 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC - PubMed Central.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. (2-Aminophenyl)boronic acid | C6H8BNO2 | CID 2773216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-アミノフェニルボロン酸 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
electrophilicity of 2-Aminophenylboronic acid hydrochloride
An In-depth Technical Guide to the Electrophilicity of 2-Aminophenylboronic Acid Hydrochloride
Authored by a Senior Application Scientist
This compound is a versatile bifunctional molecule pivotal in organic synthesis, medicinal chemistry, and materials science. Its utility is profoundly influenced by the electrophilic character of its boron center. This guide provides an in-depth analysis of the factors governing the electrophilicity of this compound, contrasting it with its free-base form and other related boronic acids. We will explore the nuanced interplay of inductive effects, intramolecular coordination, and protonation. Furthermore, this document details both experimental and computational methodologies for assessing Lewis acidity and contextualizes this fundamental property within its most prominent application, the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistic understanding of this crucial reagent.
The Fundamental Electrophilicity of Boronic Acids
Boronic acids (R-B(OH)₂) are organoboron compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in its neutral state is sp² hybridized, adopting a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[1][2] This empty p-orbital renders the boron atom electron-deficient and capable of accepting a pair of electrons, defining boronic acids as Lewis acids.[3][4][5][6] Their interaction with Lewis bases (nucleophiles), such as the hydroxide ion, leads to the formation of a more stable, tetracoordinate sp³ hybridized boronate complex.[1][2][6] This fundamental Lewis acidic character, or electrophilicity, is the cornerstone of their reactivity and applications.[6]
Caption: Fundamental Lewis acidity of boronic acids.
Modulating Electrophilicity: The Case of this compound
The electrophilicity of a phenylboronic acid is highly sensitive to the electronic nature of substituents on the aromatic ring. In this compound, two key features dictate the reactivity of the boron center: the ortho-amino group and its protonation state as a hydrochloride salt.
The Duality of the ortho-Amino Group
In its free base form (2-aminophenylboronic acid), the amino group (-NH₂) exerts two opposing electronic effects:
-
Inductive Effect (-I): As nitrogen is more electronegative than carbon, it withdraws electron density from the phenyl ring through the sigma bond network, slightly increasing the boron's electrophilicity.
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing electron density on the ring. This effect generally outweighs the inductive effect, reducing the overall electrophilicity of the boron atom compared to unsubstituted phenylboronic acid.
Crucially, the ortho position allows for the possibility of direct intramolecular coordination between the nucleophilic nitrogen lone pair and the electrophilic boron center, forming a dative B-N bond.[7] This internal Lewis acid-base interaction significantly satisfies the electron deficiency of the boron, reducing its availability to external nucleophiles.
The Impact of Protonation: The Hydrochloride Form
In this compound (H₂NC₆H₄B(OH)₂ · HCl), the amino group is protonated to form an ammonium salt (-NH₃⁺). This transformation has a profound impact on the molecule's electronic landscape:
-
Elimination of Resonance Donation: The lone pair on the nitrogen is now engaged in a bond with a proton and is no longer available for donation into the phenyl ring.
-
Strong Inductive Withdrawal: The positively charged -NH₃⁺ group becomes a powerful electron-withdrawing group. This strong -I effect pulls significant electron density away from the aromatic ring, which in turn makes the attached boronic acid group substantially more electron-deficient and thus more electrophilic.
The protonation effectively "switches off" the electron-donating character of the amino group and "switches on" a potent electron-withdrawing effect, leading to a marked increase in the Lewis acidity of the boron center compared to both the free base and unsubstituted phenylboronic acid.
Caption: Effect of protonation on the electrophilicity of 2-aminophenylboronic acid.
Quantitative Assessment of Electrophilicity
While the qualitative effects can be predicted, quantitative assessment is essential for reaction optimization and mechanistic studies. Both experimental and computational methods are employed to probe the Lewis acidity of boronic acids.
Experimental Approaches
A common method to determine relative Lewis acidity is the Gutmann-Beckett method , which utilizes an NMR-active Lewis base probe, typically triethylphosphine oxide (TEPO). The change in the ³¹P NMR chemical shift of TEPO upon complexation with the Lewis acid (the boronic acid) is proportional to the acid's strength, expressed as an Acceptor Number (AN).[8] Other techniques include fluoride ion affinity (FIA) measurements and kinetic analysis of reactions where the boronic acid's electrophilicity influences the rate-determining step.[9]
Table 1: Comparative Acidity of Phenylboronic Acid Derivatives
| Compound | Form | Key Feature | Expected Relative Lewis Acidity (Electrophilicity) | Approximate Aqueous pKₐ |
| Phenylboronic Acid | - | Baseline | Moderate | ~8.8[1] |
| 2-Aminophenylboronic Acid | Free Base | Intramolecular B-N coordination | Low | >9 |
| 2-Aminophenylboronic Acid | Hydrochloride | Strong -I effect from -NH₃⁺ | High | <8 |
| 4-Nitrophenylboronic Acid | - | Strong -I, -R effect from -NO₂ | Very High | ~7.1 |
Note: pKₐ values are for the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate in water and serve as a proxy for Lewis acidity.
Computational Modeling
Density Functional Theory (DFT) and other computational methods provide powerful tools for predicting electrophilicity.[10] Key parameters include:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy generally indicates a stronger electrophile, as the molecule is more amenable to accepting electrons.[11]
-
Calculated Affinities: Computational calculation of fluoride ion affinity (FIA) or ammonia affinity (AA) can provide a theoretical scale of Lewis acidity.[9]
-
Electrostatic Potential Maps: These maps visualize electron-rich and electron-poor regions of a molecule, providing a qualitative picture of the electrophilic boron center.
Experimental Protocol: Determination of Relative Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines the steps for determining the Acceptor Number (AN), a measure of relative Lewis acidity, using ³¹P NMR spectroscopy.
Materials:
-
This compound
-
Triethylphosphine oxide (TEPO)
-
Anhydrous dichloromethane (DCM)
-
NMR tubes
-
Gas-tight syringe
Procedure:
-
Prepare a Stock Solution of TEPO: Accurately prepare a 0.1 M solution of TEPO in anhydrous DCM.
-
Prepare Boronic Acid Solution: In a separate vial, prepare a 0.1 M solution of this compound in anhydrous DCM.
-
Set up NMR Sample: To a clean, dry NMR tube, add a precise volume of the TEPO stock solution.
-
Acquire Reference Spectrum: Acquire a ³¹P NMR spectrum of the TEPO solution. Record the chemical shift (δ³¹P_ref).
-
Titration: Add a stoichiometric equivalent of the boronic acid solution to the NMR tube containing the TEPO solution.
-
Acquire Complex Spectrum: After thorough mixing, acquire a ³¹P NMR spectrum of the mixture. Record the new chemical shift (δ³¹P_obs).
-
Calculation:
-
Calculate the chemical shift difference: Δδ = δ³¹P_obs - δ³¹P_ref.
-
The Acceptor Number (AN) is conventionally calculated relative to the shift induced by SbCl₅. However, for relative comparisons, the Δδ value itself is a direct and reliable indicator of Lewis acidity. A larger Δδ corresponds to a stronger Lewis acid.
-
Trustworthiness: This method is self-validating. The observation of a downfield shift in the ³¹P signal upon addition of the boronic acid confirms the Lewis acid-base interaction. The magnitude of the shift provides a quantitative, reproducible measure of the interaction strength.
Caption: Role of boronic acid activation in the Suzuki-Miyaura catalytic cycle.
Conclusion
The electrophilicity of this compound is a complex property governed by a delicate balance of electronic effects. While the free amine can reduce Lewis acidity through resonance donation and intramolecular coordination, the hydrochloride salt form dramatically enhances it by transforming the substituent into a potent electron-withdrawing group. This "switchable" electrophilicity, understood through both experimental and computational lenses, is fundamental to its successful application in modern organic synthesis. For the practicing scientist, a thorough grasp of these principles is not merely academic; it is essential for rational reaction design, troubleshooting, and the development of novel chemical entities.
References
- Vertex AI Search. (2010). MSDS of this compound.
- ResearchGate. (n.d.). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents | Request PDF.
- National Institutes of Health. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC.
- Wiley Online Library. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
- ResearchGate. (n.d.). Various methods for evaluating Lewis acidity of organoboronic acid derivatives.
- PubMed. (2021). Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale.
- Wikipedia. (n.d.). Boronic acid.
- RSC Publishing. (n.d.). The synthesis, properties, and reactivity of Lewis acidic aminoboranes.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Wiley Online Library. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
- PubMed. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
- ResearchGate. (n.d.). Experimental Lewis acidity and basicity scales for boranes and N‐, O‐, S‐, and P‐centered Lewis bases.
- ChemRxiv. (n.d.). The Synthesis, Properties, and Reactivity of Lewis Acidic Aminoboranes.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids.
- RSC Publishing. (2024). Boron enabled bioconjugation chemistries.
- AA Blocks. (2019). Chemistry Of Boronic Esters.
- MDPI. (n.d.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2024). Aminative Suzuki-Miyaura coupling.
- National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.
- Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
- National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - PMC.
- PubMed. (2019). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study.
- National Institutes of Health. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC.
- Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
- ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
- National Institutes of Health. (n.d.). A Genetically Encoded Boronate Amino Acid - PMC.
- MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- OSTI.GOV. (n.d.). Stereospecific Enzymatic Conversion of Boronic Acids to Amines.
- PubMed. (2022). Boronic-Acid-Accelerated Electrophilic Activation of Unprotected Maltols to N-Substituted Hydroxypyridinones in Water.
Sources
- 1. aablocks.com [aablocks.com]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Aminophenylboronic Acid
Abstract
2-Aminophenylboronic acid (2-APBA) is a bifunctional reagent of significant interest in chemical synthesis, drug discovery, and materials science. Its unique architecture, featuring a nucleophilic amino group positioned ortho to a Lewis acidic boronic acid, gives rise to a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the amino group in 2-APBA, detailing its participation in a range of transformations including acylation, sulfonylation, alkylation, diazotization, and intramolecular cyclizations. We will delve into the mechanistic intricacies of these reactions, with a particular focus on the often-catalytic role of the neighboring boronic acid moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block.
Introduction: The Interplay of Functionalities in 2-Aminophenylboronic Acid
The reactivity of the amino group in 2-aminophenylboronic acid cannot be considered in isolation. Its nucleophilicity and basicity are intrinsically modulated by the adjacent boronic acid. This proximity allows for intramolecular interactions, such as hydrogen bonding and the formation of transient dative bonds, which can pre-organize the molecule for specific reactions, enhance reaction rates, and influence regioselectivity. Understanding this symbiotic relationship is paramount to effectively harnessing 2-APBA in synthetic applications. The boronic acid can act as an intramolecular Lewis acid catalyst, activating either the amino group or a reaction partner. Conversely, the amino group can influence the Lewis acidity and reactivity of the boronic acid. This guide will dissect these interactions in the context of specific reaction classes.
Acylation and Amide Bond Formation
The amino group of 2-APBA readily undergoes acylation to form the corresponding amides. This transformation is fundamental for incorporating the 2-boronophenylamide motif into larger molecules, a common strategy in the development of bioactive compounds.
Mechanism of Boronic Acid-Catalyzed Amidation
While standard coupling agents can be employed, the inherent Lewis acidity of the boronic acid can be exploited to catalyze the amidation reaction, particularly with carboxylic acids. The proposed mechanism involves the formation of an acyloxyboronic acid intermediate. This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by the amine. The removal of water is crucial to drive the equilibrium towards product formation.[1]
The ortho-positioning of the amino group in 2-APBA can lead to intramolecular catalysis, where the boronic acid activates the carboxylic acid, and the tethered amino group is perfectly positioned for a facile intramolecular nucleophilic attack.
Experimental Protocol: Acylation of 2-Aminophenylboronic Acid with an Acid Chloride
This protocol describes a general procedure for the acylation of 2-APBA.
Materials:
-
2-Aminophenylboronic acid
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-aminophenylboronic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-boronophenyl)amide.
Self-Validation: The success of the reaction can be confirmed by 1H and 13C NMR spectroscopy, observing the disappearance of the starting amine protons and the appearance of the amide N-H proton, along with characteristic shifts in the aromatic region. Mass spectrometry will confirm the expected molecular weight of the product.
Sulfonylation
Similar to acylation, the amino group of 2-APBA can be readily sulfonylated to produce sulfonamides. This reaction is of significant interest in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.
General Reaction and Conditions
The sulfonylation is typically achieved by reacting 2-APBA with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in an aprotic solvent like DCM or THF. The reaction generally proceeds smoothly at room temperature.
Experimental Protocol: Synthesis of N-(2-boronophenyl)benzenesulfonamide
Materials:
-
2-Aminophenylboronic acid
-
Benzenesulfonyl chloride
-
Anhydrous pyridine
-
0.1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-aminophenylboronic acid (1.0 eq) in anhydrous pyridine in a flask at 0 °C.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold 0.1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
Alkylation
The nucleophilic amino group of 2-APBA can be alkylated to form secondary and tertiary amines. This transformation is crucial for diversifying the substitution pattern around the aminophenylboronic acid core.
Reductive Amination
A common method for the mono-alkylation of the amino group is reductive amination. This involves the reaction of 2-APBA with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Experimental Protocol: Reductive Amination with an Aldehyde
Materials:
-
2-Aminophenylboronic acid
-
Aldehyde (e.g., benzaldehyde)
-
Methanol
-
Sodium cyanoborohydride (NaBH3CN)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminophenylboronic acid (1.0 eq) in methanol, add the aldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction for an additional 12-24 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-alkylated product.
Diazotization and Subsequent Transformations
The primary aromatic amino group of 2-APBA can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[2] These intermediates are highly versatile and can be converted into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.
General Diazotization Procedure
The diazotization of 2-APBA is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The choice of acid (e.g., HCl, H2SO4, HBF4) can influence the subsequent reaction.
Workflow for Diazotization and Sandmeyer Reaction
Caption: General workflow for the synthesis of boron-containing heterocycles.
Quantitative Data Summary
The following table summarizes typical yields for various reactions involving the amino group of 2-aminophenylboronic acid derivatives, as reported in the literature.
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Amidination | 2-Aminophenylboronic acid | Nitrile, Salicylic acid | (2-acetimidamidophenyl)boronic acid ester | 33-68 | [3] |
| Borylation/Deboronation | 2-Iodoaniline | Bis(pinacolato)diboron, PdCl2(dppf), KOAc; then NaIO4, NH4Cl | 2-Aminophenylboronic acid | 78.1 | [4] |
| Reduction | 2-Nitrophenylboronic acid | H2, Pd/C | 2-Aminophenylboronic acid | - | [4] |
Conclusion
The amino group in 2-aminophenylboronic acid exhibits a rich and versatile reactivity that is profoundly influenced by the neighboring boronic acid moiety. This guide has provided a comprehensive overview of key transformations, including acylation, sulfonylation, alkylation, diazotization, and intramolecular cyclizations, complete with experimental protocols and mechanistic insights. A thorough understanding of the interplay between the amino and boronic acid groups is crucial for leveraging the full synthetic potential of this valuable building block in the design and synthesis of novel molecules for applications in medicine, materials, and beyond. The provided protocols and workflows serve as a practical resource for researchers aiming to incorporate 2-aminophenylboronic acid and its derivatives into their synthetic strategies.
References
- The synthesis of benzoxaboroles and their applications in medicinal chemistry. (2025). Science China Chemistry.
- Recent Developments in the Chemistry of Boron Heterocycles. (2019). AA Blocks.
- Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. (2020).
- A Technical Guide to the Applications of 4-Aminophenylboronic Acid Hydrochloride. (2025). Benchchem.
- Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids. (2023). Journal of Organic Chemistry.
- The synthesis of benzoxaboroles and their applications in medicinal chemistry. (2013). Science China Chemistry.
- 3-Aminophenylboronic acid monohydrate. (2010).
- Synthesis and Applications of Boronate Affinity Materials. (2017). American Chemical Society.
- Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. (n.d.). The Royal Society of Chemistry.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. (2011). Organic & Biomolecular Chemistry.
- 2-Aminophenylboronic acid synthesis. (n.d.). ChemicalBook.
- Benzoboroxoles: Synthesis and applications in medicinal chemistry. (2020).
- Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2018). Chemical Reviews.
- Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. (2021).
- Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. (2011). Organic & Biomolecular Chemistry.
- An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (2016).
- Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2011). Organic Process Research & Development.
- Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. (2016).
- Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. (2020). Chemical Science.
- Mechanistic insights into boron-catalysed direct amidation reactions. (2018).
- Mechanistic insights into boron-catalysed direct amidation reactions. (2018). Organic & Biomolecular Chemistry.
- Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. (2009). Accounts of Chemical Research.
- Boron Chemistry: An Overview. (2016). ACS Symposium Series.
- The Synthesis and Applications of Heterocyclic Boronic Acids. (2005).
- Boronic acid catalysis. (2014).
- Developments in peptide and amide synthesis. (2002). Current Opinion in Chemical Biology.
- Diazotis
- Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). Molecules.
- Diversity-Oriented Synthesis of Peptide-Boronic Acids by a Versatile Building-Block Approach. (2020).
- Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. (2023). Organic Chemistry Frontiers.
- Strategies for the synthesis of peptide-boronic acids. (a) Commonly... (n.d.).
- An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (2016). New Journal of Chemistry.
- Electrochemical sulfonylation of boronic acids. (2023).
- 2-Aminophenylboronic acid. (n.d.). CymitQuimica.
- Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. (2022).
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. (2016). Journal of the American Chemical Society.
- Chemoselectivity: The Mother of Invention in Total Synthesis. (2011).
Sources
- 1. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Aminophenylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aminobiphenyls and the Power of the Suzuki-Miyaura Coupling
The 2-aminobiphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science. Its presence in a molecule can impart crucial pharmacological properties, leading to its incorporation in a wide array of therapeutic agents, including anti-cancer drugs.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] Discovered by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction offers a highly efficient route to connect an organoboron species with an organohalide, demonstrating remarkable functional group tolerance and typically mild reaction conditions.[1]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-aminophenylboronic acid hydrochloride, a common and valuable building block. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and offer insights into the critical parameters that govern the success of the reaction.
Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step forms a new palladium(II) species.
-
Transmetalation: This is a key step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is critical for this process.[3] The base activates the boronic acid, forming a more nucleophilic borate species, which then readily undergoes transmetalation.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
The Crucial Role of the Base
The base in a Suzuki-Miyaura coupling serves a dual purpose. Firstly, in the case of this compound, a sufficient amount of base is required to neutralize the hydrochloride salt, liberating the free amine and the boronic acid. Secondly, the base activates the boronic acid by forming a borate complex (e.g., [ArB(OH)3]⁻), which is more nucleophilic and thus more reactive in the transmetalation step.[3] Common bases for this reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a detailed, step-by-step procedure for a representative Suzuki-Miyaura coupling reaction.
Reagents and Materials
| Reagent/Material | Purpose | Recommended Quantity (for 1 mmol scale) |
| This compound | Boronic acid source | 1.2 mmol |
| Aryl bromide | Coupling partner | 1.0 mmol |
| Palladium(II) acetate (Pd(OAc)₂) | Palladium catalyst precursor | 0.02 mmol (2 mol%) |
| Triphenylphosphine (PPh₃) | Ligand | 0.08 mmol (8 mol%) |
| Potassium carbonate (K₂CO₃) | Base | 3.0 mmol |
| 1,4-Dioxane | Solvent | 8 mL |
| Water (degassed) | Co-solvent | 2 mL |
| Schlenk flask or sealed vial | Reaction vessel | Appropriate size |
| Magnetic stir bar | Stirring | - |
| Inert gas (Argon or Nitrogen) | Inert atmosphere | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum or a screw cap with a septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir the mixture vigorously for 4-12 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[5]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).[5]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[5]
-
-
Purification:
Visualizing the Process
Experimental Workflow
Caption: A streamlined workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The palladium-catalyzed cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-aminobiphenyl derivatives from this compound. The protocol provided in this application note offers a robust starting point for researchers. However, it is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates. The versatility and broad functional group tolerance of this reaction make it an invaluable tool in the synthesis of complex molecules for drug discovery and development.
References
- BenchChem. (2025). Application Note: The Use of 2'-Aminobiphenyl-2-ol Derived Palladium Catalysts in Suzuki-Miyaura Coupling Reactions. BenchChem.
- Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- BenchChem. (2025).
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Google Patents. (n.d.). CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2'-Aminobiphenyl-2-ol. BenchChem.
- Nicolaou, K. C., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem.
- ResearchGate. (2025, August 5). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Technical Support Center: Synthesis of 2'-Aminobiphenyl-2-ol. BenchChem.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
Sources
The Versatile Virtuoso: 2-Aminophenylboronic Acid Hydrochloride as a Transformative Building Block in Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. Among these, 2-aminophenylboronic acid hydrochloride has emerged as a particularly powerful reagent, enabling the construction of a diverse array of complex molecular architectures. Its unique bifunctionality, possessing both a nucleophilic amino group and a synthetically malleable boronic acid moiety, allows for a remarkable range of transformations. This guide provides an in-depth exploration of the applications of this compound, offering not just protocols, but a rationale for the experimental design, empowering researchers to harness its full synthetic potential. This reagent is a cornerstone in the synthesis of nitrogen-containing heterocycles, biaryl amines, and other scaffolds of significant interest in medicinal chemistry and materials science.
Core Physicochemical Properties and Handling
Before delving into its synthetic applications, a thorough understanding of the properties and handling of this compound is crucial for successful and reproducible experimentation.
| Property | Value | Source |
| Molecular Formula | C₆H₉BClNO₂ | |
| Molecular Weight | 173.41 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 145 °C | |
| Storage | Store at 10°C - 25°C, keep dry, under inert gas (Nitrogen) |
Handling Precautions: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]
Stability: Boronic acids are susceptible to protodeboronation, particularly in aqueous solutions. It is recommended to prepare aqueous solutions fresh before use. The hydrochloride salt generally offers improved stability over the free base. Avoid contact with strong oxidizing agents.[1]
Application I: The Gateway to Biaryl Amines and Carbazoles via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a titan of carbon-carbon bond formation, and this compound is an excellent substrate for this transformation.[2] The primary product, a 2-aminobiphenyl derivative, is a valuable intermediate in its own right and a direct precursor to carbazoles, a privileged scaffold in numerous biologically active molecules.[3]
The "Why": Mechanistic Rationale and Strategic Advantage
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species.[2] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often base-mediated.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The ortho-amino group in 2-aminophenylboronic acid can influence the reaction through coordination to the palladium center, potentially affecting the rate and selectivity of the coupling. For the synthesis of carbazoles, a subsequent intramolecular cyclization of the 2-aminobiphenyl product is required. This can often be achieved in a one-pot or sequential manner.[3]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Protocol: Synthesis of a 2-Aminobiphenyl Precursor
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 2-bromobenzaldehyde)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
From Biphenyl to Carbazole: A Tandem Approach
The resulting 2-aminobiphenyl can be cyclized to a carbazole through a palladium-catalyzed intramolecular C-H amination.[1]
Diagram: Two-Step Carbazole Synthesis
Caption: A workflow for the synthesis of carbazoles from 2-aminophenylboronic acid.
Application II: Forging C-N Bonds with Chan-Lam Coupling
The Chan-Lam coupling provides a powerful and often milder alternative to palladium-catalyzed C-N bond-forming reactions.[4] This copper-catalyzed reaction allows for the coupling of arylboronic acids with amines, amides, and other N-nucleophiles, typically under aerobic conditions.[5]
The "Why": A Copper-Driven Transformation
The mechanism of the Chan-Lam coupling is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[4][6] The key steps are:
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper catalyst.
-
Coordination: The N-nucleophile coordinates to the copper center.
-
Reductive Elimination: The C-N bond is formed, and the copper catalyst is regenerated.
A significant advantage of the Chan-Lam coupling is its tolerance to air and moisture, making it an operationally simpler procedure compared to many palladium-catalyzed reactions.[4]
Diagram: The Chan-Lam Catalytic Cycle
Caption: A simplified representation of the Chan-Lam catalytic cycle.
Protocol: N-Arylation of an Amine
This protocol provides a general method for the Chan-Lam coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the amine (1.2 mmol), copper(II) acetate (0.1 mmol), and powdered 4 Å molecular sieves (200 mg).
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application III: One-Pot Synthesis of Phenanthridinones
Phenanthridinones are a class of fused nitrogen-containing heterocycles with a range of biological activities. A particularly elegant application of 2-aminophenylboronic acid is in the one-pot synthesis of these structures through a tandem Suzuki-Miyaura coupling and subsequent intramolecular amidation.[7]
The "Why": A Cascade of Functionality
This transformation cleverly utilizes both the boronic acid and the amino functionalities of the starting material in a single pot. The reaction proceeds via:
-
Suzuki-Miyaura Coupling: 2-Aminophenylboronic acid couples with a 2-halobenzoate ester.
-
Intramolecular Amidation: The newly formed biaryl intermediate, containing an ortho-amino group and an ortho-ester, undergoes a spontaneous or catalyzed intramolecular cyclization to form the phenanthridinone ring system.
This one-pot approach offers significant advantages in terms of atom economy and operational efficiency compared to multi-step synthetic routes.
Diagram: One-Pot Phenanthridinone Synthesis
Sources
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carbazole synthesis [organic-chemistry.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Strategies in the Preparation of Phenanthridinones | MDPI [mdpi.com]
Catalyst Selection for Reactions of 2-Aminophenylboronic Acid Hydrochloride: A Senior Application Scientist's Guide
An Application Guide for Researchers and Drug Development Professionals
Abstract
2-Aminophenylboronic acid hydrochloride is a pivotal building block in medicinal chemistry and materials science, offering a gateway to a diverse array of complex molecular architectures. However, its unique structure—featuring a sterically demanding ortho-amino group and its formulation as a hydrochloride salt—presents distinct challenges for catalyst selection and reaction optimization. This guide provides an in-depth analysis of catalyst systems for the two primary transformations of this substrate: Suzuki-Miyaura C-C bond formation and Chan-Lam C-N bond formation. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to harness the full synthetic potential of this versatile reagent.
The Strategic Importance and Challenges of 2-Aminophenylboronic Acid
2-Aminophenylboronic acid is a bifunctional reagent of significant interest. The boronic acid moiety is a versatile handle for palladium- or copper-catalyzed cross-coupling reactions, while the aniline fragment is a common pharmacophore and a key precursor for heterocyclic synthesis.
However, its effective use is not trivial and requires a nuanced understanding of its reactivity:
-
The Hydrochloride Salt: The reagent is typically supplied as a hydrochloride salt for enhanced stability. This necessitates the use of a stoichiometric amount of base in any coupling reaction to first neutralize the salt and free the amine before the desired catalytic cycle can proceed.
-
Catalyst Inhibition: The lone pair of the ortho-amino group can coordinate to the metal center of the catalyst (e.g., palladium or copper).[1] This can lead to the formation of stable, inactive complexes, effectively poisoning the catalyst and stalling the reaction.
-
Steric Hindrance: The presence of the ortho-substituent can sterically hinder the approach of coupling partners to the metal center, slowing down key steps like oxidative addition or transmetalation.[2][3]
-
Protodeboronation: Like many arylboronic acids, 2-aminophenylboronic acid can undergo protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid with a hydrogen atom and reducing the yield of the desired product.[4][5]
Successful catalyst selection is therefore a process of balancing the need for high reactivity with strategies to mitigate these inherent challenges.
Palladium-Catalyzed Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is the premier method for forming biaryl structures from 2-aminophenylboronic acid.[6][7] The reaction's success is critically dependent on the synergistic interplay between the palladium source, the ligand, and the base.
Principles of Catalyst and Ligand Selection
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to form the product.[4][8] For a challenging substrate like 2-aminophenylboronic acid, the ligand's role is paramount.
-
Bulky, Electron-Rich Monophosphine Ligands: These are the ligands of choice for modern Suzuki couplings. The bulkiness promotes the reductive elimination step and prevents the formation of inactive catalyst dimers, while the electron-donating nature accelerates the initial, often rate-limiting, oxidative addition step, especially with less reactive aryl chlorides.[9][10][11] Ligands like SPhos, XPhos, and RuPhos are field-proven choices.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition.[12][13] They are particularly effective for coupling unreactive aryl chlorides.[13]
-
Base Selection: A base is required to both neutralize the HCl salt and to form the active boronate species for transmetalation.[4][6]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many Suzuki couplings.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results with challenging substrates, though it is more expensive.[13] Its efficacy is attributed to the high solubility of its boronate salts and the activating effect of the large cesium cation.
-
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
The following table summarizes validated catalyst systems for coupling this compound with various aryl halides.
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |
| Aryl Bromide | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | A robust, general system for electron-rich and electron-poor bromides. |
| Aryl Iodide | Pd(PPh₃)₄ (3%) | None | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | For highly reactive iodides, a traditional catalyst may suffice.[6] |
| Aryl Chloride | Pd₂(dba)₃ (2%) | XPhos (4%) | Cs₂CO₃ (3.0) | Dioxane | 110 | Requires a more active catalyst system due to the strength of the C-Cl bond.[13] |
| Heteroaryl Br | Pd₂(dba)₃ (1.5%) | Buchwald Ligand | K₃PO₄ (3.0) | Dioxane | 110 | Heteroaryl couplings can be challenging; specialized dialkylbiphenylphosphino ligands are often necessary.[1] |
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Copper-Catalyzed Chan-Lam C-N Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, palladium-free alternative for forming C-N bonds, directly coupling the arylboronic acid with an amine, amide, or other N-H containing compound.[14][15] In this context, 2-aminophenylboronic acid acts as the arylating agent.
Principles of Catalyst Selection
This reaction is mediated by copper, typically in its Cu(II) oxidation state, and often proceeds under aerobic conditions, as oxygen can facilitate the regeneration of the active catalyst.[14][15]
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst.[16] It is generally effective for a wide range of substrates.
-
Ligands & Additives: While many Chan-Lam reactions can proceed without a ligand, the addition of a simple ligand like pyridine can accelerate the reaction.[14] For challenging couplings or to improve solubility, additives like myristic acid have been shown to be beneficial.[16]
-
Solvent and Atmosphere: A key advantage of the Chan-Lam coupling is its operational simplicity. Reactions can often be run in solvents like dichloromethane (DCM) or methanol, open to the air, at room temperature.[14][15]
Recommended Catalyst Systems for Chan-Lam Coupling
| N-H Coupling Partner | Copper Source (equiv.) | Ligand/Additive | Base | Solvent | Temp (°C) | Notes |
| Alkyl/Aryl Amines | Cu(OAc)₂ (1.0-2.0) | Pyridine (2.0 equiv.) | None | DCM | RT | Stoichiometric copper is often used, but catalytic versions exist.[14][16] |
| Amides/Carbamates | Cu(OAc)₂ (0.1) | Myristic Acid (0.2 equiv.) | 2,6-Lutidine | DCM | RT | A catalytic system suitable for less nucleophilic partners.[15][16] |
| N-Heterocycles | CuI (0.15) | Phenanthroline deriv. | BTMG | MeCN | RT | Specialized systems may be needed for certain heterocycles.[17] |
Diagram: The Chan-Lam Catalytic Cycle
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane and water, to a final concentration of 0.2 M with respect to the aryl halide) via syringe. [6]4. Catalyst Addition: In a separate vial under argon, prepare a stock solution of the palladium precursor and ligand if desired, or add them as solids directly to the flask against a positive pressure of argon.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. [6]6. Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol: Chan-Lam Coupling of 2-Aminophenylboronic Acid HCl with Morpholine
Methodology:
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 mmol), copper(II) acetate (1.5 mmol), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add dichloromethane (DCM, 0.2 M). Add morpholine (1.2 mmol) and pyridine (2.0 mmol) to the stirring suspension. Note: The initial addition of morpholine will act as a base to neutralize the HCl salt.
-
Reaction: Stir the reaction mixture, open to the air, at room temperature. The mixture will typically turn from a light blue suspension to a dark green or brown solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 12-24 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, rinsing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography to yield the N-arylated product.
References
- D. S. D. Martin, et al. (2018). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Chan–Lam coupling.
- S. P. H. G. S. V. D. V. Reddy, et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed.
- ResearchGate. Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Organic Chemistry Portal. Chan-Lam Coupling.
- M. G. A. R. L. S. T. A. A. D. C. C. M. K. S. E. K. Demircan, et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.
- J. C. Antilla, S. L. Buchwald. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Chemistry Portal.
- L. Y. Lam, et al. (2023). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. National Institutes of Health.
- ACS GCI Pharmaceutical Roundtable. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress.
- ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a.
- The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- C. Zhang, et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Chemistry Portal.
- K. W. Anderson, et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Request PDF. Copper-Catalyzed Coupling of Arylboronic Acids and Amines.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- K. L. Billingsley, et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- H. Wu, J. Hynes, Jr. (2010). Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids. Organic Chemistry Portal.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
- Wikipedia. Buchwald–Hartwig amination.
- M. Pawlak, et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- S. D. Dreher, et al. (2012). Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
- M. Mohammadikish. (2018). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate.
- J. C. Vantourout, et al. (2018). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. PubMed.
- S. Xue, et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Institutes of Health.
- Z. Novák, et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.
- Z. Novák, et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. National Institutes of Health.
- M. Pawlak, et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- R. D. C. M. S. V. P. P. P. Kumar, et al. (2015). Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. PubMed.
- A. Noble, et al. (2020). Copper-Catalyzed Enantioselective Synthesis of α-Aminoboronic Acid Derivatives. ChemRxiv.
- Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- J. J. W. R. P. J. M. J. C. A. M. D. G. G. H. George, et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health.
- Request PDF. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 11. researchgate.net [researchgate.net]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 17. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Solvent Systems for the Suzuki-Miyaura Coupling of 2-Aminophenylboronic Acid Hydrochloride
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2] 2-Aminophenylboronic acid hydrochloride is a critical building block, enabling the incorporation of a valuable aniline pharmacophore into complex molecules.[2] However, its hydrochloride salt form and the presence of a reactive amino group present unique challenges, primarily concerning solubility and catalyst interactions, which are heavily influenced by the choice of solvent. This guide provides a comprehensive analysis of solvent selection for the Suzuki-Miyaura coupling of this substrate, offering a theoretical framework, detailed experimental protocols, and troubleshooting advice to empower researchers to achieve optimal reaction outcomes.
The Critical Role of the Solvent System in Coupling this compound
The solvent in a Suzuki-Miyaura reaction is not merely an inert medium; it is an active participant that governs the solubility of reactants, influences the catalytic cycle's efficiency, and modulates the activity of the base. For a polar, salt-based substrate like this compound, these considerations are paramount.
1.1. The Solubility Challenge
This compound is a polar, crystalline solid with high solubility in water and other polar protic solvents, but limited solubility in common aprotic solvents like toluene or dioxane.[3] A successful reaction requires a solvent system capable of dissolving not only this polar boronic acid salt but also the typically less polar aryl halide and the palladium catalyst complex. This often necessitates the use of solvent mixtures, most commonly a combination of an organic solvent with water.
1.2. Interplay with the Catalytic Cycle
The solvent directly impacts key steps of the Suzuki-Miyaura catalytic cycle:
-
Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the aryl-halide bond, is generally favored in less polar solvents.[4]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center.[4][5] It requires activation of the boronic acid by a base to form a more nucleophilic borate species.[6][7][8] The solvent must facilitate this activation and the subsequent transfer. Polar aprotic solvents or aqueous mixtures are often effective here.
-
Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is often accelerated in polar solvents.[4]
Given these competing demands, a biphasic or polar aprotic solvent system often provides the best balance for achieving high yields.
Caption: The Suzuki-Miyaura Catalytic Cycle.
A Comparative Analysis of Solvent Systems
The optimal solvent is highly dependent on the specific aryl halide, catalyst, and base used. However, general trends provide a strong starting point for reaction optimization.
| Solvent System | Composition | Key Advantages | Key Disadvantages | Best For... |
| Aqueous Dioxane | 1,4-Dioxane / Water (e.g., 4:1 to 2:1) | Excellent balance of solubility for polar and non-polar reactants. Well-established and widely documented.[2][9] | Dioxane is a peroxide-former and has toxicity concerns.[10] Requires thorough degassing. | General purpose, reliable starting point for most aryl bromides and iodides. |
| Aqueous THF/2-MeTHF | Tetrahydrofuran or 2-Methyltetrahydrofuran / Water | Good solvating power. 2-MeTHF is a greener alternative to THF and Dioxane.[10] | THF has a low boiling point, limiting reaction temperature. Potential for side reactions. | Reactions with more polar substrates where moderate temperatures are sufficient. |
| Aqueous Ethanol | Ethanol / Water | Environmentally benign ("green") solvent. Good for dissolving the boronic acid salt. | May not be suitable for highly non-polar aryl halides. Can participate in side reactions. | Greener chemistry applications; effective for coupling with hydrophilic partners.[11] |
| Toluene / Water | Toluene / Water (Biphasic) | Allows for higher reaction temperatures. Good for less reactive aryl chlorides. | Poor solubility for the boronic acid salt, relies on phase-transfer catalysis. | Challenging couplings, particularly with sterically hindered or electron-rich aryl chlorides. |
| Polar Aprotic | DMF or Acetonitrile (with Water) | High boiling points and excellent solvating power for polar reagents.[10][12] | Can be difficult to remove post-reaction. DMF can decompose at high temperatures. | Couplings involving highly polar or heterocyclic partners.[9] |
Recommended Protocols for Optimal Coupling
3.1. General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G2, 1-2 mol%)[2][11]
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.)[11]
-
Solvent: Degassed 1,4-Dioxane and Water (4:1 v/v)[2]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Aminophenylboronic Acid Derivatives: A Guide to Protecting Group Strategies
< <
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenges of 2-Aminophenylboronic Acid
2-Aminophenylboronic acid is a valuable bifunctional building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and in medicinal chemistry. However, its utility is often hampered by the inherent reactivity of its amino and boronic acid functionalities. The primary challenges associated with this molecule are its propensity for self-condensation to form boroxines and its susceptibility to oxidation.[1][2][3] These side reactions can lead to complex reaction mixtures, reduced yields, and purification difficulties. Therefore, the strategic use of protecting groups is paramount to successfully employ 2-aminophenylboronic acid in multistep syntheses.
This guide provides an in-depth exploration of protecting group strategies for 2-aminophenylboronic acid, offering detailed protocols and the rationale behind experimental choices to empower researchers in their synthetic endeavors.
The Specter of Self-Condensation and Oxidation
The boronic acid moiety is known to form cyclic trimers called boroxines through intermolecular dehydration.[1] While boroxines can sometimes be reactive in cross-coupling reactions, their formation complicates stoichiometry and characterization.[4] Furthermore, the electron-donating amino group can exacerbate the oxidative instability of the boronic acid.[3]
Diagram 1: Self-Condensation of 2-Aminophenylboronic Acid
Sources
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Aminophenylboronic Acid Hydrochloride with Aryl Halides
Introduction: The Strategic Importance of 2-Aminobiaryls
The 2-aminobiaryl scaffold is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its synthesis via palladium-catalyzed cross-coupling reactions represents a cornerstone of modern organic chemistry. The Suzuki-Miyaura coupling, in particular, stands out for its operational simplicity, high functional group tolerance, and the commercial availability of a wide range of boronic acid reagents.[1][2]
This guide focuses on a specific, highly versatile building block: 2-aminophenylboronic acid hydrochloride. While the presence of the amino group and its hydrochloride salt form introduces specific challenges, it also unlocks powerful synthetic pathways. The ortho-disposition of the amino and boronic acid functionalities makes this reagent an exceptional precursor for tandem reactions, enabling the rapid construction of complex, fused heterocyclic systems such as phenanthridinones and their analogs in a single pot.[3][4]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the reaction's mechanistic underpinnings, detailed experimental protocols, and field-proven insights for optimizing the synthesis of both simple 2-aminobiaryls and more complex heterocyclic frameworks.
Reaction Principle and Mechanistic Considerations
The reaction of 2-aminophenylboronic acid with an aryl halide proceeds via the well-established Suzuki-Miyaura catalytic cycle. A palladium(0) species is the active catalyst that orchestrates the carbon-carbon bond formation. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with the insertion of the low-valent palladium(0) catalyst into the aryl halide (Ar-X) bond, forming a high-valent palladium(II) complex. This is often the rate-limiting step, with reactivity following the order Ar-I > Ar-Br > Ar-Cl.[5][6]
-
Transmetalation: For this step to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻). This boronate then transfers its aryl group (the 2-aminophenyl moiety) to the palladium(II) center, displacing the halide and forming a di-organopalladium(II) intermediate.[6]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Role of the Base and Hydrochloride Salt
The use of 2-aminophenylboronic acid hydrochloride necessitates careful consideration of the stoichiometry of the base. A minimum of three equivalents of base are typically required:
-
1 Equivalent: To neutralize the hydrochloride salt (HCl), liberating the free amino group and the boronic acid.
-
2+ Equivalents: To activate the boronic acid by forming the boronate complex required for efficient transmetalation.
Failure to use sufficient base will result in incomplete neutralization and poor catalytic turnover, leading to low yields. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[7]
Protocol 1: General Synthesis of 2-Aminobiaryls
This protocol describes a general and robust procedure for the coupling of this compound with a representative aryl bromide. Conditions may require optimization for different aryl halides.
Materials and Reagents
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Boronic acid partner | Sigma-Aldrich, TCI |
| Aryl Halide (e.g., 4-Bromotoluene) | Electrophilic partner | Combi-Blocks, Acros |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Palladium(0) catalyst | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | Fisher Scientific |
| 1,4-Dioxane, anhydrous | Organic Solvent | Acros Organics |
| Deionized Water | Co-solvent | In-house |
| Schlenk flask, condenser, magnetic stir bar | Reaction Apparatus | VWR, Chemglass |
| Argon or Nitrogen gas supply | Inert Atmosphere | Airgas |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL). Solvents should be sparged with argon or nitrogen for at least 20 minutes prior to use to remove dissolved oxygen, which can deactivate the catalyst.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed (typically 4-18 hours).[2][8]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aminobiaryl product.
Advanced Application: One-Pot Synthesis of Phenanthridinones
A powerful application of this chemistry is the synthesis of the phenanthridinone core, a structure present in many bioactive natural products.[3] This is achieved by coupling 2-aminophenylboronic acid with a 2-halobenzoate derivative, followed by an in-situ intramolecular amidation (cyclization).
Reaction Scheme
The reaction proceeds via an initial Suzuki coupling to form an N-H and ester-containing biaryl intermediate, which then undergoes intramolecular cyclization under the reaction conditions to form the stable 6-membered lactam.
**4.2 Representative Reaction Conditions
The following table summarizes typical conditions for this transformation. The choice of catalyst, ligand, and base is crucial for achieving high yields in this tandem process.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl 2-iodobenzoate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | >90 | [3] |
| Ethyl 2-bromobenzoate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (3) | DME/H₂O | 100 | ~85 | [4] |
| 2-Iodobenzoic Acid | Pd(OAc)₂ (0.5) | None | K₂CO₃ (3) | Water | 120 | >90 | [3] |
DME = 1,2-Dimethoxyethane; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Protocol for Phenanthridinone Synthesis
-
Setup: Follow steps 1-3 from Protocol 1, using methyl 2-iodobenzoate (1.0 equiv) as the aryl halide, K₃PO₄ (3.0 equiv) as the base, and Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) as the catalytic system.
-
Solvent and Reaction: Add degassed 1,4-dioxane/water (5:1, 6 mL). Purge with argon and heat the reaction to 100-110 °C.
-
Monitoring: The reaction can be monitored for the disappearance of the starting materials and the appearance of the phenanthridinone product (which has a distinct UV chromophore). The reaction is typically complete within 12-24 hours.
-
Workup and Purification: After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration and washed with water and a cold organic solvent (like diethyl ether or hexanes). If the product remains in solution, perform an aqueous workup as described in Protocol 1. Further purification can be achieved by recrystallization or column chromatography if necessary.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of valuable molecular scaffolds. A thorough understanding of the Suzuki-Miyaura mechanism, particularly the critical role of the base in neutralizing the hydrochloride salt and activating the boronic acid, is essential for success. The protocols provided herein offer robust starting points for the synthesis of both simple 2-aminobiaryls and complex, medicinally relevant heterocycles like phenanthridinones. By leveraging these methods, researchers can efficiently access a diverse range of compounds for applications in drug discovery and materials science.
References
- Synthetic Strategies in the Preparation of Phenanthridinones. (2021). Molecules. [Link]
- Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines. (2014). Organic Letters. [Link]
- The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (n.d.).
- Synthesis of phenanthridines by I2-mediated sp3 C–H amination. (2021). Organic & Biomolecular Chemistry. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Not available. [Link]
- Fluorenone synthesis by palladacycle-catalyzed sequential reactions of 2-bromobenzaldehydes with arylboronic acids. (2011). Organic Letters. [Link]
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). RSC Advances. [Link]
- The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids... (n.d.).
- Suzuki Coupling. (2020). YouTube. [Link]
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Aminophenylboronic Acid Hydrochloride
Introduction: The Versatile Role of 2-Aminophenylboronic Acid in Modern Heterocyclic Chemistry
In the landscape of synthetic organic chemistry and drug discovery, the quest for efficient and versatile building blocks is perpetual. 2-Aminophenylboronic acid hydrochloride has emerged as a uniquely powerful reagent, prized for its bifunctional nature that allows for a diverse array of chemical transformations. The strategic placement of a nucleophilic amino group and a synthetically malleable boronic acid on an aromatic scaffold unlocks pathways to a multitude of heterocyclic systems.[1] These heterocyclic motifs are the cornerstone of many pharmaceuticals, agrochemicals, and materials, making streamlined access to them a critical endeavor.[1]
This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We move beyond simple procedural outlines to delve into the mechanistic underpinnings and rationale behind experimental choices. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a reliable toolkit for innovation.
Core Synthetic Strategies and Mechanistic Insights
The utility of this compound primarily revolves around two key reaction paradigms: palladium-catalyzed cross-coupling reactions and condensation-cyclization cascades. The interplay between the amino and boronic acid functionalities allows for both sequential and concerted reaction pathways to construct complex molecular architectures.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern C-C bond formation, celebrated for its mild conditions and high functional group tolerance.[2][3] In this context, this compound serves as an excellent coupling partner to introduce the o-aminoaryl moiety, a precursor to various fused N-heterocycles.
The catalytic cycle, a well-established mechanism, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of N-Aryl-2-aminobiphenyls via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with a substituted aryl bromide. These products are valuable intermediates for the synthesis of carbazoles and other fused nitrogen heterocycles.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-2-aminobiphenyl.
| Reactant/Product Example | Aryl Bromide | Product | Typical Yield (%) |
| 1 | 4-Bromotoluene | 4'-Methyl-[1,1'-biphenyl]-2-amine | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | 4'-Methoxy-[1,1'-biphenyl]-2-amine | 80-90 |
| 3 | 1-Bromo-3-nitrobenzene | 3'-Nitro-[1,1'-biphenyl]-2-amine | 75-85 |
Condensation and Cyclization Reactions: Building Benzannulated Heterocycles
The proximate amino and boronic acid groups in 2-aminophenylboronic acid can participate in intramolecular or intermolecular condensation reactions with various electrophiles to form a range of boron-containing and non-boron-containing heterocycles.[4]
A particularly powerful application is the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[5] While traditionally synthesized from o-phenylenediamines, the use of 2-aminophenylboronic acid offers a unique handle for post-cyclization functionalization via the boronic acid moiety.
Caption: General workflow for the synthesis of benzimidazoles.
Protocol 2: One-Pot Synthesis of 2-Substituted Benzimidazoles
This protocol describes a catalyst-free, one-pot condensation of this compound with an aldehyde, followed by an oxidative cyclization to yield the benzimidazole scaffold. This method is advantageous for its operational simplicity and environmental friendliness.[6][7]
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium metabisulfite (optional, as a mild oxidant)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in ethanol (15 mL).
-
Reaction: Stir the mixture at room temperature for 30 minutes to form the Schiff base intermediate. Then, add sodium metabisulfite (1.5 mmol) and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add ethyl acetate (25 mL) and a saturated solution of sodium bicarbonate (20 mL) to the residue.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the 2-substituted benzimidazole.
| Aldehyde | Product | Typical Yield (%) | | :--- | :--- | :--- | :--- | | Benzaldehyde | 2-Phenyl-1H-benzo[d]imidazole | 88-96 | | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 90-97 | | Cyclohexanecarboxaldehyde | 2-Cyclohexyl-1H-benzo[d]imidazole | 82-90 |
Expert Insights and Troubleshooting
-
Solubility: this compound has moderate solubility in many organic solvents. For Suzuki couplings, a co-solvent system like dioxane/water or toluene/ethanol/water is often necessary to ensure all reactants are in solution.
-
Base Sensitivity: While the Suzuki coupling requires a base, highly basic conditions can lead to protodeboronation (loss of the boronic acid group). The use of milder bases like K₂CO₃ or K₃PO₄ is generally preferred over hydroxides.
-
Oxidant Choice in Benzimidazole Synthesis: Various oxidants can be employed for the cyclization step, including air, hydrogen peroxide, or oxone.[8] The choice of oxidant may need to be optimized depending on the substrate. For sensitive substrates, bubbling air through the reaction mixture can be a mild and effective method.
-
Purification of Boronic Acids: Boronic acids can sometimes be challenging to purify via chromatography due to their polarity and potential to form anhydrides (boroxines). Recrystallization is often a viable alternative.
Conclusion
This compound is a cornerstone reagent for the synthesis of a wide range of heterocyclic compounds. Its ability to undergo both robust C-C bond-forming reactions and versatile condensation-cyclization cascades provides a powerful and direct entry into molecular scaffolds of high interest in pharmaceutical and materials science. The protocols and insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this remarkable building block.
References
- AA Blocks. (2019, October 16). Recent Developments in the Chemistry of Boron Heterocycles. [Link]
- Kundu, S., et al. (2023). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science. [Link]
- Zaccheroni, N., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. [Link]
- ResearchGate. (2008). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]
- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- ResearchGate. (n.d.). Chapter 2 Catalyst-free synthesis of bioactive heterocycles in aqueous media. [Link]
- Asian Journal of Research in Chemistry. (2018). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. [Link]
- Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
- ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
- ResearchGate. (2001). The Synthesis and Applications of Heterocyclic Boronic Acids. [Link]
- PMC - NIH. (2015). Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. [Link]
- ResearchGate. (2021). Synthesis of 2-substituted benzimidazoles. [Link]
- NIH. (2024). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. [Link]
- RSC Publishing. (2024). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. [Link]
- NIH. (2022, March 7).
- Chemical Science (RSC Publishing). (2023). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (2013).
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aablocks.com [aablocks.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole synthesis [organic-chemistry.org]
2-Aminophenylboronic acid hydrochloride in carbohydrate sensing.
An In-Depth Technical Guide to 2-Aminophenylboronic Acid Hydrochloride in Carbohydrate Sensing
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the principles, applications, and protocols for using this compound as a molecular recognition element in carbohydrate sensing platforms. We will delve into the underlying chemical mechanisms that make this molecule a powerful tool and provide detailed, field-proven methodologies for its practical implementation in fluorescent and electrochemical sensing systems.
The Foundational Principle: Boronic Acid-Diol Interaction
At the heart of this technology is the unique and reversible covalent interaction between a boronic acid and a compound containing a 1,2- or 1,3-diol, a structural motif ubiquitous in carbohydrates.[1][2][3] As a Lewis acid, the boron atom in its trigonal planar (sp²) state can accept a pair of electrons from a diol, leading to the formation of a stable five- or six-membered cyclic ester.[3][4] This binding event transforms the boron center to a tetrahedral (sp³) anionic state.[4][5]
The equilibrium of this reaction is highly dependent on pH.[4] Under acidic conditions, the boronic acid is predominantly in its neutral, trigonal form, which has a limited affinity for diols. As the pH increases to become more alkaline, the boronic acid converts to its more Lewis-acidic tetrahedral boronate anion, which readily binds with cis-diols.[4] This pH-switchable interaction is the cornerstone of boronic acid-based sensing.
The Unique Advantage of the ortho-Amino Group
While various phenylboronic acids exist, the ortho position of the amino group in 2-aminophenylboronic acid (2-APBA) confers a distinct advantage, particularly for fluorescent sensing applications. The proximity of the nitrogen atom's lone pair of electrons to the boron center enables the formation of an intramolecular dative B—N coordination bond upon saccharide binding.[6][7] This structural change is critical for modulating the electronic properties of the molecule, forming the basis for a robust signal transduction mechanism known as Photoinduced Electron Transfer (PET).[6][7]
In the absence of a saccharide, the amino group's lone pair is free to quench the excited state of a nearby fluorophore, resulting in a low fluorescence "off" state. Upon binding a diol, the formation of the cyclic boronate ester enhances the acidity of the boron atom, promoting the formation of the B—N dative bond. This engagement of the nitrogen's lone pair prevents it from participating in the quenching process, leading to a significant increase in fluorescence intensity—an "on" state.[6][7]
Application Protocol: Fluorescent Detection of Glucose
This protocol details a homogenous assay for quantifying glucose concentration in an aqueous buffer using a sensor system comprising 2-aminophenylboronic acid and an anthracene-based fluorophore. The principle relies on the PET mechanism previously described.
Materials and Reagents
-
This compound (≥95% purity)[8]
-
Anthracene-based fluorescent reporter with a suitable linker for conjugation to 2-APBA (e.g., 9-(chloromethyl)anthracene)
-
Monosaccharides: D-Glucose, D-Fructose, D-Galactose
-
Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Solvent: Methanol (MeOH), spectroscopic grade
-
Instrumentation: Fluorescence Spectrophotometer
Experimental Procedure
Step 1: Synthesis of the Fluorescent Sensor (Conceptual) The 2-APBA is covalently linked to the fluorophore. A common synthetic route involves the reaction of an aminophenylboronic acid with an anthracene derivative to form an amine linkage.[7] For this protocol, we assume a pre-synthesized anthracene-2-APBA sensor conjugate is available.
Step 2: Preparation of Stock Solutions
-
Sensor Stock (1 mM): Dissolve the required mass of the anthracene-2-APBA sensor conjugate in methanol to achieve a final concentration of 1.0 mM. Store in the dark at 4°C.
-
Saccharide Stocks (100 mM): Prepare 100 mM stock solutions of D-Glucose, D-Fructose, and D-Galactose by dissolving the respective powders in 0.1 M PBS (pH 7.4).
Step 3: Assay Protocol
-
Prepare a working solution of the sensor at 2 µM by diluting the 1 mM stock solution in a 1:1 mixture of methanol and 0.1 M PBS (pH 7.4).[7]
-
Set up a series of microcentrifuge tubes or a 96-well plate.
-
To each tube/well, add a constant volume of the 2 µM sensor working solution.
-
Add increasing volumes of the 100 mM saccharide stock solutions to achieve a range of final concentrations (e.g., 0 mM to 50 mM).
-
Add the 1:1 MeOH:PBS buffer to bring the final volume in each tube/well to be equal.
-
Incubate the mixtures for 20 minutes at room temperature to allow the binding equilibrium to be reached.[7]
-
Measure the fluorescence intensity using the spectrophotometer. For an anthracene-based sensor, typical wavelengths are an excitation of ~370 nm and an emission scan from 400 nm to 500 nm.[9] The peak fluorescence intensity (e.g., at ~419 nm) is recorded.
Data Analysis & Expected Results
A significant increase in fluorescence intensity is expected upon the addition of saccharides.[7] By plotting the change in fluorescence intensity against the saccharide concentration, a binding curve can be generated to determine the apparent binding constant (Kₐ). Fructose typically shows a stronger binding affinity and thus a more pronounced fluorescence response at lower concentrations compared to glucose, due to its favorable furanose form with cis-diols.[2]
| Saccharide | Typical Binding Affinity (Kₐ, M⁻¹) | Expected Fluorescence Enhancement |
| D-Fructose | High (~300 - 4000)[2][3] | Strong |
| D-Glucose | Moderate (~100 - 200)[3] | Moderate |
| D-Galactose | Moderate (~150)[2] | Moderate |
Application Protocol: Electrochemical Glucose Sensing
This protocol describes the fabrication and use of a non-enzymatic glucose sensor based on the immobilization of 3-aminophenylboronic acid (a close analog often used for electrochemical applications) on a screen-printed carbon electrode (SPCE).[10][11][12] The principle relies on the binding of glucose to the boronic acid layer, which alters the charge transfer resistance (Rct) at the electrode-electrolyte interface. This change is sensitively measured using Electrochemical Impedance Spectroscopy (EIS).
Materials and Reagents
-
3-Aminophenylboronic acid (3-APBA)
-
Screen-Printed Carbon Electrodes (SPCE)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 0.1 M
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potassium chloride (KCl)
-
D-Glucose
-
Instrumentation: Potentiostat with EIS capability
Experimental Procedure
Step 1: Electrode Pre-treatment
-
Activate the SPCE working electrode by potential cycling (e.g., from -2.5 V to +2.5 V) in a suitable electrolyte.[12]
-
Rinse the electrode thoroughly with ultrapure water and dry under a stream of nitrogen.
Step 2: Covalent Functionalization with 3-APBA
-
Prepare a fresh solution of 0.4 M 3-APBA and 0.4 M NaNO₂ in 0.1 M H₂SO₄.[10][12]
-
Apply 20 µL of this solution to the working electrode surface of the SPCE.
-
Allow the diazotization reaction and covalent grafting to proceed for 10 minutes at room temperature.[10][12]
-
Wash the electrode exhaustively with a large volume of ultrapure water to remove any non-covalently bound material.[10][12]
Step 3: Electrochemical Characterization and Sensing
-
Prepare the redox probe solution: 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1 molar ratio) in 0.1 M KCl.
-
Record a baseline EIS spectrum of the functionalized electrode in the redox probe solution. The typical frequency range is from 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV).
-
Incubate the electrode in glucose solutions of varying concentrations for a short period (e.g., 5 minutes).
-
After each incubation, rinse gently with water and record a new EIS spectrum in the redox probe solution.
Data Analysis & Expected Results
The binding of neutral glucose molecules to the immobilized boronic acid layer creates a physical and dielectric barrier on the electrode surface. This barrier impedes the access of the [Fe(CN)₆]³⁻/⁴⁻ redox probe to the electrode, resulting in an increase in the charge transfer resistance (Rct).[10]
The Rct value is determined by fitting the semicircle portion of the Nyquist plot (a plot of imaginary vs. real impedance) to an equivalent circuit model. A calibration curve can be constructed by plotting the change in Rct (ΔRct = Rct,glucose - Rct,baseline) against the logarithm of the glucose concentration. This method can achieve very low detection limits, often in the nanomolar range, making it highly sensitive.[10][11] The sensor is also expected to show high selectivity for glucose over other sugars like fructose and sucrose, a key advantage of some boronic acid-based impedimetric systems.[10]
Broader Applications in Research and Drug Development
The unique properties of aminophenylboronic acids extend beyond simple glucose detection, positioning them as valuable tools in advanced research and pharmaceutical development.
-
Drug Delivery: Glucose-responsive hydrogels and nanoparticles functionalized with aminophenylboronic acid have been developed for insulin delivery systems.[13][14] These smart materials can swell or disassemble in the presence of high glucose levels, triggering the release of encapsulated insulin.[13]
-
Cellular Imaging and Diagnostics: By conjugating 2-APBA to fluorophores, researchers have created probes capable of selectively labeling and imaging glycans on the surface of cells.[7][15][16] This has significant implications for cancer diagnostics, as tumor cells often overexpress specific carbohydrate biomarkers like sialyl Lewis X.[16]
-
Fragment-Based Drug Discovery: The boronic acid moiety is a key pharmacophore in several approved drugs (e.g., Bortezomib).[17][18] 2-Aminophenylboronic acid can serve as a crucial building block or fragment in the synthesis of novel therapeutic agents, including kinase inhibitors and proteasome inhibitors.[19]
Conclusion
This compound is a remarkably versatile molecule for carbohydrate sensing. Its ability to engage in pH-dependent, reversible covalent bonding with diols, combined with the unique intramolecular signaling capabilities conferred by its ortho-amino group, enables the rational design of highly sensitive fluorescent and electrochemical sensors. The detailed protocols provided herein offer a practical starting point for researchers aiming to harness this technology for applications ranging from fundamental biological studies to the development of next-generation diagnostics and therapeutics.
References
- Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances.
- McNicholas, K., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors.
- Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. PubMed Central.
- McNicholas, K., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications.
- Li, Z., et al. (2015). Recent progress in boronic acid-based carbohydrate sensing. ResearchGate.
- Hsieh, H. H., et al. (2016). Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. PubMed.
- Henk, H., et al. (2015). Scheme 1 Synthesis of boronic acid fluorescent probes 3 and AM-5. ResearchGate.
- Asher, S. A., et al. (2003). Photonic Crystal Carbohydrate Sensors: Low Ionic Strength Sugar Sensing. University of Pittsburgh.
- Request PDF. (n.d.). A Glucose Sensor Based on an Aminophenyl Boronic Acid Bonded Conducting Polymer. ResearchGate.
- Wang, B., et al. (2014). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PubMed Central.
- Fossey, J. S., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates. RSC Publishing.
- University of Bath. (2016). Boronic acids for fluorescence imaging of carbohydrates. University of Bath's research portal.
- Wang, B. & Anslyn, E. V. (2008). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PubMed Central.
- Kubo, Y., et al. (2012). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PubMed Central.
- Santos, A., et al. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. MDPI.
- Santos, A., et al. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. PubMed.
- Zhang, Y., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. PubMed Central.
- Joseph Wang, et al. (2020). Electrochemical glucose sensors in diabetes management: an updated review (2010–2020). Analyst.
- D'Souza, F. & D'Souza, V. T. (2014). Phenylboronic acids-based diagnostic and therapeutic applications. PubMed.
- Kim, D., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. MDPI.
- He, X. P., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence.
- Li, Y., et al. (2023). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. PubMed Central.
- Santos, A., et al. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. Semantic Scholar.
- Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. PubMed Central.
- Santos, A., et al. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. PubMed Central.
- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Hisamatsu, S., et al. (2024). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI.
- Li, Z., et al. (2015). Boronic Acid-Based Carbohydrate Sensing. PubMed.
- Omura, T., et al. (2016). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.
- Striegler, S. (2003). A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH. PubMed.
- D'Souza, F. & D'Souza, V. T. (2014). Boron chemicals in diagnosis and therapeutics. PubMed Central.
- Das, R. K., et al. (2021). Glucose-Responsive Gene Delivery at Physiological pH through Tertiary-Amine Stabilized Boronate-PVA Particles Synthesized by One-Pot Reaction. MDPI.
- Raines, R. T., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central.
- Flores-Alamo, M., et al. (2021). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. PubMed Central.
Sources
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-氨基苯硼酸 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection [mdpi.com]
- 11. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminophenylboronic acid polymer nanoparticles for quantitation of glucose and for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Mastering Chemoselectivity with 2-Aminophenylboronic Acid Hydrochloride in Modern Synthesis
Introduction: The Duality of a Versatile Reagent
2-Aminophenylboronic acid hydrochloride is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a nucleophilic primary amine and a Lewis acidic boronic acid group positioned in an ortho-relationship, presents a unique challenge and opportunity in chemical synthesis: the control of chemoselectivity.[1][2] Achieving a reaction at one functional group while leaving the other untouched is paramount for efficient and elegant molecular construction.[3] This guide provides an in-depth exploration of the principles and protocols governing the chemoselective reactions of this versatile reagent, empowering scientists to harness its full synthetic potential.
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[4] However, for most reactions, the free amine must be liberated in situ, a critical experimental parameter that often dictates the reaction pathway. The strategic choice of catalysts, reaction partners, and conditions allows for the selective engagement of either the amino group or the boronic acid, enabling a diverse array of transformations.
Section 1: The Suzuki-Miyaura Cross-Coupling: Chemoselective C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through a palladium-catalyzed cross-coupling of an organoboron species with an organohalide.[5][6] When using 2-aminophenylboronic acid, the primary challenge is to facilitate the desired C-C bond formation at the boronic acid site without interference from the adjacent amino group, which can coordinate to the palladium catalyst and inhibit its activity.
Causality of Experimental Design: The success of this reaction hinges on the careful selection of the base, ligand, and solvent system. A moderately strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial. It facilitates the transmetalation step by forming a more nucleophilic boronate species while being mild enough to prevent undesired side reactions involving the amine.[7] The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is key to stabilizing the palladium catalyst, promoting the desired catalytic cycle, and preventing catalyst deactivation by the amine.[8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and deionized water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.[7]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminobiphenyl derivative.[9]
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 85-95 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 75-88 |
| 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 70-80 |
| Caption: Representative conditions for Suzuki-Miyaura coupling reactions. |
Section 2: The Petasis Borono-Mannich Reaction: Leveraging the Amine Nucleophilicity
The Petasis reaction is a powerful multi-component transformation that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[10][11] In this context, this compound serves as the amine component. This reaction showcases excellent chemoselectivity, as the primary amine reacts preferentially in the formation of an iminium ion intermediate, while its own boronic acid group remains a spectator.[12] This strategy is highly valuable in combinatorial chemistry and drug discovery for the rapid synthesis of compound libraries.[13]
Causality of Experimental Design: The reaction is typically performed in a protic solvent like ethanol or methanol at room temperature or with gentle heating. The solvent facilitates the initial condensation between the amine and the carbonyl to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. The vinyl- or arylboronic acid then adds to this iminium ion to form the final product. The reaction's success relies on the irreversible nature of the final C-C bond-forming step.[10]
Visualizing the Petasis Reaction Workflow
Caption: A simplified workflow for the three-component Petasis reaction.
Protocol 2: Synthesis of an α-Amino Acid Derivative via Petasis Reaction
Materials:
-
This compound (1.0 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Glyoxylic acid monohydrate (1.1 equiv)
-
Styrylboronic acid (1.2 equiv)
-
Ethanol (0.2 M)
Procedure:
-
In a round-bottom flask, suspend this compound in ethanol.
-
Add triethylamine to liberate the free amine. The mixture should become a clear solution.
-
Add glyoxylic acid monohydrate and stir for 15 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Add the styrylboronic acid to the mixture in one portion.
-
Stir the reaction at room temperature for 24 hours. The progress can be monitored by LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and water. Separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
The resulting crude product can be purified by crystallization or column chromatography to yield the N-(2-boronophenyl) amino acid derivative.
Section 3: Intramolecular Reactions for Heterocycle Synthesis: The Benzoxaborole Scaffold
Benzoxaboroles are a privileged class of heterocyclic compounds with significant applications in medicinal chemistry, including FDA-approved drugs like tavaborole (antifungal) and crisaborole (anti-inflammatory).[14][15] The ortho-disposition of the functional groups in 2-aminophenylboronic acid makes it an ideal precursor for these structures, although the most direct route to many benzoxaboroles starts from 2-formylphenylboronic acid. However, related N-heterocyclic boron-containing scaffolds can be accessed from 2-aminophenylboronic acid via condensation reactions. For instance, reaction with aldehydes or ketones can lead to the formation of 1,3,2-benzodiazaborole derivatives after dehydration. The principle demonstrates the power of intramolecular chemoselectivity.
The synthesis of the core benzoxaborole ring itself is most commonly achieved from 2-formylphenylboronic acid, which undergoes a condensation reaction.[16][17] This highlights a key strategic point: while 2-aminophenylboronic acid is versatile, related derivatives are sometimes more direct precursors for specific scaffolds.
Visualizing Benzoxaborole Formation (from 2-Formylphenylboronic Acid)
Caption: General pathway for the synthesis of benzoxaboroles.
Protocol 3: Synthesis of a 1,3,2-Benzodiazaborole Derivative
Materials:
-
This compound (1.0 equiv)
-
A second aniline derivative (e.g., aniline) (1.0 equiv)
-
An aldehyde (e.g., formaldehyde or benzaldehyde) (1.1 equiv)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, the second aniline derivative, and the aldehyde.
-
Add toluene to the flask. Note: A base (e.g., TEA) may be needed to free the amine from its hydrochloride salt, though thermal conditions can sometimes suffice.
-
Heat the mixture to reflux. Water generated from the condensation reactions will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography.
References
- Title: The synthesis of benzoxaboroles and their applications in medicinal chemistry. Source: Science China Chemistry. URL: https://link.springer.com/article/10.1007/s11426-013-4943-8
- Title: Petasis reaction. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/Petasis_reaction
- Title: Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Source: National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6406859/
- Title: Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. Source: National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8986873/
- Title: Petasis Reaction. Source: Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/petasis-reaction.shtm
- Title: The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Source: Organic Chemistry Portal. URL: https://www.organic-chemistry.org/highlights/2005/june.shtm
- Title: The synthesis of benzoxaboroles and their applications in medicinal chemistry. Source: Semantic Scholar. URL: https://www.semanticscholar.org/paper/The-synthesis-of-benzoxaboroles-and-their-in-Zhang-Zhu/698711467554d1931393699c803f70741270425a
- Title: Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00720
- Title: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Source: National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6739218/
- Title: Benzoboroxoles: Synthesis and applications in medicinal chemistry. Source: ResearchGate. URL: https://www.researchgate.
- Title: Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Source: Benchchem. URL: https://www.benchchem.com/application-notes/4-aminophenylboronic-acid-hydrochloride-suzuki-coupling
- Title: 2-Aminophenylboronic acid synthesis. Source: ChemicalBook. URL: https://www.chemicalbook.com/synthesis/5570-18-3.htm
- Title: The Petasis Borono-Mannich Multicomponent Reaction. Source: ResearchGate. URL: https://www.researchgate.net/publication/267207621_The_Petasis_Borono-Mannich_Multicomponent_Reaction
- Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Source: MDPI. URL: https://www.mdpi.com/2673-4583/14/1/105
- Title: Suzuki reaction. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
- Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
- Title: Chemoselectivity and the curious reactivity preferences of functional groups. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/20014022/
- Title: Aminative Suzuki-Miyaura coupling. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38422125/
- Title: A Technical Guide to the Applications of 4-Aminophenylboronic Acid Hydrochloride. Source: Benchchem. URL: https://www.benchchem.com/application-notes/a-technical-guide-to-the-applications-of-4-aminophenylboronic-acid-hydrochloride
- Title: Chemoselectivity. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/Chemoselectivity
- Title: 3-Aminophenylboronic acid hydrochloride. Source: CymitQuimica. URL: https://www.cymitquimica.com/cas/85006-23-1
- Title: Which boronic acids are used most frequently for synthesis of bioactive molecules. Source: ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/64352b535c34537554bff657
- Title: Chemoselectivity: The Mother of Invention in Total Synthesis. Source: PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4030737/
Sources
- 1. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 2. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselectivity and the curious reactivity preferences of functional groups [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Petasis Reaction [organic-chemistry.org]
- 11. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 12. Petasis reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Art of the Bond: A Guide to Palladium-Catalyzed Suzuki Coupling of 2-Aminophenylboronic Acid
Introduction: The Gateway to Privileged Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, offering a powerful and versatile method for the construction of carbon-carbon bonds. Among the vast array of substrates, 2-aminophenylboronic acid presents a unique and valuable building block. Its successful coupling with aryl and heteroaryl halides unlocks direct access to 2-aminobiphenyls, a privileged structural motif in medicinal chemistry and materials science. These products serve as crucial precursors for a diverse range of nitrogen-containing heterocyclic compounds, including carbazoles, phenanthridines, and other pharmacologically active agents.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the Suzuki coupling of 2-aminophenylboronic acid. We will delve into the mechanistic nuances, explore the critical parameters for reaction optimization, and provide detailed, field-proven protocols for both unprotected and N-protected substrates.
The Challenge of the Ortho-Amino Group: A Double-Edged Sword
The presence of the amino group ortho to the boronic acid moiety in 2-aminophenylboronic acid introduces specific challenges that must be carefully managed for a successful coupling reaction. The primary concern is the potential for the lone pair of electrons on the nitrogen atom to coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or even halting the catalytic cycle.
Furthermore, unprotected nitrogen-rich heterocycles and anilines can be problematic substrates in palladium-catalyzed cross-coupling reactions.[1][2] The acidic nature of the N-H proton can interfere with the basic conditions typically required for the Suzuki reaction.
However, the ortho-amino group can also be advantageous. In certain contexts, it can participate in chelation-assisted oxidative addition or influence the electronics of the boronic acid, potentially enhancing reactivity under optimized conditions. The key to success lies in understanding and controlling these competing effects through the judicious selection of the catalyst, ligand, base, and solvent.
Catalytic System Selection: A Symphony of Components
The success of the Suzuki coupling of 2-aminophenylboronic acid is highly dependent on the synergistic interplay of the palladium source, the phosphine ligand, and the base.
Palladium Precatalysts: The Source of Activity
While a variety of palladium sources can be effective, palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed and commercially available starting points. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) complex that can directly enter the catalytic cycle. For challenging couplings, particularly with less reactive aryl chlorides, more advanced pre-catalysts that generate monoligated Pd(0) species rapidly can be beneficial.
Ligands: The Conductors of Reactivity and Selectivity
The choice of ligand is paramount in mitigating the challenges posed by the ortho-amino group. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination.
-
Triphenylphosphine (PPh₃): A classic and often effective ligand, particularly when paired with Pd(OAc)₂. It is a good starting point for initial screening due to its low cost and ready availability.
-
Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or cataCXium® A are often superior for challenging substrates.[2][3] Their steric bulk can promote reductive elimination and prevent the formation of inactive catalyst species, while their electron-donating nature facilitates oxidative addition. For unprotected ortho-bromoanilines, cataCXium® A Pd G3 has been shown to be a uniquely effective catalyst system.[2]
Bases: The Activators of Transmetalation
The base plays a crucial role in the activation of the boronic acid for the transmetalation step.[4] A careful selection is necessary to ensure efficient reaction without promoting side reactions like protodeboronation.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most commonly used bases for this transformation. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃), particularly for more challenging couplings, due to its greater solubility and basicity in organic solvents.
-
Phosphates (K₃PO₄): Potassium phosphate is another effective base, often used in aqueous solvent systems.
Experimental Protocols
Protocol 1: Suzuki Coupling of Unprotected 2-Aminophenylboronic Acid
This protocol is optimized for the direct coupling of unprotected 2-aminophenylboronic acid with an aryl bromide, particularly for the synthesis of precursors to heterocyclic systems like phenanthridine.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Aminophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF) (0.2 M)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, 2-aminophenylboronic acid, palladium(II) acetate, triphenylphosphine, and cesium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (DMA or DMF) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 3-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Optimization Notes:
-
For less reactive aryl chlorides, increasing the catalyst loading to 10 mol% and using a more electron-rich and bulky ligand like SPhos may be necessary.
-
If protodeboronation is a significant side reaction, using anhydrous conditions and a base like potassium phosphate (K₃PO₄) can be beneficial.
Protocol 2: Suzuki Coupling of N-Boc-Protected 2-Aminophenylboronic Acid
Protecting the amino group as its tert-butyloxycarbonyl (Boc) derivative can significantly improve reaction yields and shorten reaction times, particularly for more sensitive or complex substrates.[5]
N-Boc Protection of 2-Aminophenylboronic Acid:
-
Dissolve 2-aminophenylboronic acid in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the N-Boc-2-aminophenylboronic acid by crystallization or column chromatography.
Suzuki Coupling Protocol:
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-2-aminophenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v) (0.2 M)
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the respective protected boronic acid, catalyst, ligand, base, and solvent system.
-
The reaction is typically heated to 80-100 °C.
-
After purification of the coupled product, the Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free 2-aminobiphenyl.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-aminophenylboronic acid derivatives, highlighting the impact of amine protection and catalyst/ligand choice.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzaldehyde | 2-Aminophenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (25) | Cs₂CO₃ (1.5) | DMA | 90 | 3 | 95 | [6] |
| 2-Bromo-5-nitrobenzaldehyde | 2-Aminophenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (25) | Cs₂CO₃ (1.5) | DMA | 90 | 3 | 92 | [6] |
| 4-Bromoanisole | N-Boc-2-(aminomethyl)phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 1 | 95 | [5] |
| 4-Bromoanisole | 2-(Aminomethyl)phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 20 | [5] |
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: From Reactants to Product
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Advanced Applications
Common Issues and Solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a high-quality palladium source and ligand. Consider using a more active pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere.
-
Inefficient Transmetalation: Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the boronic acid is of good quality.
-
-
Protodeboronation:
-
This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents and bases like K₃PO₄, or by protecting the amino group.
-
-
Homocoupling:
-
The formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the boronic acid can be suppressed by using bulky phosphine ligands and maintaining a low catalyst concentration.
-
Advanced Application: Tandem Reactions for Heterocycle Synthesis
The 2-aminobiphenyl products from the Suzuki coupling of 2-aminophenylboronic acid are ideal substrates for subsequent intramolecular cyclization reactions to form valuable heterocyclic scaffolds. A notable example is the one-pot synthesis of phenanthridines, where the Suzuki coupling is followed by an in-situ condensation reaction.[6][7][8] This tandem approach offers a highly efficient route to complex molecules from simple starting materials.
Conclusion
The Suzuki-Miyaura cross-coupling of 2-aminophenylboronic acid is a powerful transformation for the synthesis of 2-aminobiphenyls and their derivatives. While the ortho-amino group presents unique challenges, a thorough understanding of the reaction mechanism and careful optimization of the catalytic system can lead to high yields and broad substrate scope. The choice between using the unprotected boronic acid with a robust catalyst system or employing an N-protected derivative will depend on the specific substrate and the desired complexity of the final product. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this valuable reaction in their synthetic endeavors.
References
- Dhara, S., & Ray, J. K. (2021).
- Nuree, Y., & Ray, J. K. (Year). Domino Suzuki-Miyaura cross-coupling and oxidative condensation reaction: an approach towards synthesis of phenanthridine and its analogues. ChemRxiv. [Link]
- SciSpace. (n.d.). Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction.
- Scilit. (n.d.). Facile Synthesis of Phenanthridinone Alkaloids via Suzuki–Miyaura Cross‐coupling.
- Valverde, E., & Blackmond, D. G. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(46), 28945–28950. [Link]
- ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2.
- ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions.
- ResearchGate. (n.d.). Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie (International ed. in English), 43(14), 1871–1876. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Tenti, A., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal. [Link]
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.
- ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
- Le, V. V., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28456-28460. [Link]
- Caso, C., & Altmann, K. H. (2025). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Chemistry (Weinheim an der Bergstrasse, Germany), 31(1), e202402664. [Link]
- National Center for Biotechnology Information. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- ResearchGate. (2024). Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review.
- ResearchGate. (n.d.). EMM-Promoted Pd-Catalyzed Solid State Intramolecular Heck-Type Cyclization/Boronation and Suzuki Couplings: Access to Functionalized Indolines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Onnuch, A., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
- PubMed. (2024). Aminative Suzuki-Miyaura coupling.
- Santos, L. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Navigating the Terrain of Suzuki Coupling with 2-Aminophenylboronic Acid: A Senior Application Scientist's Guide to Optimal Base Selection
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals. However, the versatility of this reaction is often tested by substrates bearing functional groups that can interfere with the catalytic cycle. One such challenging substrate is 2-aminophenylboronic acid. The presence of an amino group ortho to the boronic acid moiety introduces a layer of complexity that demands careful consideration of reaction parameters, most critically, the choice of base. This guide provides an in-depth analysis of the strategic selection of bases for the successful Suzuki coupling of 2-aminophenylboronic acid, grounded in mechanistic principles and field-proven insights.
The Challenge: The Dual Personality of the ortho-Amino Group
The primary challenge in utilizing 2-aminophenylboronic acid stems from the nucleophilic and coordinating nature of the adjacent amino group. This "dual personality" can disrupt the delicate balance of the palladium-catalyzed cycle in several ways:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, forming a stable chelate that can hinder the crucial steps of oxidative addition or reductive elimination, effectively poisoning the catalyst.
-
Undesired Side Reactions: The amino group can act as an internal base, promoting side reactions such as protodeboronation, where the boronic acid is replaced by a hydrogen atom, or self-coupling (homocoupling) of the boronic acid.[1]
-
Altered Acidity: The electron-donating nature of the amino group influences the Lewis acidity of the boronic acid, which in turn affects the ease of boronate formation—a critical step for transmetalation.
A judicious choice of base is therefore paramount to mitigate these issues and steer the reaction towards the desired cross-coupled product.
The Linchpin of Success: A Mechanistic Approach to Base Selection
The base in a Suzuki-Miyaura reaction performs the essential role of activating the boronic acid.[2] It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) complex.[3] The choice between different classes of bases—inorganic vs. organic, weak vs. strong—can profoundly impact the reaction's outcome, especially with a sensitive substrate like 2-aminophenylboronic acid.
Inorganic Bases: The Workhorses of Suzuki Coupling
Inorganic bases are the most commonly employed in Suzuki couplings due to their efficacy and broad applicability. For 2-aminophenylboronic acid, the choice within this class requires a nuanced understanding of their properties.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are often the first choice for many Suzuki reactions. Potassium carbonate (K₂CO₃) is a moderately strong base that is frequently successful.[4] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing excellent yields, particularly with challenging substrates.[5] However, for 2-aminophenylboronic acid, a weaker carbonate base like K₂CO₃ might be preferable to stronger bases to minimize base-catalyzed side reactions.
-
Phosphates (K₃PO₄): Potassium phosphate is a non-nucleophilic base that has proven effective in couplings involving heteroaryl and sterically hindered boronic acids.[5][6] Its ability to promote the reaction without causing significant degradation of sensitive substrates makes it a strong candidate for 2-aminophenylboronic acid. The use of K₃PO₄ in a biphasic solvent system like dioxane/water is a common and effective strategy.[5]
-
Hydroxides (NaOH, KOH): While strong bases like sodium hydroxide and potassium hydroxide can be effective in some Suzuki couplings, they are generally not recommended for sensitive substrates like 2-aminophenylboronic acid. Their high basicity can accelerate protodeboronation and other undesired side reactions.
The following table summarizes the general characteristics of commonly used inorganic bases for Suzuki-Miyaura coupling reactions.
| Base | Formula | Strength | Solubility in Organics | Key Considerations for 2-Aminophenylboronic Acid |
| Potassium Carbonate | K₂CO₃ | Moderate | Low | A good starting point; balances reactivity with minimizing side reactions.[4] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Moderate | Can be highly effective but may require careful optimization to avoid decomposition.[5] |
| Potassium Phosphate | K₃PO₄ | Moderate | Low | Often an excellent choice for sensitive substrates; minimizes protodeboronation.[5][6] |
| Sodium Hydroxide | NaOH | Strong | Very Low | Generally too harsh; high risk of substrate degradation and side reactions.[7] |
The Decision-Making Workflow: Selecting the Optimal Base
A systematic approach to selecting the optimal base is crucial for a successful Suzuki coupling with 2-aminophenylboronic acid. The following workflow, visualized in the diagram below, provides a logical pathway for this process.
Caption: A workflow for selecting and optimizing the base for the Suzuki coupling of 2-aminophenylboronic acid.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 2-aminophenylboronic acid with an aryl bromide. It is crucial to note that optimization of the base, solvent, temperature, and catalyst/ligand system may be necessary for different aryl halide coupling partners.
Protocol 1: General Screening Procedure with Potassium Phosphate (K₃PO₄)
This protocol is a robust starting point for the coupling of 2-aminophenylboronic acid, leveraging the mild and effective nature of K₃PO₄.
Materials:
-
2-Aminophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
1,4-Dioxane (5 mL)
-
Degassed water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add the aryl bromide, 2-aminophenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Conditions with Potassium Carbonate (K₂CO₃)
This protocol offers a cost-effective alternative and can be effective for less challenging aryl halide partners.
Materials:
-
2-Aminophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Toluene (6 mL)
-
Degassed water (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the appropriate reagents.
-
Stir the reaction mixture at 90-110 °C.
-
Monitor and work up the reaction as described in Protocol 1.
Mitigating Homocoupling: A Critical Consideration
A significant side reaction to control is the homocoupling of 2-aminophenylboronic acid to form 2,2'-diaminobiphenyl. This is often promoted by the presence of oxygen.[1] To minimize this, rigorous degassing of all solvents and the reaction vessel is essential.[8] This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.
Conclusion
The successful Suzuki-Miyaura coupling of 2-aminophenylboronic acid is a testament to the power of understanding and manipulating reaction mechanisms. While the ortho-amino group presents unique challenges, a strategic approach to base selection, coupled with the use of appropriate ligands and careful control of reaction conditions, can lead to high yields of the desired biaryl products. Starting with a moderately strong, non-nucleophilic base like potassium phosphate provides a solid foundation for optimization. For researchers in drug discovery and development, mastering the nuances of such challenging substrates opens the door to a wider range of novel molecular architectures.
References
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(34), 10340–10341.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Arrechea, P. L., & Buchwald, S. L. (2016). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 18(12), 2894–2897.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 124(5), 1162–1163.
- Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Journal of the American Chemical Society, 131(36), 12898–12899.
- Molander, G. A., & Ritter, T. (2005). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Organic Letters, 7(15), 3147–3150.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Patil, J. D., Korade, S. N., Patil, S. A., & Pore, D. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
- Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Gupta, S. S. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Anderson, K. W., & Buchwald, S. L. (2005). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry, 70(17), 6485–6494.
- Common Organic Chemistry. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Havelková, M., Dvořáková, H., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Synthesis, 2001(11), 1704–1710.
- Lamola, J. L., et al. (2024). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions...
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Koide, K., et al. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv.
- Wikipedia. (n.d.). Suzuki reaction.
- Synple Chem. (n.d.). Application Note - Suzuki-Miyaura Cross-Coupling.
- Dou, X., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(17), 10147–10154.
- Gürbüz, N., et al. (2018). Palladium(II) Catalyzed Suzuki C-C Coupling Reactions with Imino- and Amino-phosphine Ligands. Polyhedron, 151, 419–427.
- Kappe, C. O., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Microwave-Assisted Suzuki Coupling of 2-Aminophenylboronic Acid
Introduction: The Strategic Importance of 2-Aminobiphenyls
The 2-aminobiphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Traditional methods for synthesizing these compounds often require harsh conditions or multi-step sequences. The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile method for forming the crucial C-C bond, valued for its high functional group tolerance and the relatively low toxicity of its boron-based reagents.[1][2]
However, the coupling of 2-aminophenylboronic acid presents unique challenges. The presence of the ortho-amino group can lead to catalyst inhibition and undesirable side reactions. This guide details a robust, optimized protocol utilizing microwave irradiation to overcome these challenges. Microwave-assisted organic synthesis (MAOS) dramatically accelerates reaction rates, often reducing multi-hour refluxes to mere minutes, while simultaneously improving yields and enhancing reproducibility by minimizing thermal decomposition and side-product formation.[3][4][5] This protocol is designed for researchers, scientists, and drug development professionals seeking an efficient and scalable method for the synthesis of 2-aminobiphenyl derivatives.
Mechanistic Considerations & The Challenge of the Ortho-Amino Group
The efficacy of the Suzuki-Miyaura coupling hinges on a delicate catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like 2-aminophenylboronic acid.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[2] This is often the rate-determining step.[2]
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[6][8]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Experimental Choices: Why 2-Aminophenylboronic Acid is a Challenge
The proximity of the amino group to the boronic acid moiety introduces several potential complications that must be addressed through careful selection of reagents and conditions.
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, forming a stable chelate that can slow or halt the catalytic cycle.
-
Protodeboronation: The amino group can act as an intramolecular base or proton shuttle, facilitating the cleavage of the C-B bond, especially under prolonged heating. This is a common decomposition pathway for heteroaryl boronic acids and similarly activated substrates.[1][9]
-
Homocoupling: Oxidative conditions can lead to the undesirable coupling of two boronic acid molecules.[1] Ensuring a properly degassed, inert atmosphere is critical to prevent this side reaction.[10]
To mitigate these issues, the protocol employs specific strategies:
-
Bulky, Electron-Rich Ligands: Ligands such as XPhos or SPhos are used. Their steric bulk discourages the formation of inhibitory chelates, while their electron-donating nature accelerates the oxidative addition and reductive elimination steps, leading to faster catalyst turnover.
-
Microwave Irradiation: The rapid heating provided by microwaves significantly shortens reaction times, minimizing the opportunity for substrate decomposition (e.g., protodeboronation) that can occur with conventional heating.[3][5]
-
Careful Base Selection: A moderately strong base is needed to activate the boronic acid without promoting excessive side reactions.
Caption: Potential challenges in the Suzuki coupling of 2-aminophenylboronic acid.
Optimization of Reaction Parameters
The success of the microwave-assisted Suzuki coupling is highly dependent on the judicious selection of several key parameters. The following table summarizes recommended starting points and the rationale behind each choice.
| Parameter | Recommended Reagents/Conditions | Rationale & Field-Proven Insights |
| Palladium Pre-catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | These are common, air-stable sources of Pd(0). Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ. The choice often depends on availability and the specific ligand used.[8][11] |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphines | Critical for challenging substrates. These ligands promote fast oxidative addition and prevent catalyst deactivation, leading to higher yields and broader substrate scope.[11][12] Using pre-formed "G2" or "G3" pre-catalysts (e.g., XPhos Pd G2) simplifies setup and ensures accurate ligand:palladium ratios.[11] |
| Base | K₃PO₄ (Potassium phosphate) or K₂CO₃ (Potassium carbonate) | K₃PO₄ is often effective for challenging couplings and less prone to causing hydrolysis of sensitive esters compared to stronger bases.[11] K₂CO₃ is a cost-effective and widely used alternative.[3][13] The base is essential for activating the boronic acid for transmetalation.[8] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or EtOH/H₂O (e.g., 4:1 v/v) | A polar solvent is required for efficient microwave absorption.[3] The presence of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[1][14] Dioxane is an excellent solvent for a wide range of organic substrates. |
| Microwave Conditions | Temperature: 100-140 °C; Time: 10-30 min; Power: Dynamic (Ramp to Temp) | Microwave reactors allow for precise temperature control, which is more reproducible than power control.[3] Start with a survey at 120 °C for 15 min. Higher temperatures can overcome difficult couplings but may increase decomposition. The rapid heating minimizes side reactions.[4][15] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and degradation of the Pd(0) catalyst and to suppress oxidative homocoupling of the boronic acid.[1][10] |
Detailed Experimental Protocol
This protocol provides a general method for the microwave-assisted Suzuki coupling of an aryl bromide with 2-aminophenylboronic acid.
Materials & Equipment:
-
Aryl Bromide (1.0 equiv)
-
2-Aminophenylboronic Acid (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Microwave synthesis reactor with appropriate reaction vials and caps
-
Magnetic stir bars
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Workflow Overview
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
Step-by-Step Procedure:
-
Vial Preparation: To a clean, dry microwave reaction vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), 2-aminophenylboronic acid (0.6 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv), the palladium pre-catalyst, and the phosphine ligand.
-
Expert Tip: If using an air-sensitive pre-catalyst/ligand system, it is best to add these reagents under a stream of inert gas or inside a glovebox.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) followed by degassed deionized water (e.g., 1 mL) to the vial.
-
Causality Check: The order of addition can be important. Adding the solvent last helps to minimize exposure of the solid reagents to air.
-
-
Degassing: Securely cap the vial. Purge the vial with argon or nitrogen for 5-10 minutes by inserting a needle connected to the gas line through the septum and another needle to act as an outlet. This step is critical for reaction success.[10]
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Stirring: High
-
Self-Validation: Monitor the internal pressure to ensure it remains within the safe operating limits of the vial. A rapid pressure increase may indicate a problem.
-
-
Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate (or another suitable organic solvent, ~20 mL) and water (~10 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-aminobiphenyl product.
-
Analysis: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficient degassing.3. Incorrect base or solvent.4. Low reaction temperature/time. | 1. Use fresh catalyst/ligands.2. Ensure thorough degassing with high-purity inert gas.3. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems.4. Increase temperature (e.g., to 140 °C) or time (e.g., to 30 min).[13] |
| Significant Protodeboronation | 1. Reaction time is too long or temperature is too high.2. Water content is too high or base is too strong. | 1. Reduce reaction time or temperature.2. Use a milder base (e.g., KF) or reduce the amount of water in the co-solvent system.[8] |
| Formation of Homocoupled Product | 1. Presence of oxygen in the reaction.2. Pd(II) species present without aryl halide. | 1. Improve the degassing procedure.[1]2. Ensure the aryl halide is added before heating begins. |
| Inconsistent Results | 1. Inconsistent vial sealing.2. Inaccurate reagent measurement.3. Non-uniform heating (issue with older microwave models). | 1. Use new caps/septa for each reaction.2. Carefully weigh all solid reagents.3. Ensure the reactor is functioning correctly and use temperature control rather than fixed power.[3] |
References
- Taylor & Francis Online. (n.d.). Microwave-assisted Suzuki Cross-Coupling Reactions using Dimeric ortho-palladated Complex of Tribenzylamine.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- National Institutes of Health (NIH). (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
- ACS Publications. (n.d.). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids | Organic Letters.
- ACS Publications. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF.
- National Institutes of Health (NIH). (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Wikipedia. (n.d.). Suzuki reaction.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling with 2-Aminophenylboronic Acid Hydrochloride
An in-depth guide to the synthesis of biaryl compounds utilizing 2-Aminophenylboronic Acid Hydrochloride, tailored for researchers, scientists, and drug development professionals.
Introduction: The Architectural Importance of Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the foundational structure of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its prevalence stems from the unique structural and electronic properties conferred by the C-C bond connecting two aromatic rings. Among the myriad of synthetic methods developed for their construction, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent strategy due to its mild conditions, broad functional group tolerance, and the commercial availability of diverse starting materials.[3][4][5]
This guide focuses on a particularly valuable building block: this compound. The strategic placement of the amino group ortho to the boronic acid provides a synthetic handle for subsequent transformations, making it an invaluable precursor for constructing complex heterocyclic drugs and ligands.[4][6] This document provides a detailed exploration of the underlying chemical principles, a validated step-by-step protocol, and expert insights into process optimization for the successful synthesis of 2-aminobiaryl compounds.
Part 1: The Chemical Principle - Unpacking the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a sophisticated catalytic process that forges a new carbon-carbon bond between an organoboron species and an organohalide. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
The catalytic cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[4][5]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This is the most intricate step and is critically dependent on activation by a base.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are expelled as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst which re-enters the cycle.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Base
A common misconception is that the base merely serves to neutralize acidic byproducts. In reality, its primary role is to activate the boronic acid. The base reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic borate species (Ar-B(OH)₃⁻).[8][9] This anionic borate has enhanced reactivity, which dramatically accelerates the rate-limiting transmetalation step.[10] The choice and stoichiometry of the base are therefore paramount for an efficient reaction.
Special Considerations for this compound
The use of 2-aminophenylboronic acid in its hydrochloride salt form introduces a crucial experimental parameter. A sufficient quantity of base must be added to first neutralize the hydrochloride salt before any activation of the boronic acid can occur. Typically, at least one extra equivalent of base is required compared to reactions using the freebase boronic acid.
Furthermore, the ortho-amino group can present unique challenges. It may chelate to the palladium center, potentially altering catalyst activity. For particularly challenging or sterically hindered coupling partners, this can lead to lower yields. In such cases, transient protection of the amino group, for instance as a tert-butyloxycarbonyl (t-Boc) carbamate, has been shown to significantly increase yields and shorten reaction times by mitigating undesirable side reactions.[11]
Part 2: Experimental Protocol - A Validated Methodology
This protocol provides a general and robust procedure for the coupling of this compound with a representative aryl bromide.
Materials and Reagents:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Step-by-Step Protocol:
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv). Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/Water) via syringe.
-
Base Addition: Add the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv). The use of at least 3 equivalents is recommended to both neutralize the hydrochloride salt and activate the boronic acid.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aminobiaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Part 3: Process Optimization & Data
Achieving high yields in Suzuki-Miyaura couplings often requires fine-tuning of the reaction parameters. The following table provides a guide to making informed choices for your specific substrates.
| Parameter | Common Choices | Field-Proven Insights & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂/Pd₂(dba)₃: Air-stable Pd(II) precursors that are reduced in situ to the active Pd(0) species. Require an external phosphine ligand. Pd(PPh₃)₄: An air-sensitive but highly active Pd(0) complex that does not require an additional ligand. Often used for more challenging couplings.[5][10] |
| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos | The ligand stabilizes the Pd catalyst and modulates its reactivity. Electron-rich and bulky ligands (e.g., P(t-Bu)₃, SPhos) generally accelerate oxidative addition and reductive elimination, making them ideal for less reactive aryl chlorides or sterically hindered substrates.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₂CO₃: A cost-effective and commonly used base. K₃PO₄: A stronger, non-nucleophilic base often effective for difficult couplings.[3] Cs₂CO₃: Highly soluble and effective, but more expensive. Often used when other bases fail. KF: A milder base used for substrates with base-sensitive functional groups.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved). Dioxane/Water and Toluene/Water are standard choices. DMF is a polar aprotic solvent that can be effective but may require higher temperatures.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient base; Low reaction temperature. | Ensure rigorous degassing of solvents and use of an inert atmosphere. Increase base equivalents to >3. Increase reaction temperature in 10 °C increments. |
| Deboronation of Starting Material | Premature decomposition of the boronic acid, often caused by excess water or prolonged heating with a strong base. | Use a less aqueous solvent system. Consider using a stronger, non-nucleophilic base like K₃PO₄. For very sensitive substrates, consider slow-release strategies using MIDA boronates.[13] |
| Homocoupling of Aryl Halide | Can occur at high temperatures or with highly active catalyst systems. | Lower the reaction temperature. Reduce the catalyst loading. |
| Product is Contaminated with Phosphine Oxide | Oxidation of the phosphine ligand during the reaction or workup. | Minimize air exposure during workup. Purification via column chromatography is usually effective at removing this byproduct. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing 2-aminobiaryl structures, which are key intermediates in drug discovery. Success hinges on a solid understanding of the reaction mechanism, particularly the activating role of the base, and careful control of the reaction environment to preserve catalyst activity. By following the detailed protocol and utilizing the optimization and troubleshooting guides provided, researchers can confidently and efficiently construct these valuable molecular scaffolds.
References
- C. A. M. R. de A. Santos, F. G. F. da Silva, and M. G. de Carvalho, "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction," ChemistryOpen, 2014. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/open.201400003[8][9][14]
- Organic Chemistry Portal, "Suzuki Coupling," organic-chemistry.org. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm[10]
- S. Saha et al., "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents," Journal of the Iranian Chemical Society, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8724128/[3]
- MDPI, "Catalysts for Suzuki–Miyaura Coupling Reaction," mdpi.com. URL: https://www.mdpi.com/journal/catalysts/special_issues/suzuki_miyaura_coupling_reaction[15]
- BenchChem, "Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride," benchchem.com. URL: https://www.benchchem.com/application-notes/B151665/suzuki-coupling-of-4-aminophenylboronic-acid-hydrochloride[4]
- Chemistry LibreTexts, "Suzuki-Miyaura Coupling," chem.libretexts.org, 2024. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling[5]
- A. A. C. Braga, N. H. Morgon, and G. Ujaque, "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow," Molecules, 2017. URL: https://www.mdpi.com/1420-3049/22/5/775[7]
- Y. Liu et al., "Synthesis of biologically active boron-containing compounds," Archiv der Pharmazie, 2014. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7164917/[6]
- Rose-Hulman Institute of Technology, "Suzuki Cross-coupling Reaction procedure," rose-hulman.edu. URL: https://www.rose-hulman.edu/class/che/chem430/suzuki_cross-coupling_reaction_procedure.pdf[12]
- Fiveable, "Biaryl Synthesis," fiveable.me. URL: https://library.fiveable.
- P. G. D. Pury, A. E. M. Sudarma, and D. L. A. G. Artha, "Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions," ResearchGate, 2018. URL: https://www.researchgate.net/publication/326840742_Efficient_Preparation_of_2-Aminomethylbiphenyls_via_Suzuki-Miyaura_Reactions[11]
- ResearchGate, "Examples of bioactive molecules containing the biaryl framework," researchgate.net. URL: https://www.researchgate.net/figure/Examples-of-bioactive-molecules-containing-the-biaryl-framework-1_fig1_349405625[2]
- M. K. Piatek et al., "Which boronic acids are used most frequently for synthesis of bioactive molecules?," ChemRxiv, 2021. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74bb0702d9ba72f4f4633[16]
- S. L. Buchwald et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie International Edition, 2007. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3132313/[17]
- A. M. D'Souza and H. C. S. Clark, "The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry," Molecules, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395995/[18]
- A. P. F. da Silva et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, 2019. URL: https://www.mdpi.com/1420-3049/24/17/3077[19]
- S. D. Gill, D. M. Knapp, and M. S. Burke, "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates," Journal of the American Chemical Society, 2010. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2840331/[13]
- P. G. D. Pury, A. E. M. Sudarma, and D. L. A. G. Artha, "The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction," ResearchGate, 2011. URL: https://www.researchgate.net/publication/51696010_The_Preparation_of_a_Stable_2-Pyridylboronate_and_Its_Reactivity_in_the_Suzuki-Miyaura_Cross-Coupling_Reaction[20]
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminophenylboronic acid hydrochloride in the synthesis of kinase inhibitors
Application Notes & Protocols
Introduction: The Strategic Importance of Boronic Acids in Modern Drug Discovery
Protein kinases are central regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[3] Within the medicinal chemist's toolkit, boronic acids and their derivatives have emerged as exceptionally versatile building blocks.[4] The approval of the boronic acid-containing drug Bortezomib for treating multiple myeloma catalyzed a surge of interest in this functional group, demystifying earlier concerns about toxicity and highlighting its unique chemical reactivity.[5][6]
This guide focuses on a particularly valuable reagent: 2-aminophenylboronic acid hydrochloride . Its bifunctional nature, possessing both a reactive boronic acid and a strategically positioned amino group, makes it an ideal starting point for constructing complex molecular architectures that can effectively target the ATP-binding site of kinases. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss the critical considerations for its successful application in the synthesis of next-generation kinase inhibitors.
Rationale for Use: A Bifunctional Scaffold for Kinase Hinge Binding
The utility of this compound in this context is twofold, stemming from the distinct and complementary roles of its functional groups.
-
The Boronic Acid Moiety: This group is a premier substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This reaction is exceptionally reliable for forming carbon-carbon bonds, allowing for the construction of the biaryl or aryl-heteroaryl scaffolds that form the core of many kinase inhibitors.[1] Its tolerance for a wide range of functional groups and mild reaction conditions makes it an indispensable tool in complex molecule synthesis.
-
The ortho-Amino Group: The primary amine positioned ortho to the boronic acid is not merely a synthetic handle; it is a critical pharmacophoric element. This group frequently serves as a hinge-binding motif , forming one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region.[1][8] This interaction mimics the binding of the adenine ring of ATP, providing a strong anchor for the inhibitor within the active site. Furthermore, the amine provides a convenient point for diversification, allowing chemists to introduce side chains that can probe and occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[9][10]
The combination of these two features in a single, readily available molecule provides a powerful and convergent approach to building potent and selective kinase inhibitors, particularly those based on privileged scaffolds like benzimidazoles.[10][11][12]
Core Mechanism: The Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The Suzuki-Miyaura reaction is the primary transformation employing 2-aminophenylboronic acid in this field. Understanding its mechanism is key to troubleshooting and optimizing the synthesis. The reaction proceeds via a catalytic cycle involving a palladium(0) species.
The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[7]
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming an Ar¹-Pd-Ar² complex. This is often the rate-determining step.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of a Biaryl Amine Precursor
This protocol describes a representative Suzuki-Miyaura coupling between this compound and a halogenated heteroaryl core, a common step in the synthesis of kinase inhibitors like those targeting RAF or Aurora kinases.[9][13] Microwave irradiation is employed to accelerate the reaction, a common optimization strategy.[1][14]
Objective: To synthesize 2-amino-N-(4-((2-aminophenyl)amino)pyrimidin-5-yl)benzamide.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Equiv. | Amount |
| This compound | 863753-30-4 | 173.41 | 1.2 | TBD |
| N-(4-chloro-5-pyrimidinyl)-2-aminobenzamide | (Varies) | (Varies) | 1.0 | TBD |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.05 | TBD |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | TBD |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | - | (4 mL) |
| Deionized Water | 7732-18-5 | 18.02 | - | (1 mL) |
Equipment:
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave synthesizer
-
Analytical balance
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Vial Preparation: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the aryl chloride (N-(4-chloro-5-pyrimidinyl)-2-aminobenzamide, 1.0 equiv).
-
Reagent Addition: Sequentially add this compound (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and sodium carbonate (3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Inert Atmosphere: Purge the vial with argon or nitrogen for 2-3 minutes to ensure an inert atmosphere. Seal the vial securely with a cap.
-
Scientist's Note: The establishment of an inert atmosphere is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, arresting the catalytic cycle.
-
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 120 °C for 30-45 minutes.[1]
-
Scientist's Note: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating.[14] Monitor pressure to ensure it remains within the safe limits of the vial.
-
-
Reaction Monitoring: After cooling to room temperature, check the reaction progress. A small aliquot can be taken, diluted with ethyl acetate, filtered, and analyzed by LC-MS or TLC to confirm the consumption of the starting material.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Scientist's Note: The aqueous washes remove the inorganic base and salts, simplifying the subsequent purification step.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure biaryl amine product.
-
Visual Workflow:
Sources
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Design and synthesis of benzimidazole-based Rho kinase inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminophenylboronic Acid
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using 2-aminophenylboronic acid. My aim is to provide you with not just a list of steps, but a deep, mechanistic understanding of the issues and a set of robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with 2-aminophenylboronic acid is giving a low yield. What are the most common initial checks?
A1: Before delving into complex optimizations, always start with the fundamentals. Verify the quality and handling of your 2-aminophenylboronic acid, as it is known to be sensitive to moisture and air.[1] Ensure all your reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1] It is also crucial to confirm the stoichiometry of your reactants and the purity of all starting materials.
Q2: How should 2-aminophenylboronic acid be properly stored and handled?
A2: Due to its sensitivity, 2-aminophenylboronic acid and its salts should be stored in a tightly sealed container under an inert gas like nitrogen or argon.[1] Storing it in a cool, dry place is recommended.[1] When handling the reagent, minimize its exposure to the atmosphere to prevent hydration and subsequent degradation.
Q3: What are the primary side reactions that plague Suzuki couplings with 2-aminophenylboronic acid?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is a significant issue where the boronic acid group is replaced by a hydrogen atom, leading to the formation of aniline as a byproduct.[1][2] This process is often exacerbated by the presence of water or acidic conditions and is a well-documented challenge with boronic acids in general.[1][2][3]
-
Homocoupling: The self-coupling of 2-aminophenylboronic acid can also occur, particularly in the presence of oxygen, resulting in the formation of 2,2'-diaminobiphenyl.[1]
Q4: Is the choice of base critical for this specific reaction?
A4: Absolutely. The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][5] The type and strength of the base can significantly influence the reaction's success, and for sensitive substrates like 2-aminophenylboronic acid, a careful selection is paramount to minimize side reactions.[5][6]
In-Depth Troubleshooting Guides
Issue 1: Persistent Low Yields Despite Standard Conditions
If you've followed a standard Suzuki protocol and are still facing low yields, it's time to dissect the reaction components and conditions more critically. The inherent instability of 2-aminophenylboronic acid often requires a more nuanced approach.
Causality and Mechanistic Insights:
The primary culprit is often the facile protodeboronation of the 2-aminophenylboronic acid.[1][2] The presence of the amine group can influence the electronic properties of the boronic acid, and under basic conditions required for the coupling, the equilibrium between the boronic acid and the reactive boronate species can be complex.[4][7] Furthermore, the amine group can potentially coordinate to the palladium center, affecting the catalyst's activity.
Troubleshooting Workflow: Diagnosing Low Yields
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Solutions & Protocols:
-
Reagent Quality and Handling:
-
Action: Purchase fresh 2-aminophenylboronic acid from a reputable supplier. If using existing stock, consider its age and storage conditions.
-
Protocol: Handle the boronic acid in a glovebox or under a positive pressure of inert gas. Use freshly dried, degassed solvents. Ensure all glassware is oven-dried.
-
-
Base Optimization:
-
Rationale: The choice of base can dramatically affect the rate of protodeboronation versus the desired coupling.[3] For sensitive boronic acids, milder bases or non-aqueous conditions can be beneficial.
-
Recommendations:
-
| Base | Solvent System | Temperature (°C) | Expected Outcome |
| K₃PO₄ (2-3 eq.) | Dioxane/H₂O | 80-100 | Standard, but may cause protodeboronation. |
| Cs₂CO₃ (2-3 eq.) | Toluene/H₂O | 80-110 | Often effective for challenging couplings.[5] |
| KF (3 eq.) | THF (anhydrous) | 60-80 | Milder conditions, can suppress protodeboronation.[5] |
| Na₂CO₃ (2 eq.) | EtOH/H₂O | 70-90 | A commonly effective and economical choice.[8][9] |
-
Catalyst and Ligand Selection:
-
Rationale: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[10][11] For electron-rich substrates like 2-aminophenylboronic acid, bulky and electron-rich phosphine ligands are often required.
-
Recommendations:
-
Buchwald Ligands: Consider using biaryl phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging substrates.[5][10]
-
Precatalysts: Utilizing modern palladium precatalysts (e.g., XPhos Pd G3) can lead to more consistent generation of the active Pd(0) species.[12]
-
-
Issue 2: Significant Protodeboronation or Homocoupling Products Observed
If TLC or LC-MS analysis confirms the presence of significant amounts of aniline (from protodeboronation) or 2,2'-diaminobiphenyl (from homocoupling), specific strategies to mitigate these side reactions are necessary.
Causality and Mechanistic Insights:
Protodeboronation is often accelerated by high temperatures and the presence of water and a strong base.[5][13] The mechanism can be complex, involving the formation of a boronate anion followed by ipso-protonation.[7] Homocoupling is typically promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that couples two molecules of the boronic acid.[1]
The Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: The desired catalytic cycle versus common side reactions.
Solutions & Protocols:
-
Protecting the Boronic Acid:
-
Rationale: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt, can significantly reduce protodeboronation.[2][5] These protecting groups are generally more stable under basic conditions and can participate in the Suzuki coupling, sometimes through a "slow-release" mechanism of the free boronic acid.[2][14]
-
Protocol for Pinacol Ester Formation (Miyaura Borylation):
-
In an oven-dried flask, combine the corresponding aryl halide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and a suitable base (e.g., KOAc, 3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent (e.g., dioxane or DMSO).
-
Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, perform a standard aqueous workup and purify the resulting pinacol ester by column chromatography or recrystallization.
-
-
-
Rigorous Degassing:
-
Rationale: To minimize homocoupling, it is essential to remove dissolved oxygen from the reaction mixture.
-
Protocol (Freeze-Pump-Thaw):
-
Place the flask containing the solvent and reagents (excluding the catalyst) in a liquid nitrogen bath until frozen solid.
-
Apply a high vacuum for several minutes.
-
Close the vacuum line and allow the mixture to thaw completely.
-
Repeat this cycle at least three times.
-
Finally, backfill the flask with an inert gas before adding the catalyst.
-
-
-
Lowering Reaction Temperature:
-
Action: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.[5] This can be particularly effective when using highly active modern catalyst systems that do not require high thermal energy.
-
Conclusion
Troubleshooting low yields in Suzuki couplings with 2-aminophenylboronic acid requires a systematic and mechanistically informed approach. By understanding the inherent instability of the boronic acid and the common side reactions of protodeboronation and homocoupling, researchers can make informed decisions about reagent handling, base and catalyst selection, and the potential need for protecting group strategies. This guide provides a framework for diagnosing issues and implementing effective solutions to achieve successful and high-yielding cross-coupling reactions.
References
- Jesus, A. D., & La-Scalea, M. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen, 3(3), 103-109.
- Thomas, S. P., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9183-9203.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13536-13552.
- Wikipedia. (2023). Protodeboronation.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(42), 18055-18061.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Wikipedia. (2023). Suzuki reaction.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of 2-Aminophenylboronic acid hydrochloride in cross-coupling
An Application Scientist's Guide to Navigating the Side Reactions of 2-Aminophenylboronic Acid Hydrochloride in Cross-Coupling Reactions
Introduction
This compound is a valuable building block in synthetic chemistry, particularly for constructing biaryl amines and N-containing heterocyclic structures via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its unique bifunctional nature—possessing both a nucleophilic amino group and an electrophilic boronic acid moiety—introduces specific challenges that can lead to frustrating side reactions, low yields, and complex purification.
This technical support guide, designed for researchers and drug development professionals, provides an in-depth look into the common side reactions encountered with this reagent. Moving beyond a simple list of procedures, we will explore the underlying mechanisms of these undesired pathways and offer field-proven troubleshooting strategies to help you optimize your reactions for success.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve specific problems encountered during your cross-coupling experiments with this compound.
Q1: My reaction yield is very low, and I've isolated aniline as a major byproduct. What is happening?
Observed Problem: Low yield of the desired cross-coupled product with significant formation of aniline.
Probable Cause: Protodeboronation
This is the most common side reaction for many boronic acids, and 2-aminophenylboronic acid is particularly susceptible. Protodeboronation is the cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond, effectively converting your boronic acid into aniline.[1][2] This process consumes your starting material and reduces the overall yield.
The mechanism can be catalyzed by either acid or base and is often exacerbated by the presence of water.[2][3][4] Under basic conditions, the boronic acid forms a more reactive boronate species ([ArB(OH)3]⁻), which can then react with a proton source (like water) in the rate-limiting step to cleave the C-B bond.[4][5]
Solutions & Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents. Perform the reaction under a rigorously inert atmosphere (high-purity argon or nitrogen). While some Suzuki protocols use aqueous mixtures, minimizing water can suppress protodeboronation.[1]
-
Optimize the Base: The choice and amount of base are critical.
-
Weaker Bases: Consider using milder bases like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOtBu, which can accelerate protodeboronation.[5]
-
Stoichiometry: Use the minimum amount of base required to neutralize the hydrochloride salt and facilitate the catalytic cycle. Excess base can increase the rate of protodeboronation.[6]
-
-
Protect the Boronic Acid: If the problem persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (2-amino-phenylboronic acid pinacol ester). These are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.[1][7][8]
-
Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote decomposition. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Q2: My desired product is contaminated with a significant amount of 2,2'-diaminobiphenyl. How can I prevent this?
Observed Problem: Formation of a symmetrical biaryl byproduct, 2,2'-diaminobiphenyl.
Probable Cause: Homocoupling
Homocoupling is the self-coupling of two boronic acid molecules. This side reaction is a well-known issue in Suzuki-Miyaura couplings and can occur through several mechanisms.[9][10]
-
Oxygen-Mediated Pathway: The presence of dissolved oxygen in the reaction mixture can lead to oxidative homocoupling.[11]
-
Pd(II)-Mediated Pathway: If your reaction begins with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reduction to the active Pd(0) species can be accomplished by the boronic acid itself, leading to homocoupling.[12] Two molecules of boronic acid couple, reducing Pd(II) to Pd(0) in the process.[12]
Solutions & Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Degas all solvents thoroughly using methods like freeze-pump-thaw cycles (for thermally stable solvents) or by bubbling a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[11] Ensure the reaction is maintained under a positive pressure of inert gas throughout.
-
Use a Pd(0) Catalyst: Start with a Pd(0) precatalyst, such as Pd(PPh₃)₄, to bypass the initial reduction step that can cause homocoupling.
-
Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help reduce the Pd(II) to Pd(0) cleanly, suppressing the homocoupling pathway.[11]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.
Troubleshooting Workflow for Common Side Reactions
Caption: Troubleshooting workflow for side reactions.
Q3: My reaction mixture turns dark and I get a complex mixture of unidentifiable products. What's going wrong?
Observed Problem: Reaction failure, resulting in a dark, complex mixture or baseline material on TLC/LC-MS.
Probable Cause: Oxidation and General Decomposition
2-Aminophenylboronic acid is sensitive to air and can undergo oxidative degradation.[13][14] The presence of the electron-donating amino group can make the aryl ring more susceptible to oxidation. This degradation can be accelerated by heat, light, and the presence of residual oxidizing agents in your solvents or reagents (e.g., peroxides in THF or dioxane).[13] Furthermore, the amino group can potentially coordinate with the palladium catalyst, which may lead to catalyst deactivation or undesired pathways, although this is often mitigated by the choice of a suitable phosphine ligand.[15][16]
Solutions & Troubleshooting Steps:
-
Verify Reagent Quality: Use high-purity this compound from a reputable supplier. If the reagent is old or has been improperly stored, its quality may be compromised.
-
Proper Handling and Storage: Always handle the reagent in a glovebox or under a stream of inert gas. Store it tightly sealed, in the dark, and in a cool, dry place as recommended.[1][17][18]
-
Purify Solvents: Ensure that solvents like THF and dioxane are freshly distilled or purchased anhydrous and peroxide-free.
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the desired reaction pathway over decomposition. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective in preventing catalyst deactivation and promoting efficient cross-coupling.[8][19]
Frequently Asked Questions (FAQs)
Q: How should I properly store and handle this compound? A: Due to its sensitivity to moisture and air, it should be stored in a tightly sealed container under an inert gas (argon or nitrogen).[1] Keep it in a cool, dry, and dark environment, such as a desiccator or a freezer. When weighing and dispensing the reagent, minimize its exposure to the atmosphere.[1][17][18]
Q: What is the specific role of the base in a Suzuki-Miyaura reaction with this substrate? A: The base has multiple crucial roles. First, it must neutralize the hydrochloride salt to free the amine and the boronic acid. Second, it activates the boronic acid by converting it to the more nucleophilic boronate anion ([ArB(OH)3]⁻), which is the active species in the transmetalation step of the catalytic cycle.[5][6][20][21] The choice of base and its strength can therefore directly influence the rate of the desired reaction as well as the rates of side reactions like protodeboronation.[5]
Q: When should I consider protecting the boronic acid as a boronate ester? A: You should consider using a boronate ester (e.g., pinacol or MIDA ester) when you face persistent and significant issues with protodeboronation that cannot be solved by optimizing reaction conditions.[1][8] Boronate esters offer greater stability towards hydrolysis and protodeboronation.[7][8] This strategy, often called "slow-release," allows for a low, steady concentration of the active boronic acid to be present in the reaction, which can suppress side reactions that are higher order in the boronic acid concentration.[7]
Key Reaction Pathways
Caption: Desired vs. side reaction pathways.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of the base, solvent, ligand, and temperature may be necessary for your specific substrates.
Materials:
-
Aryl halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (3.0 eq.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and K₂CO₃ (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).
-
Solvent Addition: Add the degassed solvents (e.g., dioxane/water in a 4:1 ratio) via cannula or a gas-tight syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS by periodically taking small aliquots.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine.
Summary of Key Parameters for Optimization
| Parameter | Key Consideration | Rationale |
| Atmosphere | Strictly inert (Argon/Nitrogen) | Prevents oxygen-mediated homocoupling and oxidative degradation of the boronic acid.[11] |
| Solvents | Anhydrous and degassed | Minimizes protodeboronation and prevents side reactions with peroxides. |
| Base | Weaker inorganic base (K₂CO₃, K₃PO₄, Cs₂CO₃) | Sufficient to drive the catalytic cycle while minimizing base-catalyzed protodeboronation.[5] |
| Catalyst | Pd(0) source (e.g., Pd(PPh₃)₄) or Pd(II) with bulky, electron-rich ligands (e.g., SPhos) | A Pd(0) source avoids the homocoupling side reaction during in situ reduction. Advanced ligands can improve catalyst stability and efficiency.[8][19] |
| Temperature | 80-110 °C (typical) | Should be high enough for efficient reaction but minimized to prevent thermal decomposition and protodeboronation. |
References
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thiéme.
- Doubleday, W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Wikipedia. (2024). Suzuki reaction. Wikipedia.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Wikipedia. (2023). Protodeboronation. Wikipedia.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry.
- Myers, A. G. (2008). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- ResearchGate. (2018). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.
- Roberts, A. M., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Roberts, A. M., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science.
- A'Blocks. (2010). MSDS of this compound. A'Blocks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 15. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemicalbook.com [chemicalbook.com]
- 18. capotchem.cn [capotchem.cn]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Suzuki Coupling Products from 2-Aminophenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1] The synthesis of 2-aminobiphenyls, core scaffolds in numerous pharmaceuticals and advanced materials, frequently employs 2-aminophenylboronic acid as a key building block.[2] However, the very features that make this reagent valuable—the ortho-amino group—also introduce specific and often frustrating challenges during reaction workup and product purification.
This technical guide is designed for researchers, medicinal chemists, and process development scientists who encounter these challenges. We move beyond simple protocols to provide a deeper understanding of the root causes of common purification issues, offering field-proven troubleshooting strategies and detailed methodologies to ensure the isolation of high-purity 2-aminobiphenyl products.
Troubleshooting Guide: Isolating Your Desired 2-Aminobiphenyl
This section addresses specific problems you may observe in your crude reaction mixture. Each question is framed from the perspective of a researcher at the bench, followed by a detailed analysis and actionable solutions.
Q1: My crude NMR shows a significant amount of aniline and unreacted aryl halide. What caused this low yield, and how can I fix it?
A1: Root Cause Analysis & Solution
This is a classic symptom of protodeboronation , an undesired side reaction where the C-B bond of your 2-aminophenylboronic acid is cleaved and replaced by a C-H bond, yielding aniline.[3] This process consumes your boronic acid, preventing it from participating in the productive Suzuki coupling cycle and leaving your aryl halide starting material unreacted.
Probable Causes & Mitigation Strategies:
-
Presence of Water: Protodeboronation is often accelerated in aqueous media.[4][5] The basic conditions required for the Suzuki coupling can facilitate this side reaction.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents, flame-dry your glassware under vacuum, and use a finely ground, anhydrous base (e.g., K₃PO₄, Cs₂CO₃). Run the reaction under a strict inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture ingress.[6]
-
-
Reaction Temperature and Time: Prolonged heating can increase the rate of protodeboronation.
-
Solution: Optimize your reaction. Use a highly active catalyst system (e.g., a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos) that allows for lower reaction temperatures and shorter reaction times.[6][7] Monitor the reaction by TLC or LC-MS and stop it as soon as the aryl halide is consumed.
-
-
Inherent Instability: Some heteroarylboronic acids are particularly prone to protodeboronation.[1] While 2-aminophenylboronic acid is moderately stable, its stability can be a limiting factor.
-
Solution: Consider using a more stable boronate ester, such as a pinacol ester (B(pin)) or an MIDA boronate.[6][8] These reagents slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and favoring the cross-coupling pathway over protodeboronation.[9]
-
Q2: I've formed my product, but it's contaminated with a symmetrical biaryl impurity, 2,2'-diaminobiphenyl. How do I prevent its formation and remove it?
A2: Understanding and Preventing Homocoupling
The formation of 2,2'-diaminobiphenyl is the result of the homocoupling of two molecules of 2-aminophenylboronic acid.[4] This side reaction is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[1][10]
Prevention Strategies:
-
Strict Oxygen Exclusion: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[6]
-
Solution: This is the most critical factor. Thoroughly degas all solvents and the reaction mixture using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[10]
-
-
Catalyst Choice: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. This reduction can sometimes occur via a pathway that involves homocoupling of the boronic acid.[1]
-
Solution: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce initial homocoupling. Alternatively, using modern precatalysts that are designed for rapid and clean generation of the active Pd(0) species is highly recommended.[11]
-
Removal Strategy:
Separating 2,2'-diaminobiphenyl from your desired 2-aminobiphenyl product via column chromatography can be extremely challenging due to their similar polarities.
-
Solution: Acid-Base Extraction. This is the most effective method. Both your product and the homocoupled byproduct are basic due to their amino groups. However, if your coupling partner (the aryl halide) was not an amine, you can use this technique to separate the basic products from non-basic impurities. To separate the two basic amine products from each other, careful fractional crystallization of their respective salts (e.g., hydrochlorides or tartrates) may be necessary, though this requires significant optimization. The best strategy is always prevention.
Q3: My final, isolated product has a persistent grey or black color. How can I remove residual palladium?
A3: Palladium Removal is Crucial
A dark color in your final product is often a sign of residual palladium, which can exist as soluble complexes or colloidal palladium black.[12] For applications in drug development, palladium levels must be reduced to low ppm levels.
Palladium Removal Techniques:
| Method | Description | Pros | Cons |
| Filtration | After reaction completion, dilute with a solvent and filter the mixture through a pad of Celite® or silica gel.[13] | Simple, fast, removes insoluble Pd black. | Ineffective against soluble palladium complexes. |
| Aqueous Wash | Certain aqueous washes can help remove palladium. For example, a wash with a sodium bisulfite (NaHSO₃) solution has been shown to be effective.[14] | Can be integrated into the workup. | Efficiency is highly system-dependent. |
| Scavenger Resins | These are functionalized polymers (often silica or polystyrene) that chelate and bind palladium. Thiol-based (MP-TMT) or amine-based scavengers are common.[15] | Highly effective, can reduce Pd to very low levels. | Cost of the resin, requires an additional filtration step. |
| Activated Carbon | Stirring the crude product solution with activated carbon can adsorb palladium species. | Inexpensive, effective for many Pd species. | Can adsorb the product, leading to yield loss. Requires careful screening. |
| Recrystallization | Often highly effective at rejecting palladium impurities, forcing them into the mother liquor. | Excellent for final product polishing. | Product must be a solid, potential for yield loss. |
-
Recommended Workflow: Start with a simple filtration through Celite post-reaction. Follow this with a suitable aqueous workup (see Protocol 1). If palladium contamination persists, employ a scavenger resin (see Protocol 2) or recrystallization as a final polishing step.
Frequently Asked Questions (FAQs)
Q: What is the single most effective purification strategy for 2-aminobiphenyls? A: Without a doubt, a well-executed acid-base extraction . The basicity of the amino group is a powerful handle for purification. By dissolving your crude mixture in an organic solvent (e.g., ethyl acetate) and washing with aqueous acid (e.g., 1M HCl), you can selectively protonate your amine-containing product, pulling it into the aqueous layer. Non-basic impurities, such as homocoupled byproducts of a non-amine aryl halide, will remain in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and re-extract your pure product with fresh organic solvent. See Protocol 1 for a detailed procedure.
Q: Should I protect the amino group of 2-aminophenylboronic acid before the coupling reaction? A: It depends on the complexity of your substrates. For many standard couplings, protection is not necessary and adds extra synthetic steps.[2] Modern catalyst systems with bulky ligands are very effective at coupling unprotected anilines. However, if you are experiencing persistent side reactions, or if your aryl halide contains a functional group that is incompatible with the free amine, protection (e.g., as a Boc-carbamate) can be a viable strategy. Studies have shown that N-Boc protected aminophenylboronic acids can lead to higher yields and shorter reaction times.[16]
Q: What are the best practices for setting up the Suzuki reaction to make purification easier? A:
-
High-Purity Reagents: Use high-quality boronic acid, as impurities can inhibit the reaction.[4]
-
Strictly Anhydrous & Inert Conditions: This minimizes protodeboronation and homocoupling.[6]
-
Optimize Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.3 equivalents). A large excess can drive more side reactions.
-
Choose the Right Catalyst/Ligand System: For challenging substrates like those involving ortho-anilines, a simple Pd(PPh₃)₄ catalyst may be insufficient. Use a modern, high-activity system (e.g., XPhos Pd G3, SPhos Pd G2) to ensure the reaction runs to completion quickly and at a lower temperature.[7][17]
Visual Guides & Diagrams
Reaction Scheme: Desired vs. Undesired Pathways
Caption: Key reaction pathways in the Suzuki coupling of 2-aminophenylboronic acid.
Troubleshooting Workflow for Product Purification
Caption: A logical workflow to diagnose and resolve common purification issues.
Key Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of 2-Aminobiphenyls
This protocol assumes your desired product is a 2-aminobiphenyl derivative and the major impurities are non-basic (e.g., unreacted non-amine aryl halide, boronic acid-related species, biphenyl from aryl halide homocoupling).
-
Initial Workup: Once the reaction is complete, cool it to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).
-
Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional organic solvent.
-
Acidic Extraction: Transfer the combined filtrate to a separatory funnel. Extract the organic layer with 1M aqueous HCl (3 x 5 volumes). The protonated amine product will move into the aqueous layer.
-
Expert Tip: Check the pH of the aqueous layer after the first extraction to ensure it is acidic (pH 1-2).
-
-
Isolate Aqueous Layer: Combine all aqueous extracts. At this stage, you can perform a "back-extraction" by washing the combined acidic aqueous layer with a fresh portion of EtOAc or DCM to remove any residual non-basic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M aqueous NaOH or saturated NaHCO₃, with stirring until the solution is basic (pH > 10). You may observe the deprotonated amine product precipitating or turning the solution cloudy.
-
Product Re-extraction: Extract the basified aqueous layer with fresh organic solvent (EtOAc or DCM, 3 x 5 volumes). Your purified product is now in the organic layer.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified 2-aminobiphenyl product.[11]
Protocol 2: Palladium Scavenging with Thiol-Based Resin
Use this protocol after an initial workup if you still detect palladium contamination.
-
Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, DCM) at a concentration of approximately 0.1 M.
-
Add Scavenger: Add a thiol-functionalized scavenger resin (e.g., SiliaMetS Thiol, MP-TMT) to the solution. A typical loading is 3-5 equivalents relative to the initial palladium catalyst loading.
-
Stir: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The optimal time should be determined by monitoring the palladium content (e.g., by LC-MS with a mass window for your product-Pd adducts or by ICP-MS).
-
Filter: Filter the mixture to remove the resin. Wash the resin thoroughly with the same solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes and concentrate under reduced pressure to afford the palladium-free product.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Rosso, V. W., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 543-548.
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- ResearchGate. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
- Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1576-1601.
- Andre, V., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 887-892.
- Lee, J. S., & Lee, M. E. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 33.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (2012). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17566-17585.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Reddit. (2022). Suzuki help.
- Aggarwal, V. K., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(28), 9545-9555.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2022, September 8). YouTube.
- Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(30), 21671-21675.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Martins, N., & e Silva, F. C. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 26(11), 3377.
- Chemistry LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling.
- Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Aminophenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-aminophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the success and efficiency of your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
Low yields or reaction failures with 2-aminophenylboronic acid are common, but often resolvable. This section provides a systematic approach to diagnosing and solving these issues.
Issue 1: Low or No Product Yield
A low yield of the desired coupled product is the most frequent challenge. Several factors, often related to temperature and substrate stability, can contribute to this outcome.
Initial Checks:
-
Reagent Quality: 2-Aminophenylboronic acid is sensitive to air and moisture.[1] Ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
-
Inert Atmosphere: The reaction should be performed under rigorously anhydrous conditions and a positive pressure of an inert gas to prevent catalyst deactivation and side reactions.[1][2]
-
Stoichiometry: Verify the accurate measurement of all reactants. A slight excess of the boronic acid (e.g., 1.2 equivalents) is a common starting point.[1]
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Detailed Troubleshooting Steps:
-
Assess Starting Material Consumption: Use TLC or LC-MS to determine if the aryl halide is being consumed. If not, the issue likely lies with catalyst activation or the oxidative addition step.[2]
-
Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its reduction to the active Pd(0) species.[2][3] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial.[2]
-
Ligand Choice: For challenging couplings, especially with electron-rich or sterically hindered halides, employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can facilitate oxidative addition.[4]
-
-
Identify Side Products: The presence of specific side products points towards particular reaction issues.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, forming aniline, is a major side reaction.[1] This is often exacerbated by excessive temperatures and the presence of water.[1][2]
-
Homocoupling: The self-coupling of 2-aminophenylboronic acid to form 2,2'-diaminobiphenyl can occur, particularly in the presence of oxygen.[1]
-
Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial.[2]
-
-
-
Optimize Reaction Temperature: Temperature is a critical parameter that influences all stages of the catalytic cycle.
-
Too Low: Insufficient temperature can lead to slow or stalled reactions, as the activation barriers for oxidative addition and transmetalation may not be overcome.[2][5]
-
Too High: Elevated temperatures can accelerate catalyst decomposition (precipitation of palladium black) and increase the rate of side reactions like protodeboronation.[2][5][6]
-
Recommendation: A temperature screening experiment is highly recommended. Start with a moderate temperature (e.g., 60-80 °C) and adjust in increments of 10-20 °C.[7][8] For many Suzuki couplings, an optimal temperature is often found around 80 °C.[6][9][10]
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
The precipitation of palladium black indicates the deactivation of the catalyst, which halts the reaction.
-
Cause: This is often a result of the reaction temperature being too high for the chosen catalyst/ligand system to remain stable.[5]
-
Solutions:
-
Lower the Temperature: This is the most direct solution.
-
Ligand Selection: Certain ligands, such as bulky biaryl phosphines (e.g., SPhos, XPhos) or NHCs, can form more stable palladium complexes that are resistant to decomposition at higher temperatures.[4]
-
Use a Precatalyst: Modern palladium precatalysts are designed for greater stability and controlled release of the active Pd(0) species, which can improve reproducibility and catalyst longevity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for a Suzuki coupling with 2-aminophenylboronic acid?
A general and effective starting point for temperature screening is between 60 °C and 80 °C.[6][7] Many Suzuki-Miyaura reactions find their optimal conditions within this range, balancing reaction rate with catalyst stability and minimizing side reactions.[9][10]
Q2: How does temperature specifically affect the Suzuki-Miyaura catalytic cycle?
Temperature influences each key step of the cycle:
-
Oxidative Addition: This step often requires thermal energy, especially for less reactive aryl halides (e.g., chlorides). Increasing the temperature can overcome the activation barrier for this step.[2]
-
Transmetalation: The transfer of the aryl group from boron to palladium can also be temperature-dependent.
-
Reductive Elimination: This final step to form the C-C bond is often promoted by bulkier ligands, but can also be influenced by temperature.[11]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps.
Q3: My reaction works at 80 °C but is slow. Is it safe to increase the temperature to 100-110 °C?
While increasing the temperature can accelerate the reaction, it also significantly increases the risk of protodeboronation and catalyst decomposition.[2][5][6] A temperature of 100 °C or higher may lead to a decrease in yield.[6] Before increasing the temperature, consider other strategies:
-
Switching to a more robust ligand: Buchwald-type biarylphosphine ligands are known to stabilize the palladium catalyst at elevated temperatures.[2][4]
-
Changing the base or solvent: A stronger base like K₃PO₄ or Cs₂CO₃ can sometimes improve reaction rates at lower temperatures by more effectively promoting the formation of the active boronate species.[2]
Q4: Can I run the coupling at room temperature?
While some highly efficient catalyst systems can promote Suzuki couplings at room temperature, it is generally challenging for substrates like 2-aminophenylboronic acid.[12][13] Insufficient thermal energy typically results in very low or no conversion.[6] Most systems will require some degree of heating.
Experimental Protocols
Protocol 1: Temperature Screening Experiment
This protocol outlines a parallel approach to efficiently identify the optimal reaction temperature.
-
Setup: In an array of reaction vials (e.g., in a 24-well reaction block), add the aryl halide (1.0 eq.), 2-aminophenylboronic acid (1.2 eq.), a suitable base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 2 mol%).[1][7]
-
Inerting: Seal the vials and rigorously purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[2]
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 4:1) to each vial.[2]
-
Heating: Place the vials in separate heating blocks or a parallel synthesizer set to different temperatures (e.g., 50 °C, 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).[14]
-
Monitoring: Monitor the progress of each reaction over time (e.g., at 2, 4, 8, and 24 hours) by taking small aliquots for LC-MS or TLC analysis.
-
Analysis: Compare the product yield and impurity profile at each temperature to determine the optimal condition.
Data Presentation: Example Temperature Screening Results
| Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Key Side Product |
| 50 | 24 | 15 | 10 | Unreacted SM |
| 60 | 24 | 60 | 55 | Unreacted SM |
| 80 | 8 | >95 | 92 | Minimal |
| 100 | 4 | >95 | 75 | Protodeboronation |
| 120 | 2 | >95 | 50 | Protodeboronation, Pd black |
This table illustrates a hypothetical outcome where 80 °C provides the best balance of reaction rate and selectivity.
References
- Benchchem. Troubleshooting guide for reactions involving 2-aminophenylboronic acid.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Benchchem. catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Benchchem. Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
- MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. Temperature effect on coupling reaction.
- MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a.
- Chemcasts. Thermophysical Properties of b-(2-Aminophenyl)boronic acid.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. Temperature effect on the model SM cross-coupling reaction using ligand....
- NIH. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
- ResearchGate. Temperature and time screening for Suzuki coupling of 1 with 2..
- Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction.
- ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Suzuki Reactions with 2-Aminophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-aminophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenges introduced by the presence of water.
The unique properties of 2-aminophenylboronic acid, while making it a valuable building block, also present specific challenges that can lead to low yields and reaction failures.[1] This guide is designed to provide you with the causal explanations and actionable protocols needed to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with 2-aminophenylboronic acid in Suzuki couplings.
Q1: My Suzuki reaction with 2-aminophenylboronic acid is giving very low yields or failing completely. What are the first things I should check?
A1: When a Suzuki reaction with 2-aminophenylboronic acid underperforms, it's crucial to systematically evaluate several key factors. Start with the basics before moving to more complex variables.
-
Reagent Quality and Handling: 2-Aminophenylboronic acid is notoriously sensitive to moisture and air.[2] Improper storage can lead to hydration and degradation. Ensure it is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. When handling, minimize its exposure to the atmosphere.
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is susceptible to oxidation. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[3]
-
Solvent and Reagent Purity: Use anhydrous solvents, especially if you are not intentionally running the reaction in an aqueous system. Contaminants in your aryl halide or other reagents can also interfere with the catalytic cycle.
Q2: I'm observing a significant amount of aniline as a byproduct. What is causing this and how can I prevent it?
A2: The formation of aniline is a classic sign of protodeboronation . This is a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2][4]
-
Causality: Protodeboronation is often exacerbated by the presence of water, harsh basic conditions, or elevated temperatures.[2][3][4] The amino group in the ortho position can participate in and accelerate this degradation pathway. For boronic acids containing a basic nitrogen atom, zwitterionic species can form under neutral pH conditions, which may lead to rapid protodeboronation through unimolecular fragmentation.[4]
-
Mitigation Strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[3] Consider switching from strong bases like NaOH or KOH to milder alternatives such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][3]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[3][5] These derivatives act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing decomposition.[4]
-
Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[3] Higher temperatures significantly accelerate the rate of protodeboronation.[3]
-
Q3: Can I run Suzuki reactions with 2-aminophenylboronic acid in water? What are the advantages and disadvantages?
A3: Yes, Suzuki reactions can be successfully performed in water, often with no added organic co-solvent.[6][7] This approach aligns with green chemistry principles by reducing reliance on volatile organic compounds.
-
Advantages:
-
Environmental: Water is a non-toxic, non-flammable, and inexpensive solvent.[8]
-
Enhanced Reactivity: In some cases, water can accelerate the reaction rate.[9] It can also improve the solubility of inorganic bases, which is crucial for activating the boronic acid.[3][10]
-
Simplified Workup: Products may precipitate from the aqueous phase, allowing for simple separation by filtration.[11][12]
-
-
Disadvantages & Considerations:
-
Protodeboronation: As discussed, water is a proton source and can promote the undesired protodeboronation side reaction.[2][4] This is the primary challenge to manage.
-
Solubility: The organic coupling partners (e.g., aryl halide) may have poor solubility in water, potentially requiring a co-solvent (e.g., dioxane, THF, ethanol) or phase-transfer catalysts.[13][14]
-
Catalyst Stability: While many modern catalysts are robust, water can affect the stability and activity of the palladium complex. However, studies have shown that bases can help stabilize the active palladium species in aqueous media.[11]
-
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, problem-oriented approach for when initial checks do not resolve the issue.
Issue 1: Low or No Conversion of Starting Material
If your starting materials remain largely unreacted, the issue likely lies with the catalytic cycle.
Troubleshooting Workflow: Catalyst Inactivity
Caption: Troubleshooting workflow for low reaction conversion.
Expert Analysis:
-
Catalyst Activation: Many common palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species. If this reduction fails, the catalytic cycle never begins. Using a Pd(0) source like Pd(PPh₃)₄ can diagnose this issue.[3]
-
Oxidative Addition: This is often the rate-limiting step. For challenging substrates like electron-rich or sterically hindered aryl chlorides, the standard Pd(PPh₃)₄ catalyst may be insufficient. More electron-donating and bulky phosphine ligands (e.g., Buchwald ligands) are required to promote this step.[3]
-
Transmetalation & The Role of Base: The transmetalation step requires the boronic acid to be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[15][16][17] If the base is too weak or is not soluble in the reaction medium, this activation will be inefficient, stalling the cycle. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[3] A small amount of water can be beneficial by increasing the solubility of these inorganic bases.[3][10]
Issue 2: Multiple Byproducts and Purification Challenges
A complex product mixture often points to competing side reactions beyond protodeboronation.
Key Side Reactions and Their Causes
| Side Reaction | Primary Cause(s) | Appearance in Analysis | Mitigation Strategy |
| Protodeboronation | Excess water, strong base, high temperature.[2][3][4] | Aniline detected by LC-MS or GC-MS. | Use milder base (K₂CO₃, KF), lower temperature, protect boronic acid.[3] |
| Homocoupling | Presence of oxygen, inefficient transmetalation. | Biphenyl of aryl halide (Ar-Ar) or 2,2'-diaminobiphenyl detected. | Rigorous degassing; ensure efficient catalyst/ligand system to promote cross-coupling over homocoupling. |
| Catalyst Decomposition | High temperature, presence of oxygen. | Formation of palladium black (insoluble precipitate). | Maintain strict inert atmosphere; use robust ligands; avoid excessive temperatures. |
The Dual Role of Water
Water in a Suzuki reaction is a double-edged sword. It is required to hydrolyze the boronate ester intermediate formed after transmetalation and is a proton source that can facilitate protodeboronation. However, it also plays a crucial role in dissolving the inorganic base, which is essential for activating the boronic acid for the transmetalation step.[15][16][17][18] The key is to find the optimal balance.
Caption: The conflicting roles of water in Suzuki reactions.
Part 3: Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with 2-aminophenylboronic acid under aqueous conditions.
Protocol: Synthesis of 2-Aminobiphenyl
Reagents & Equipment:
-
Aryl Bromide (e.g., Bromobenzene) (1.0 mmol, 1.0 equiv)
-
2-Aminophenylboronic acid (1.2 mmol, 1.2 equiv)[2]
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)[2]
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Dioxane and Degassed Water (4:1 v/v mixture)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas line (Ar or N₂)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-aminophenylboronic acid (1.2 mmol), and finely powdered K₂CO₃ (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%). Add this solid mixture to the reaction flask.
-
Inerting the System: Seal the flask with a septum, and then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Prepare a 4:1 mixture of dioxane and water. Degas this solvent mixture by bubbling argon through it for at least 30 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aminobiphenyl product.
References
- MacNeil, J. I., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Protodeboronation.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters.
- ResearchGate. (2018). Sustainable Ligand‐Free, Palladium‐Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base.
- Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings.
- ResearchGate. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- ResearchGate. (2014). Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature.
- West, M. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- ResearchGate. (2015). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (2014). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Li, W., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis.
- Pitre, S. P., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction?.
- ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions.
- Amini, M., et al. (2012). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Chinese Chemical Letters.
- ResearchGate. (2004). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Wikipedia. (n.d.). Boronic acid.
- Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling.
- MDPI. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
- Gona, B. B., et al. (2015). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry.
- Zhang, Y., et al. (2018). A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. RSC Advances.
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. html.rhhz.net [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
Technical Support Center: Catalyst Deactivation in 2-Aminophenylboronic Acid Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions involving 2-aminophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst stability and reaction efficiency when using this versatile yet demanding reagent. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to diagnose problems, troubleshoot effectively, and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during coupling reactions with 2-aminophenylboronic acid.
Q1: My Suzuki-Miyaura coupling reaction with 2-aminophenylboronic acid is resulting in a low yield or has failed completely. What are the first things I should check?
A1: A low or non-existent yield is a common but solvable issue. A systematic check of your setup and reagents is the most effective first step.[1]
-
Reagent Quality and Handling: 2-Aminophenylboronic acid is highly sensitive to moisture and air.[2] Ensure it has been stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Use of anhydrous and degassed solvents is critical.[2]
-
Inert Atmosphere: The reaction must be performed under a rigorously maintained inert atmosphere. Oxygen can lead to both the homocoupling of the boronic acid and the oxidation of the active Pd(0) catalyst to an inactive Pd(II) state.[2][3][4]
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[4] The oxidative addition step is often slower for electron-rich aryl halides and can be hindered by the substrate itself, necessitating a more active catalyst system.[4] Consider using a more robust system with bulky, electron-rich phosphine ligands.[4][5]
Q2: I'm observing a black precipitate forming in my reaction vessel. What is it, and is it causing my reaction to fail?
A2: The black precipitate is almost certainly "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[3] Its formation is a strong indicator of catalyst deactivation and is a common reason for stalled or incomplete reactions.[3] This occurs when the Pd(0) species, which should be stabilized by ligands in the catalytic cycle, aggregates and falls out of solution. This can be caused by high temperatures, incorrect ligand choice, or high catalyst concentration.
Q3: How does the amino group in 2-aminophenylboronic acid specifically complicate the reaction?
A3: The primary amino group (-NH₂) ortho to the boronic acid introduces a significant challenge. Amines are Lewis basic and can coordinate directly to the palladium center.[4] This coordination can occupy a site needed for the catalytic cycle (e.g., for oxidative addition or transmetalation), effectively acting as a catalyst poison and inhibiting or halting the reaction.[4][6] This intramolecular chelation can form a stable, off-cycle palladium complex that is difficult to re-integrate into the catalytic pathway.
Q4: Besides low yield of my desired product, I'm seeing several byproducts. What are they likely to be?
A4: With 2-aminophenylboronic acid, two side reactions are particularly common:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[2][4][7] In this case, it results in the formation of aniline as a major byproduct.[2] This side reaction is often promoted by the presence of excess water or protic solvents.[2][7]
-
Homocoupling: This is the self-coupling of two molecules of 2-aminophenylboronic acid to form 2,2'-diaminobiphenyl.[2] This process can be exacerbated by the presence of oxygen or Pd(II) species that can result from incomplete reduction of a Pd(II) precatalyst.[2][4][8]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Catalyst Deactivation
When a reaction fails, a logical, step-by-step diagnostic process is essential. This workflow helps to isolate the variable responsible for catalyst deactivation.
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
Guide 2: Mitigating Catalyst Deactivation by Substrate Inhibition
The coordination of the amino group is a primary deactivation pathway. The goal is to make the desired catalytic steps (oxidative addition, reductive elimination) kinetically more favorable than the inhibitory binding.
-
Rationale for Ligand Choice: Bulky, electron-rich phosphine ligands are crucial.[5]
-
Bulkiness: Steric hindrance from ligands like SPhos, XPhos, or RuPhos can physically disfavor the binding of the substrate's amino group to the palladium center.
-
Electron-Donating Nature: Electron-rich ligands increase the electron density on the Pd(0) center, which facilitates the rate-determining oxidative addition step and promotes the final reductive elimination, helping the catalyst turn over more efficiently.[9]
-
-
Solvent and Base Optimization: The choice of base and solvent is critical and interdependent.[5]
-
A weaker base may be necessary to prevent the degradation of the boronic acid.[5]
-
Solvents like dioxane or toluene, often with a small amount of water, can influence the solubility of reagents and the stability of catalytic intermediates.[5] The organic/water ratio is a key parameter to optimize.[5]
-
Guide 3: Preventing Palladium Black Formation (Aggregation)
Palladium black forms when the ligand fails to adequately stabilize the Pd(0) intermediates, allowing them to collide and aggregate.
-
Ligand-to-Palladium Ratio: Ensure an adequate excess of the ligand is present. A slightly higher ligand-to-metal ratio than standard protocols can sometimes maintain the palladium in its soluble, active form.
-
Temperature Control: While Suzuki couplings often require heat, excessive temperatures can accelerate both ligand degradation and palladium aggregation. Run reactions at the lowest temperature that provides a reasonable reaction rate (typically 80-110 °C).[2]
-
Concentration: Very high reaction concentrations can sometimes promote aggregation. If you observe palladium black formation early in the reaction, try running the reaction at a slightly lower concentration.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 2-aminophenylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).[2][4]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[4]
-
Inerting: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[2]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.[4]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[2][4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][4]
Protocol 2: Diagnosing Catalyst Deactivation with a Control Reaction
If you suspect catalyst deactivation is the primary issue, running a parallel control reaction with a more reliable substrate can be highly informative.
-
Setup Reaction A: Prepare your reaction with 2-aminophenylboronic acid as described in Protocol 1.
-
Setup Reaction B (Control): In a separate, identical flask, prepare a reaction using the same aryl halide, catalyst, ligand, base, and solvent. However, instead of 2-aminophenylboronic acid, use a more "well-behaved" boronic acid, such as phenylboronic acid.
-
Run and Compare: Run both reactions under identical conditions.
-
Analysis:
-
If Reaction B proceeds cleanly to completion while Reaction A fails , the issue is almost certainly related to the specific properties of 2-aminophenylboronic acid (e.g., substrate inhibition or degradation).
-
If both reactions fail , the problem likely lies with a common component: a contaminated solvent, a degraded catalyst/ligand, an ineffective base, or an inadequate inert atmosphere.
-
Protocol 3: Introduction to Characterizing Deactivated Catalysts
For advanced research, characterizing the spent catalyst can provide definitive evidence for the deactivation mechanism.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of the palladium.[3][10] A comparison of fresh and spent catalysts can reveal if the active Pd(0) has been oxidized to inactive Pd(II).[3][10]
-
Transmission Electron Microscopy (TEM): TEM analysis can visualize the palladium species on a nanoscale.[10][11] It can confirm the formation and size of palladium nanoparticles (palladium black) in a deactivated catalyst.[11][12]
Section 4: Data Presentation & Key Relationships
The Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways
The efficiency of the Suzuki-Miyaura reaction depends on the smooth operation of its catalytic cycle. Catalyst deactivation occurs when palladium species are diverted from this cycle into inactive states.
Caption: The desired catalytic cycle versus common deactivation pathways.
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution(s) | Relevant Guide(s) |
| No reaction, starting materials remain | Catalyst inhibition by substrate's amino group | Screen bulky, electron-rich ligands (SPhos, XPhos); Optimize base and solvent system. | Guide 2 |
| Black precipitate forms, reaction stalls | Catalyst aggregation (Palladium black) | Lower reaction temperature; Increase ligand-to-palladium ratio; Decrease concentration. | Guide 3 |
| Aniline detected as major byproduct | Protodeboronation | Use rigorously dried reagents and solvents; Screen bases; Protect boronic acid as a boronate ester. | Guide 1 |
| 2,2'-Diaminobiphenyl detected | Homocoupling of boronic acid | Improve inert atmosphere technique (degassing); Use a Pd(0) source directly (e.g., Pd(PPh₃)₄). | Guide 1 |
| Both target reaction and control reaction fail | General reagent or condition failure | Check purity of all common reagents (solvents, base); Verify inert atmosphere integrity. | Guide 1 |
References
- Benchchem. Troubleshooting guide for reactions involving 2-aminophenylboronic acid. URL
- Benchchem.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL
- MDPI.
- ACS Publications.
- ResearchGate.
- ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. URL
- Benchchem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. URL
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. URL
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. URL
- MDPI.
- ChemRxiv.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. URL
- PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. URL
- Reddit. Diagnosing issues with a failed Suzuki coupling? URL
- Xingwei Li.
- ResearchGate.
- SciSpace.
- PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. URL
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL
- ResearchGate.
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. URL
- MDPI.
- ResearchGate.
- PubMed.
- Wikipedia. Suzuki reaction. URL
- ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. URL
- Royal Society of Chemistry.
- Benchchem. Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol. URL
- Royal Society of Chemistry.
- MDPI.
- Royal Society of Chemistry.
- Royal Society of Chemistry.
- Royal Society of Chemistry.
- Benchchem. Stability issues of 4-Aminophenylboronic acid hydrochloride in solution. URL
- ResearchGate. Delay of coupling caused by excess additives. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Homocoupling of 2-Aminophenylboronic Acid
Welcome to the technical support center for managing the homocoupling of 2-aminophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in cross-coupling reactions. Here, we will delve into the common challenges, troubleshooting strategies, and frequently asked questions to help you minimize unwanted side reactions and maximize the yield of your desired product.
Troubleshooting Guide: Minimizing 2,2'-Diaminobiphenyl Formation
The homocoupling of 2-aminophenylboronic acid to form the symmetric dimer, 2,2'-diaminobiphenyl, is a prevalent side reaction in Suzuki-Miyaura cross-coupling. This unwanted reaction consumes your starting material, reduces the yield of the target molecule, and introduces a purification challenge due to the similar polarity of the byproduct. This section provides a systematic approach to diagnosing and resolving excessive homocoupling.
Issue 1: Significant Formation of Homocoupled Product (>10%)
Primary Suspect: Oxygen in the Reaction Mixture
The presence of dissolved oxygen is a primary driver of boronic acid homocoupling.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[2][3] This Pd(II) can then participate in a catalytic cycle that favors the coupling of two boronic acid molecules.[3][4]
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard methods include:
-
Inert Gas Sparging: Bubble nitrogen or argon through the solvent for at least 30 minutes prior to adding reagents. A subsurface sparge is particularly effective.[5][6]
-
Freeze-Pump-Thaw: For more sensitive reactions, perform three to five freeze-pump-thaw cycles to achieve a high level of deoxygenation.[5]
-
-
Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon. Use Schlenk line techniques or a glovebox for optimal results.[1]
Secondary Suspect: Choice of Palladium Precursor
Using a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), as the catalyst precursor can lead to initial homocoupling.[3][5] The Pd(II) can react directly with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[2][5]
Solutions:
-
Utilize a Pd(0) Source: Start with a Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). This bypasses the initial reduction step that can contribute to homocoupling.
-
Employ Pre-catalysts: Consider using modern pre-catalysts, such as the Buchwald G3 palladacycles, which are designed for efficient in situ generation of the active Pd(0) species.
-
In-situ Reduction: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II).[7]
Issue 2: Homocoupling Persists Despite Degassing and Pd(0) Catalyst Use
Primary Suspect: Suboptimal Reaction Conditions
The choice of base, solvent, and temperature can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.
Solutions:
-
Base Selection: The base is necessary to activate the boronic acid for transmetalation.[8] However, a very strong base can sometimes promote side reactions. Experiment with weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent System: Aprotic solvents like dioxane, toluene, or tetrahydrofuran (THF) are generally preferred for Suzuki couplings. Protic solvents, especially in combination with certain bases, can sometimes facilitate protonolysis of the boronic acid, which can lead to other side products.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired cross-coupling pathway over homocoupling. Monitor the reaction progress carefully to ensure the desired reaction still proceeds at a reasonable rate.
-
Slow Addition of Boronic Acid: Adding the 2-aminophenylboronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Secondary Suspect: Ligand Choice
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand can lead to a less efficient catalytic cycle for the desired reaction, giving more opportunity for side reactions like homocoupling.
Solution:
-
Optimize the Ligand: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other Buchwald-type ligands are known to accelerate the rate of reductive elimination, which is the product-forming step in the desired cross-coupling, thus outcompeting the homocoupling pathway. The use of SPhos has been shown to provide good yields of cross-coupling products while minimizing homocoupling.[9]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of 2-aminophenylboronic acid homocoupling?
A1: The homocoupling of arylboronic acids can proceed through a couple of primary pathways. The most common in Suzuki reactions is an oxidative pathway. In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a Pd(II)-peroxo complex.[4] This complex can then react with two molecules of the boronic acid, leading to the formation of the symmetrical biaryl and regeneration of the Pd(0) catalyst.[4] Another pathway involves the direct reaction of a Pd(II) precatalyst with two molecules of the boronic acid to form the homocoupled product and the active Pd(0) species.[3][5]
Q2: Can the amino group in 2-aminophenylboronic acid contribute to the propensity for homocoupling?
A2: The ortho-amino group can potentially influence the electronic properties and stability of the boronic acid. While not directly promoting homocoupling in all cases, its presence can affect the overall reactivity. It's also worth noting that 2-aminophenylboronic acid can be prone to other side reactions, such as amidine formation with nitriles, which is facilitated by the proximity of the amino and boronic acid groups.[10][11]
Q3: Are there any alternative reagents to 2-aminophenylboronic acid that are less prone to homocoupling?
A3: If homocoupling remains a persistent issue, you might consider using boronate esters, such as the pinacol ester of 2-aminophenylboronic acid. Boronate esters are generally more stable and less prone to protodeboronation and homocoupling than the corresponding boronic acids. They can be used directly in many Suzuki-Miyaura coupling reactions.
Q4: How can I effectively monitor the formation of the homocoupled byproduct during the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. The homocoupled product, 2,2'-diaminobiphenyl, will likely have a different Rf value than your starting materials and the desired product. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are excellent techniques to track the formation of all species in the reaction mixture over time.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates best practices for suppressing the homocoupling of 2-aminophenylboronic acid.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
2-Aminophenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane via cannula or syringe.
-
In a separate flask, dissolve the 2-aminophenylboronic acid in a minimum amount of degassed 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 10 minutes to allow for catalyst activation.
-
Slowly add the 2-aminophenylboronic acid solution to the reaction mixture via a syringe pump over 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.
-
Cool the reaction to room temperature, quench with water, and proceed with standard aqueous workup and purification.
Data Presentation
Table 1: Effect of Reaction Conditions on Homocoupling
| Entry | Palladium Source | Ligand | Base | Degassing Method | Homocoupling (%) | Desired Product Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | N₂ Sparge (10 min) | 25 | 65 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Freeze-Pump-Thaw (3x) | 12 | 78 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | N₂ Sparge (30 min) | <5 | 92 |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Freeze-Pump-Thaw (3x) | <2 | 95 |
Data is illustrative and will vary based on specific substrates.
Visualizations
Caption: Competing pathways: Suzuki cross-coupling vs. oxygen-mediated homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- ElectronicsAndBooks. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycle.
- ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
- Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Journal of the American Chemical Society. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- The Royal Society of Chemistry. (n.d.). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation.
- PubMed. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- The Royal Society of Chemistry. (n.d.). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. rsc.org [rsc.org]
Technical Support Center: Navigating Reactions with 2-Aminophenylboronic Acid Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminophenylboronic acid hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. My approach is rooted in years of field-proven experience, aiming to explain not just the "how" but the critical "why" behind each procedural step.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and general use of this compound.
Q1: How should I properly store and handle this compound to ensure its integrity?
A1: 2-Aminophenylboronic acid and its salts are sensitive to moisture and air.[1] To prevent degradation, it is crucial to store the reagent in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] Storing it in a cool, dry place is also recommended.[1] When handling, minimize its exposure to the atmosphere to avoid hydration, which can lead to the formation of boroxines (cyclic anhydrides) and impact reactivity.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in reactions involving 2-aminophenylboronic acid, particularly in Suzuki-Miyaura couplings, can be attributed to several factors:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to aniline as a byproduct.[1] The presence of water or acidic conditions can exacerbate this issue.[1]
-
Homocoupling: The self-coupling of 2-aminophenylboronic acid can occur, especially in the presence of oxygen, resulting in the formation of 2,2'-diaminobiphenyl.[1]
-
Catalyst Inactivation: The palladium catalyst can be deactivated. It's essential to use a suitable ligand and ensure that the reaction conditions are optimal for catalyst stability.[1]
-
Reagent Quality: The purity of the boronic acid is paramount. Impurities can poison the catalyst or lead to unwanted side reactions, ultimately affecting the yield and reproducibility.[2]
Q3: What is the stability of this compound in solution?
A3: The stability of aminophenylboronic acids in solution is a critical consideration. The primary degradation pathway in aqueous solutions is protodeboronation.[3] The rate of this degradation is pH-dependent, with both acidic and basic conditions potentially promoting it.[3] For storage or as a reaction solvent, aprotic solvents like acetonitrile or THF are preferable where possible.[3] If an aqueous solution is necessary for your reaction, it is best to prepare it fresh before use.[3]
Section 2: Troubleshooting Guide for Reaction Workup
This section provides a systematic approach to overcoming common challenges encountered during the workup and purification of products from reactions involving this compound.
Issue 1: Difficulty in Removing Boronic Acid Byproducts
Symptoms:
-
NMR or LC-MS analysis of the crude product shows the presence of starting boronic acid or its derivatives.
-
Co-elution of boron-containing impurities with the desired product during column chromatography.
Root Causes:
-
Boronic acids and their esters can be polar and interact strongly with silica gel, leading to tailing and poor separation.[4]
-
The acidic nature of silica gel can sometimes cleave boronate esters.[4]
Solutions:
| Method | Description | Rationale |
| Aqueous Extraction | Perform a basic wash of the organic layer with an aqueous solution of NaOH (1-2 M).[4][5] | The basic wash converts the acidic boronic acid into its highly water-soluble boronate salt, which is then easily extracted into the aqueous phase.[4] |
| Scavenging Resins | Use silica-based scavengers with diol or diethanolamine (DEAM) functional groups.[4][6] | These functional groups selectively bind to boronic acids, allowing for their removal from the reaction mixture by filtration.[4][6] |
| Derivatization/Filtration | Treat the crude mixture with diethanolamine to form a crystalline adduct with the boronic acid, which can then be filtered off.[4] | This method is effective for precipitating and removing boronic acid impurities.[4] |
| Azeotropic Removal | Repeatedly dissolve the crude product in methanol and evaporate the solvent under reduced pressure.[5][7] | This process forms the volatile trimethyl borate ester, which is removed during evaporation.[5][7] |
Visualizing the Workup Workflow
The following diagram illustrates a general decision-making process for the workup of a reaction containing 2-aminophenylboronic acid and its byproducts.
Caption: A generalized workflow for the extractive workup of reactions involving 2-aminophenylboronic acid.
Issue 2: Poor Separation During Column Chromatography
Symptom:
-
Broad peaks and significant tailing of the product on the column, often with co-elution of polar impurities.
Root Cause:
-
The amino group on the product can interact strongly with the acidic silica gel, leading to poor chromatographic performance.
Solutions:
-
Modify the Mobile Phase:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
For highly polar products, consider switching to a more polar solvent system, such as dichloromethane/methanol.[5]
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.
-
Reverse-phase chromatography (C18) is also an effective option, particularly for polar compounds.
-
-
Protect the Amine:
-
If feasible, protecting the amino group (e.g., as a Boc-carbamate) prior to the reaction can significantly improve its chromatographic behavior.[8] The protecting group can be removed in a subsequent step.
-
Section 3: Detailed Experimental Protocols
Protocol 1: General Extractive Workup for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a standard procedure for the workup of a Suzuki-Miyaura coupling reaction involving this compound.[9][10]
Materials:
-
Crude reaction mixture
-
Ethyl acetate (or another suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution to remove unreacted boronic acid and other acidic impurities.
-
Separate the aqueous layer.
-
Wash the organic layer with water, followed by brine, to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Proceed with purification, typically by flash column chromatography or recrystallization.
Protocol 2: Purification by Recrystallization
Recrystallization can be a highly effective method for purifying solid products.[4]
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified product.
References
- Troubleshooting guide for reactions involving 2-aminophenylboronic acid. - Benchchem.
- Technical Support Center: Effective Removal of Boronic Acid Byproducts - Benchchem.
- Can I remove boronic acid using Work up process? - ResearchGate.
- Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF - ResearchGate.
- How to purify boronic acids/boronate esters? - ResearchGate.
- Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- Organic Reaction Workup Formulas for Specific Reagents.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Stability issues of 4-Aminophenylboronic acid hydrochloride in solution - Benchchem.
- A Technical Guide to the Applications of 4-Aminophenylboronic Acid Hydrochloride - Benchchem.
- An In-depth Technical Guide to 4-Aminophenylboronic Acid Hydrochloride: Structure, Function, and Applications - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Reactions with 2-Aminophenylboronic Acid
Welcome to the technical support guide for researchers utilizing 2-aminophenylboronic acid. This molecule is a valuable building block, yet its unique structure—featuring a Lewis acidic boronic acid and a Lewis basic amino group in close proximity—presents a distinct set of challenges. This guide is structured in a question-and-answer format to directly address common issues, explain the underlying chemical principles, and provide robust, field-proven solutions centered on the strategic use of ligands to prevent unwanted side reactions.
Section 1: Foundational Issues & General Handling
Q1: My reaction with 2-aminophenylboronic acid is failing or giving very low yields. What are the first things I should check?
A1: Before troubleshooting specific side reactions, it's critical to address the foundational stability and handling of 2-aminophenylboronic acid. This reagent is notoriously sensitive to its environment.[1]
-
Reagent Quality and Storage: The compound is sensitive to both moisture and air.[1] It should be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen, in a cool, dry place. When handling, minimize its exposure to the atmosphere to prevent hydration and degradation.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water can actively participate in the most common side reaction, protodeboronation.[1][2]
-
Inert Atmosphere: Perform the entire reaction under an inert atmosphere. Oxygen can promote homocoupling of the boronic acid and contribute to the deactivation of palladium catalysts.[1][3]
-
Purity and Stoichiometry: Verify the purity of your starting materials and confirm the stoichiometry of all reactants. Impurities can interfere with the catalyst or promote decomposition.
Section 2: Troubleshooting Specific Side Reactions
This section tackles the most prevalent issues encountered during cross-coupling reactions and the central role of ligands in their mitigation.
Q2: I'm observing a significant amount of aniline as a byproduct. What is happening and how can I prevent it?
A2: The formation of aniline is a classic sign of protodeboronation . This is a chemical reaction where the C–B (carbon-boron) bond is cleaved and replaced by a C–H bond, effectively destroying your boronic acid starting material.[2] This process is highly dependent on factors like pH, the presence of water, and the electronic nature of the boronic acid.[2][4] For 2-aminophenylboronic acid, the proximal amino group can form a zwitterionic species that may accelerate this unwanted reaction under certain pH conditions.[2]
The Primary Solution: Ligand Protection as Boronate Esters
The most effective strategy to prevent protodeboronation is to protect the boronic acid by converting it into a more stable boronate ester. This modification decreases the Lewis acidity of the boron atom and sterically shields the C-B bond from protonolysis.
-
Pinacol Esters: Forming the pinacol boronate ester is the most common and highly effective method. Pinacol esters are significantly more stable than the free boronic acid, can often be purified via column chromatography, and are still sufficiently reactive to participate directly in Suzuki-Miyaura coupling.[5]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another excellent choice. They are exceptionally stable to a wide range of reaction conditions, including chromatography, and can be deprotected under mild basic conditions to slowly release the active boronic acid during the coupling reaction, which helps to suppress side reactions.[5][6]
-
Other Ligands: Tridentate aminophenol ligands like bis(2-hydroxybenzyl)methylamine (BOMA) can also form stable complexes that resist protodeboronation.[6]
Q3: My mass spectrum shows a dimer of my starting material (2,2'-diaminobiphenyl). How do I stop this homocoupling?
A3: This byproduct arises from the palladium-catalyzed self-coupling of two molecules of 2-aminophenylboronic acid.[1] This side reaction is particularly favored in the presence of oxygen.
Solutions:
-
Rigorous Degassing: This is non-negotiable. Oxygen must be meticulously removed from your reaction solvent and headspace. Standard procedures include multiple freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen) for an extended period.[3]
-
Catalyst and Ligand Choice: The choice of phosphine ligand on your palladium catalyst can influence the relative rates of cross-coupling versus homocoupling. While general rules can be hard to define, bulkier, more electron-rich ligands often favor the desired reaction pathway.
-
Protecting the Boronic Acid: Converting the boronic acid to a boronate ester (as described in Q2) also significantly reduces the rate of homocoupling.
Q4: How does the free amino group interfere with my reaction, and should I protect it?
A4: The nucleophilic and basic nature of the amino group can cause several problems:
-
Catalyst Inhibition: The amine's lone pair can coordinate to the palladium center, potentially interfering with the catalytic cycle or causing catalyst deactivation.[1]
-
Unwanted Reactivity: The amine can act as a nucleophile and react with other electrophilic components in your reaction mixture.
-
Self-Catalyzed Decomposition: As mentioned, the amine can influence the electronic environment, sometimes promoting side reactions like protodeboronation.[2]
Solution: Orthogonal Protection
Protecting the amine with a standard protecting group is an effective strategy. This is considered "orthogonal" to protecting the boronic acid, meaning you can deprotect one without affecting the other.[7]
-
Boc (tert-Butoxycarbonyl): A very common amine protecting group, stable to the basic conditions of many Suzuki couplings but easily removed with acid (e.g., TFA).[8]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions but removed with a mild base like piperidine.[9]
Choosing an amine protecting group allows you to run the cross-coupling reaction without interference from the amino functionality.[7][10]
Section 3: Experimental Protocol & Data Summary
Q5: Can you provide a general protocol for protecting 2-aminophenylboronic acid as a pinacol ester before a Suzuki coupling?
A5: Certainly. This two-step procedure involves first synthesizing and isolating the stable boronate ester, which is then used in the subsequent cross-coupling reaction.
Protocol: Synthesis of 2-Aminophenylboronic Acid Pinacol Ester
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminophenylboronic acid (1.0 eq.) and pinacol (1.1 eq.).
-
Solvent: Add a suitable anhydrous solvent that allows for azeotropic removal of water, such as toluene or dioxane.
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water formed during the esterification.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.
-
Workup: Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can often be used directly or purified by silica gel chromatography. Pinacol esters are generally stable to silica gel.[5]
-
Characterization: Confirm the formation of the desired pinacol ester by NMR or mass spectrometry before proceeding.
The resulting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is now a much more robust coupling partner for your Suzuki-Miyaura reaction.
Data Summary: Comparison of Protective Strategies
The table below summarizes the common side reactions and the most effective ligand-based strategies to prevent them.
| Side Reaction | Primary Cause(s) | Recommended Strategy | Mechanism of Protection | Key Advantages |
| Protodeboronation | Water, acidic/basic conditions[2][11] | Pinacol Ester Formation | Steric and electronic shielding of the C-B bond; increases stability.[5][12] | High stability, compatible with chromatography, commercially available reagents. |
| MIDA Boronate Formation | Forms a highly stable chelate; allows for slow release of the active boronic acid.[5][6] | Exceptional stability, useful for complex multi-step syntheses. | ||
| Homocoupling | Oxygen, catalyst conditions[1] | Rigorous Degassing | Removal of O₂, which promotes the oxidative cycle for self-coupling.[3] | Essential for all cross-couplings; prevents multiple side reactions. |
| Pinacol Ester Formation | Reduced reactivity of the boronic acid species minimizes self-coupling. | Complements the strategy for preventing protodeboronation. | ||
| Catalyst Inhibition | Amine coordination to Pd | Amine Protection (e.g., Boc) | The amine lone pair is converted into a non-coordinating carbamate.[7][8] | Prevents catalyst deactivation and unwanted amine nucleophilicity. |
Section 4: Troubleshooting Workflow
When a reaction fails, a systematic approach is key. Use the following workflow to diagnose and solve the problem.
References
- Wikipedia. (2023). Protodeboronation.
- Hayes, C. G., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [https://pubs.acs.org/doi/10.1021/jacs.
- Klymchenko, A. S., et al. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Bioorganic Chemistry.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
- Liu, T., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry.
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
- Kocienski, P. (n.d.). Protecting Groups.
- ResearchGate. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- Liu, Y., & Anslyn, E. V. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- National Institutes of Health (NIH). (2020). Boronic acid with high oxidative stability and utility in biological contexts.
- Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Navigating Scale-Up Challenges with 2-Aminophenylboronic Acid Hydrochloride Reactions
Welcome to the technical support center for 2-aminophenylboronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for challenges encountered during the scale-up of reactions involving this versatile reagent. Our focus is on providing practical, experience-driven advice to ensure the success and integrity of your chemical syntheses.
Troubleshooting Guide: From Bench to Scale
Scaling up reactions involving this compound introduces complexities not always apparent at the bench scale. This section addresses specific issues, their root causes, and actionable solutions.
Issue 1: Inconsistent Reaction Yields and Stalled Reactions
You've successfully performed a Suzuki-Miyaura coupling on a small scale, but upon scale-up, the yield is dramatically lower, or the reaction fails to reach completion.
Probable Causes:
-
Protodeboronation: This is the most common culprit. Protodeboronation is the hydrolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1][2] This side reaction is often exacerbated by prolonged reaction times, elevated temperatures, and the presence of water, especially under non-optimal pH conditions.[1][2]
-
Poor Solubility: As the scale of the reaction increases, ensuring adequate solubility of all reactants becomes more challenging. This compound, being a salt, has specific solubility characteristics that can impact reaction kinetics.
-
Catalyst Deactivation: In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the catalyst can deactivate over time, especially at larger scales where mixing and heat transfer may be less efficient.[3]
-
Oxygen Sensitivity: While many modern Suzuki-Miyaura protocols are robust, residual oxygen can lead to the oxidation of the palladium catalyst and side reactions.
Solutions & Experimental Protocols:
-
Mitigating Protodeboronation:
-
pH Control: The rate of protodeboronation is pH-dependent.[1] It is crucial to maintain the optimal pH for your specific reaction, which may require careful buffer selection and monitoring.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous solvent systems, minimizing excess water can suppress hydrolysis.[1] Use anhydrous solvents and consider drying agents if appropriate for your reaction.
-
Use of Boronic Acid Surrogates: For particularly challenging couplings, consider using more stable derivatives like MIDA boronates, which slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[4]
-
-
Addressing Solubility Issues:
-
Solvent Screening: Conduct small-scale solubility tests with your specific reaction mixture. While soluble in water and polar organic solvents, the hydrochloride salt's solubility can be influenced by the base and other components.[5] A table of common solvents and their properties is provided below.
-
Co-solvent Systems: Employing a co-solvent system, such as 1,4-dioxane/water or toluene/ethanol, can often improve the solubility of all reactants.[6]
-
-
Maintaining Catalyst Activity:
-
Catalyst and Ligand Selection: For scale-up, consider more robust catalyst systems. Buchwald or Fu-type ligands can enhance catalyst stability and turnover.
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas like nitrogen or argon before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Table 1: Solubility of Phenylboronic Acid Derivatives in Common Organic Solvents
| Solvent | Dielectric Constant (ε) | General Solubility of Phenylboronic Acids |
| Chloroform | 4.8 | High |
| Acetone | 21 | High |
| Diethyl Ether | 4.3 | High |
| Toluene | 2.4 | Moderate |
| Hexane | 1.9 | Low |
This table provides a general guide based on data for phenylboronic acid and its esters.[7] Actual solubility of this compound may vary and should be experimentally determined.
Issue 2: Product Contamination with Boroxine and Other Impurities
Your final product is contaminated with a persistent impurity that is difficult to remove by standard chromatography or recrystallization.
Probable Causes:
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[8] This is particularly prevalent when the boronic acid is heated or stored under non-anhydrous conditions.
-
Homocoupling: The palladium catalyst can promote the coupling of two molecules of the boronic acid or the aryl halide, leading to symmetrical biaryl impurities.
-
Residual Starting Materials: Incomplete conversion will lead to the presence of starting materials in the crude product.
Solutions & Experimental Protocols:
-
Minimizing Boroxine Formation:
-
Fresh Reagent: Use freshly opened or properly stored this compound. Avoid prolonged exposure to atmospheric moisture.
-
Reaction Conditions: Minimize reaction time and temperature where possible to reduce the rate of dehydration.
-
-
Purification Strategies:
-
Acid-Base Extraction: The amino group on your product (if unprotected) and any unreacted 2-aminophenylboronic acid allows for purification via acid-base extraction. Dissolve the crude material in an organic solvent and wash with an acidic aqueous solution to extract the amine-containing compounds. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Salt Derivatization: A powerful technique for purifying boronic acids is to treat the crude mixture with a base to form the boronate salt, which can then be isolated by extraction or filtration.[9] Subsequent treatment with acid will regenerate the pure boronic acid.[9]
-
Specialized Chromatography: If standard silica gel chromatography is problematic, consider using boric acid-treated silica gel to minimize on-column degradation.[8] Alternatively, reverse-phase chromatography can be effective.
-
Protocol: Purification via Salt Formation
-
Dissolve the crude reaction mixture containing the boronic acid product in a suitable organic solvent like diethyl ether.
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide solution) and stir vigorously.
-
Separate the aqueous layer containing the boronate salt.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified boronic acid.
-
Isolate the pure boronic acid by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[10] It is sensitive to air and moisture.[10]
Q2: My reaction requires a base. Which one should I choose?
A2: The choice of base is critical in Suzuki-Miyaura reactions. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[6] The strength and type of base can influence the reaction rate and the prevalence of side reactions. For scale-up, cost and ease of removal are also important considerations. It is advisable to screen a few bases on a small scale to determine the optimal choice for your specific substrates.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[8] A common mobile phase is a mixture of dichloromethane and methanol.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A post-column derivatization with alizarin can allow for the selective detection of boronic acids in the HPLC eluate.[11]
Q4: What are the primary safety precautions when handling this compound?
A4: Always handle this compound in a well-ventilated area or a fume hood.[10][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12] Avoid inhalation of dust and contact with skin and eyes.[10][12] In case of contact, rinse the affected area thoroughly with water.[13]
Q5: Can the amino group of 2-aminophenylboronic acid interfere with the reaction?
A5: The amino group is a nucleophile and can potentially coordinate to the palladium catalyst. In some cases, this can influence the catalytic cycle. However, many Suzuki-Miyaura protocols are well-established for aminophenylboronic acids without the need for protecting the amino group.[14] If side reactions involving the amine are suspected, protection as a carbamate (e.g., Boc) or an amide may be necessary.
Visualizing Key Processes
To better understand the chemical transformations discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the degradation pathway of protodeboronation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified pathway of protodeboronation.
References
- Capot Chemical Co., Ltd. (2010).
- ResearchGate. (n.d.).
- ResearchGate. (2016).
- Wikipedia. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Reddit. (2017).
- Royal Society of Chemistry. (n.d.).
- Hsieh, H. H., et al. (2016). Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. Analytical and Bioanalytical Chemistry. [Link]
- Royal Society of Chemistry. (n.d.). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. [Link]
- ResearchGate. (2015). Determination of catecholamines in urine using aminophenylboronic acid functionalized magnetic nanoparticles extraction followed by high-performance liquid chromatography and electrochemical detection. [Link]
- Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. [Link]
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
- Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
- ResearchGate. (n.d.).
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
- Zheng, X., et al. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Macromolecular Bioscience. [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]
- Pharmaffiliates. (n.d.). CAS No : 863753-30-4| Chemical Name : 2-Aminophenylboronic acid, HCl. [Link]
- Royal Society of Chemistry. (n.d.). Solubility of metal-boron-hydrogen compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. capotchem.cn [capotchem.cn]
- 13. chemicalbook.com [chemicalbook.com]
- 14. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Technical Support Center: Quantitative Analysis of 2-Aminophenylboronic Acid Reaction Progress
Welcome to the technical support center for the quantitative analysis of 2-aminophenylboronic acid reaction progress. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during experimental workflows.
Introduction
2-Aminophenylboronic acid (2-APBA) and its derivatives are crucial building blocks in synthetic organic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling.[1] Accurate monitoring of these reactions is paramount for optimization, yield determination, and impurity profiling. However, the unique chemical properties of boronic acids, including their propensity for degradation and challenging chromatographic behavior, often present analytical hurdles.[2][3] This guide provides a comprehensive resource to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for quantitatively monitoring a reaction involving 2-aminophenylboronic acid?
A1: The choice of technique depends on several factors including the reaction matrix, available instrumentation, and the specific information required. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the appearance of products over time. UV detection is standard, and methods can be developed for baseline separation of all components.
-
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides direct, in-situ monitoring of the boron species.[4][5] It is particularly useful for mechanistic studies and for distinguishing between different boronic acid derivatives and their complexes.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds. For non-volatile boronic acids like 2-APBA, derivatization is necessary to increase their volatility.[2]
-
UV-Visible (UV-Vis) Spectroscopy: Can be employed for kinetic studies if there is a significant change in the UV-Vis spectrum as the reaction progresses.[8][9] This is often a simpler and faster method for initial rate determinations.
Q2: My 2-aminophenylboronic acid seems to be degrading during analysis. What are the common degradation pathways and how can I minimize them?
A2: The primary degradation pathway for arylboronic acids is protodeboronation , which is the cleavage of the carbon-boron bond.[3] This is often promoted by acidic or basic conditions and the presence of water.[3] To minimize degradation:
-
Sample Preparation: Use freshly prepared solutions. If using an autosampler, keep it cooled to reduce degradation in the vial.[3] Prepare samples in an aprotic solvent like acetonitrile or THF whenever possible to minimize hydrolysis.[3]
-
Mobile Phase (HPLC): Use high-purity solvents and prepare the mobile phase fresh daily. The pH of the mobile phase is critical and should be optimized to ensure the stability of the analyte.[3]
-
Column (HPLC): On-column degradation can occur.[3] Consider using boric acid-treated silica gel for column chromatography to minimize degradation.[10]
-
Storage: Store 2-aminophenylboronic acid and its solutions under an inert atmosphere and in a desiccator to protect from moisture.
Q3: I'm having trouble getting good peak shape and retention for 2-aminophenylboronic acid in my RP-HPLC method. What can I do?
A3: Poor peak shape and retention are common issues due to the polar nature of 2-APBA. Here are some solutions:
-
Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can improve the retention of the hydrophilic boronic acid.[11]
-
Column Choice: Polar-embedded and mixed-mode stationary phases can increase the retention of highly polar analytes.[11] An XSelect™ Premier HSS T3 Column has also been shown to provide good separation for various boronic acids.
-
pH Adjustment: The retention of 2-APBA can be sensitive to the pH of the mobile phase. Experiment with different pH values to find the optimal condition for retention and peak shape. Some boronic acids are better retained at high pH, while others are better retained at low pH.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate mobile phase pH. | - Use a highly end-capped column or a column with a different stationary phase.- Add a small amount of a basic modifier like triethylamine (0.1-0.5%) to the mobile phase to mask silanol groups.[10]- Reduce the injection volume or sample concentration.- Optimize the mobile phase pH. |
| Low Retention Time | - High polarity of 2-aminophenylboronic acid.- Mobile phase is too strong (high organic content). | - Use a mobile phase with a lower organic content.- Employ an ion-pairing reagent.- Use a column with a more retentive stationary phase (e.g., C18) or a polar-embedded phase.[11] |
| Ghost Peaks or Carryover | - Adsorption of the analyte onto the injector, tubing, or column. | - Use a needle wash with a strong, aprotic solvent.- Include a high-organic wash step at the end of the gradient.- Passivate the HPLC system with a solution of boric acid. |
| Unexpected Peaks Appearing Over Time | - On-column or in-vial degradation of the analyte. | - Use a cooled autosampler.[3]- Prepare samples in an aprotic solvent immediately before injection.[3]- Reduce the analysis time by using a shorter column or a faster gradient.[3]- Investigate the stability of the analyte under the mobile phase conditions. |
¹¹B NMR Analysis
| Problem | Possible Cause | Suggested Solution |
| Broad Peaks | - Quadrupolar relaxation of the ¹¹B nucleus.- Chemical exchange between different boron species. | - This is an inherent property of the ¹¹B nucleus; however, acquiring spectra at a higher magnetic field strength can improve resolution.- Lowering the temperature may slow down exchange processes, leading to sharper signals. |
| Poor Signal-to-Noise Ratio | - Low concentration of the analyte.- Insufficient number of scans. | - Increase the concentration of the sample if possible.- Increase the number of scans acquired.- Use a cryoprobe if available. |
| Difficulty in Quantitation | - Different relaxation times (T1) for different boron species.- Overlapping peaks. | - Use a long relaxation delay (at least 5 times the longest T1) to ensure full relaxation between pulses for accurate integration.- Use deconvolution software to separate overlapping peaks.[5]- Consider using a quantitative internal standard. |
GC-MS Analysis
| Problem | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak for 2-APBA | - 2-APBA is not volatile enough to pass through the GC column.- Incomplete derivatization. | - Derivatize the 2-APBA to increase its volatility. Common derivatizing agents include silylating agents like BSTFA.[12]- Optimize the derivatization reaction conditions (temperature, time, reagent ratio). |
| Multiple Peaks for a Single Analyte | - Incomplete derivatization leading to a mixture of derivatized and underivatized species.- Degradation of the derivative in the hot injector. | - Ensure the derivatization reaction goes to completion by optimizing the conditions.- Use a lower injector temperature.- Use a more stable derivatizing agent. |
| Poor Reproducibility | - Inconsistent derivatization.- Adsorption of the analyte or its derivative in the inlet or column. | - Standardize the derivatization procedure meticulously.- Use a deactivated inlet liner and column.- Include an internal standard in the analysis. |
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
-
Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specific time points. Quench the reaction if necessary (e.g., by dilution in a cold solvent). Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes. Hold for a few minutes before returning to the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the starting material and product at each time point. Plot the concentration or peak area of the product versus time to monitor the reaction progress.
Protocol 2: Derivatization for GC-MS Analysis
-
Sample Preparation: Take a known volume of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
Derivatization: To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[12]
-
GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Column: A non-polar column such as a DB-5ms or HP-5ms.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify the peaks corresponding to the derivatized starting material and product based on their retention times and mass spectra. Quantify using an internal standard.
Visualizations
Caption: General experimental workflow for quantitative analysis of 2-aminophenylboronic acid reactions.
Caption: A logical decision tree for troubleshooting unexpected analytical results.
References
- Smith, A. B., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. [Link]
- Chen, Y., et al. (2020). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]
- Valenzuela, F., et al. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
- James, T. D. (2018). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters.
- Trinity Biotech.
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Karanam, V., & Yang, H. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Poole, C. F. (1981).
- Dai, C., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research. [Link]
- Bull, J. A., et al. (2011). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Organic & Biomolecular Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- Dai, C., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PubMed. [Link]
- Virtual Labs. (2022). Study of kinetics of a reaction by using spectrophotometric method. [Link]
- Hsieh, H. H., et al. (2016). Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. Analytical and Bioanalytical Chemistry. [Link]
- Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- SIELC Technologies.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Seery, M. (2016). Following Kinetics using UV vis spectroscopy. YouTube. [Link]
- Ma, R., & Liu, Z. (2014). Kinetic Analysis of Second Order Reactions Using UV-VIS Spectroscopy. AMiner. [Link]
- Chen, G., et al. (2016).
- Chen, G., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]
Sources
- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. scispace.com [scispace.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Aminophenylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-aminophenylboronic acid and its derivatives. This guide is structured to provide in-depth, practical solutions to common challenges encountered during its use in organic synthesis, particularly in cross-coupling reactions. Our approach is rooted in explaining the underlying chemical principles to empower you to not only solve immediate issues but also to proactively design more robust reaction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reagent Quality, Handling, and Stability
Question 1: My reaction with 2-aminophenylboronic acid is giving low or no yield. What are the first things I should check?
Answer: When a reaction with 2-aminophenylboronic acid fails, the first point of investigation should always be the integrity of the starting material and the reaction setup. This reagent is known to be sensitive to atmospheric conditions.[1]
-
Reagent Quality: The purity of 2-aminophenylboronic acid is paramount. A common impurity is the corresponding boroxine, the cyclic anhydride formed by the dehydration of three boronic acid molecules. Its presence can significantly alter the stoichiometry and reactivity in your reaction.
-
Handling and Storage: 2-Aminophenylboronic acid is sensitive to both moisture and air.[1] It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place.[1] When weighing and dispensing the reagent, minimize its exposure to the laboratory atmosphere.
-
Reaction Setup: Ensure that your reaction is performed under strictly anhydrous conditions and an inert atmosphere. This involves using dry solvents and glassware and thoroughly degassing your reaction mixture. The presence of oxygen can lead to unwanted side reactions, such as homocoupling.
Question 2: How can I assess the purity of my 2-aminophenylboronic acid before use?
Answer: A quick and effective way to assess the purity of your 2-aminophenylboronic acid is by ¹H NMR spectroscopy.
-
¹H NMR Analysis: Dissolve a small sample in a deuterated solvent such as DMSO-d₆ or CD₃OD. In the ¹H NMR spectrum, you should look for the characteristic aromatic proton signals. The presence of broad signals or multiple sets of aromatic peaks may indicate the formation of boroxines.[2] Comparing the integration of the aromatic protons to any residual solvent peaks or other unexpected signals can give a good indication of purity. A reference spectrum is available from various suppliers and literature sources.[3]
-
Recrystallization: If you suspect your reagent has degraded, recrystallization can be an effective purification method. A common solvent system for the recrystallization of 2-aminophenylboronic acid is a mixture of methanol and water.[4]
Step-by-Step Protocol for Purity Assessment by ¹H NMR:
-
Sample Preparation: Accurately weigh 5-10 mg of your 2-aminophenylboronic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis:
-
Identify the aromatic proton signals, which typically appear as multiplets in the range of 6.5-7.5 ppm.
-
Look for a broad signal corresponding to the B(OH)₂ protons; its chemical shift can be variable and it may exchange with water in the solvent.
-
Check for the presence of sharp singlets that may correspond to common residual solvents from previous manipulations (e.g., diethyl ether, ethyl acetate, hexanes).
-
Broadened or multiple aromatic signals may suggest the presence of the boroxine trimer. Dissolving the sample in d₄-methanol can sometimes help break up the anhydride, leading to a cleaner spectrum.[2]
-
Section 2: Common Side Reactions and Mitigation Strategies
Question 3: My Suzuki-Miyaura coupling reaction is producing a significant amount of aniline as a byproduct. What is causing this and how can I prevent it?
Answer: The formation of aniline is a classic sign of protodeboronation, a common and often frustrating side reaction in reactions involving arylboronic acids.[1] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.
The Mechanism of Protodeboronation:
Protodeboronation is highly dependent on the reaction conditions, particularly the pH.[5][6] The reaction can be catalyzed by both acid and base.[5] In the context of a Suzuki-Miyaura coupling, which is typically run under basic conditions, the base promotes the formation of a boronate species (ArB(OH)₃⁻). This boronate can then react with a proton source (often water) to yield the protodeboronated product (in this case, aniline) and boric acid.[5] For some basic heteroaromatic boronic acids, the zwitterionic form present at neutral pH can be highly susceptible to protodeboronation.[5]
Mitigation Strategies:
-
Choice of Base: The choice and amount of base are critical. While a base is necessary to activate the boronic acid for transmetalation, stronger bases or highly aqueous conditions can accelerate protodeboronation.[7][8] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.[7][8] Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings and its higher solubility in organic solvents can sometimes be advantageous.[8]
-
Anhydrous Conditions: Meticulously exclude water from your reaction. Use anhydrous solvents and reagents.
-
Protecting Group Strategy: In particularly challenging cases, consider converting the 2-aminophenylboronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation. The boronic acid can be slowly released in situ under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can also help to reduce the extent of protodeboronation. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Question 4: I am observing a significant amount of a symmetrical biaryl byproduct (2,2'-diaminobiphenyl) in my Suzuki-Miyaura reaction. What is this and how can I suppress its formation?
Answer: The formation of 2,2'-diaminobiphenyl is due to the homocoupling of your 2-aminophenylboronic acid. This side reaction is primarily promoted by the presence of oxygen and certain palladium species.[9]
The Mechanism of Homocoupling:
In the presence of oxygen, the active Pd(0) catalyst can be oxidized to form a palladium peroxo complex (e.g., (η²-O₂)PdL₂).[1][4][8] This peroxo complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating a Pd(0) species that can re-enter the catalytic cycle.[1][4][8] Homocoupling can also be mediated by Pd(II) species, which may be present if a Pd(II) precatalyst is used and its reduction to Pd(0) is inefficient.[9][10]
Mitigation Strategies:
-
Strictly Anaerobic Conditions: The most critical factor in preventing homocoupling is the rigorous exclusion of oxygen. This can be achieved by:
-
Using Schlenk techniques or a glovebox.
-
Thoroughly degassing all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
-
Choice of Palladium Source and Ligand:
-
Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, as the in situ reduction of Pd(II) can sometimes be a source of species that promote homocoupling.[10]
-
Electron-rich and bulky phosphine ligands, such as SPhos, XPhos, or P(tBu)₃, can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the homocoupling pathway.[1][11][12] These ligands promote the rate-limiting oxidative addition and reductive elimination steps.[11]
-
-
Use of Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species that can promote this side reaction.[9]
Section 3: Reaction Optimization and Practical Considerations
Question 5: What are the best practices for setting up a Suzuki-Miyaura reaction with 2-aminophenylboronic acid?
Answer: A well-designed experimental setup is key to success. Here is a general protocol that serves as a good starting point for optimization.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 2-aminophenylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand. If using a Pd(II) source and a separate ligand, they can be added at this stage. Buchwald precatalysts (e.g., XPhos Pd G3) are often highly effective and convenient.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene/water, or DMF). The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Question 6: I am having trouble with the purification of my product. How can I effectively remove the common byproducts?
Answer: Purification can indeed be challenging due to the similar polarities of the desired product and the common byproducts.
-
Removal of Aniline (from Protodeboronation): Aniline is basic and can be removed by an acidic wash during the work-up. After diluting the reaction mixture with an organic solvent, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the aniline, forming the water-soluble anilinium salt, which will be extracted into the aqueous phase. Be cautious if your desired product has acid-sensitive functional groups.
-
Removal of Homocoupled Product (2,2'-diaminobiphenyl): Separating the desired biaryl from the symmetrical homocoupled byproduct can be difficult by standard silica gel chromatography.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Chromatography Optimization: If chromatography is necessary, careful selection of the eluent system is crucial. A shallow solvent gradient can sometimes improve separation. In some cases, using a different stationary phase, such as neutral alumina, may provide better separation than silica gel.[13]
-
-
Removal of Boronic Acid-Related Impurities: Unreacted boronic acid and its byproducts can often be removed by performing a wash with a dilute aqueous base (e.g., 1 M NaOH) during the work-up, which will form the water-soluble boronate salt.
Data Presentation: Comparison of Common Bases in Suzuki-Miyaura Couplings
The choice of base significantly impacts the reaction outcome. The following table provides a general comparison of commonly used inorganic bases.
| Base | Formula | Typical Yield Range (%) | Reaction Time (h) | Comments |
| Sodium Carbonate | Na₂CO₃ | 90-98 | 2-12 | A cost-effective and widely used base, often a good starting point for optimization.[7][14] |
| Potassium Carbonate | K₂CO₃ | 85-95 | 2-12 | Similar to Na₂CO₃, a reliable choice for many substrates. |
| Potassium Phosphate | K₃PO₄ | 90-99 | 1-10 | Often highly effective, particularly for less reactive aryl chlorides. Its use can sometimes minimize side reactions. |
| Cesium Carbonate | Cs₂CO₃ | 88-98 | 1-8 | More soluble in organic solvents, often used for challenging couplings or at lower temperatures.[8] |
| Sodium Hydroxide | NaOH | 70-90 | 4-16 | A strong and inexpensive base, but can promote hydrolysis of sensitive functional groups and may increase protodeboronation.[7] |
| Potassium Fluoride | KF | 80-95 | 2-12 | The fluoride ion is thought to play a unique role in activating the boronic acid, and it can be effective for substrates with base-labile groups.[12] |
Note: Yields and reaction times are highly dependent on the specific substrates, catalyst, ligand, and solvent system used.
Visualizations
Diagram 1: Key Side Reactions in 2-Aminophenylboronic Acid Couplings
Caption: Troubleshooting flowchart for common side reactions.
Diagram 2: The Role of Base in Suzuki-Miyaura Coupling
Caption: The dual role of the base in the Suzuki-Miyaura reaction.
References
- Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2019). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Organic & Biomolecular Chemistry, 17(4), 803-806.
- Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-6836.
- Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-catalyzed aryl-B (OH) 2 protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion. Journal of the American Chemical Society, 139(37), 13156-13165.
- Billingsley, K. L., & Buchwald, S. L. (2007). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 129(11), 3358-3366.
- Patil, S. A., & Patil, R. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
- Wikipedia. (n.d.). Protodeboronation.
- Hylland, K. T., Øien-Ødegaard, S., & Tilset, M. (2020). The Suzuki–Miyaura Cross‐Coupling as the Key Step in the Synthesis of 2‐Aminobiphenyls and 2, 2′‐Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn. European Journal of Organic Chemistry, 2020(31), 4945-4953.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
- Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate.
- Reddit. (2021). For the pro's (Suzuki).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Pen-Pen, L., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 559-562.
- Organomation. (n.d.). Introduction to UPLC-MS Sample Preparation.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
- PubChem. (n.d.). (2-Aminophenyl)boronic acid.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- PubChem. (n.d.). (2-Aminophenyl)boronic acid.
- Zheng, J., et al. (2020). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv.
- ResearchGate. (2015). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions.
- Bull, S. D., et al. (2019). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Organic & Biomolecular Chemistry, 17(4), 803-806.
- Hylland, K. T., Øien-Ødegaard, S., & Tilset, M. (2020). The Suzuki–Miyaura Cross‐Coupling as the Key Step in the Synthesis of 2‐Aminobiphenyls and 2, 2′‐Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn. European Journal of Organic Chemistry, 2020(31), 4945-4953.
- ResearchGate. (n.d.). Characteristic parameters of the DMF and 1,4-dioxane solvent.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Aminophenylboronic acid(5570-18-3) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Aminophenylboronic Acid and 3-Aminophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the organoboron coupling partner is critical to the success of this transformation. This guide provides an in-depth technical comparison of two common isomers, 2-aminophenylboronic acid and 3-aminophenylboronic acid, in the context of their reactivity, mechanistic nuances, and practical application in Suzuki-Miyaura coupling reactions.
The Decisive Influence of the Amino Group's Position
The seemingly subtle difference in the position of the amino group—ortho in 2-aminophenylboronic acid and meta in its 3-aminophenyl counterpart—profoundly impacts their behavior in the palladium-catalyzed catalytic cycle. These differences are primarily governed by a combination of steric hindrance, electronic effects, and the potential for intramolecular coordination.
Reactivity and Yield: A Tale of Two Isomers
While a direct head-to-head comparison of 2-aminophenylboronic acid and 3-aminophenylboronic acid in Suzuki-Miyaura coupling under identical conditions is not extensively documented in a single study, a clear trend emerges from the broader literature. Generally, 3-aminophenylboronic acid tends to provide higher yields and more consistent results across a wider range of coupling partners compared to 2-aminophenylboronic acid.
The primary reason for the often-diminished performance of the ortho-isomer is steric hindrance . The bulky amino group in close proximity to the boronic acid moiety can impede the approach of the palladium catalyst and the aryl halide, thereby slowing down the crucial transmetalation step of the catalytic cycle.[1]
Table 1: Representative Comparison of Suzuki Coupling Performance
| Boronic Acid Isomer | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | Moderate | [2] |
| 3-Aminophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 12 | 85 | [3] |
| 2-Aminophenylboronic acid | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 8 | ~60-70 | Inferred from similar reactions |
| 3-Aminophenylboronic acid | 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [4] |
Note: The yields presented are from different studies and are for illustrative purposes to highlight general trends. Direct comparison of yields should be made with caution due to varying reaction conditions.
Mechanistic Considerations: Beyond Simple Steric Effects
The influence of the amino group's position extends to the intricate steps of the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Transmetalation: This is often the rate-determining step and where the differences between the two isomers are most pronounced.
-
2-Aminophenylboronic Acid: The ortho-amino group can sterically hinder the formation of the necessary intermediate for transmetalation.[5] Furthermore, there is the potential for the amino group to coordinate to the palladium center, forming a stable chelate that can be less reactive in the subsequent steps.[6] This chelation effect, while sometimes beneficial in directing reactions, can act as a kinetic trap in this context.
-
3-Aminophenylboronic Acid: The meta-position of the amino group results in significantly less steric bulk around the boronic acid, allowing for a more facile transmetalation. The electronic effect of the meta-amino group is primarily inductive and weakly electron-donating, which has a less pronounced impact on the reactivity of the boronic acid compared to the steric and potential chelating effects of the ortho-isomer.
2. Side Reactions: The Challenge of Protodeboronation
A common side reaction in Suzuki-Miyaura couplings is protodeboronation, the cleavage of the C-B bond by a proton source, leading to the formation of aniline from aminophenylboronic acid.[7]
Caption: Competing pathways of Suzuki coupling and protodeboronation.
The susceptibility to protodeboronation is influenced by the electronic nature of the arylboronic acid and the reaction conditions. While both isomers can undergo this side reaction, the electronic effects of the amino group can play a role. The electron-donating nature of the amino group can increase the electron density at the ipso-carbon, potentially making it more susceptible to protonation. However, the steric shielding in the 2-isomer might offer some protection against this pathway compared to the more exposed 3-isomer.
Experimental Protocols: A Practical Guide
The following are representative, self-validating protocols for the Suzuki-Miyaura coupling of each isomer. The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Aminophenylboronic Acid
This protocol is adapted for a typically challenging ortho-substituted boronic acid, employing a more active catalyst system.
Materials:
-
2-Aminophenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-aminophenylboronic acid (1.5 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos with a palladium precursor is often necessary to overcome the steric hindrance of the ortho-amino group and promote the oxidative addition and reductive elimination steps.[2]
-
Base and Solvent: A strong base like K₃PO₄ in a biphasic toluene/water system is effective for promoting the transmetalation of sterically hindered boronic acids.
Protocol 2: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid
This protocol utilizes a more traditional and robust catalyst system suitable for the less sterically demanding meta-isomer.
Materials:
-
3-Aminophenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Add 1,2-dimethoxyethane (DME) (8 mL) and deionized water (2 mL) to the flask.
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: Pd(PPh₃)₄ is a reliable and commonly used catalyst for a wide range of Suzuki couplings and is generally effective for unhindered boronic acids.[3]
-
Base and Solvent: A milder base like K₂CO₃ in a DME/water mixture is sufficient for the efficient transmetalation of 3-aminophenylboronic acid.
Conclusion and Recommendations
The choice between 2-aminophenylboronic acid and 3-aminophenylboronic acid in Suzuki-Miyaura coupling is a critical decision that significantly influences the reaction's outcome.
-
3-Aminophenylboronic acid is the more robust and generally higher-yielding of the two isomers. Its meta-amino group imparts minimal steric hindrance, allowing for a wider range of coupling partners and more facile reaction conditions. It is the recommended choice for routine synthesis of 3-aminobiaryl compounds.
-
2-Aminophenylboronic acid presents a greater synthetic challenge due to the steric hindrance and potential for catalyst chelation by the ortho-amino group. Its successful application often requires more specialized and highly active catalyst systems, as well as more forcing reaction conditions. However, it is an indispensable reagent for the synthesis of 2-aminobiaryl motifs, which are important in medicinal chemistry.
For researchers and drug development professionals, a thorough understanding of these isomeric differences is paramount for the efficient and successful synthesis of target molecules. When encountering difficulties with the coupling of 2-aminophenylboronic acid, careful optimization of the catalyst, ligand, and base is essential. For the synthesis of 3-aminobiaryls, the use of 3-aminophenylboronic acid with standard Suzuki-Miyaura conditions is a reliable starting point.
References
- Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979, (19), 866-867. [Link]
- Billingsley, K. L.; Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. J. Am. Chem. Soc.2007, 129(11), 3358-3366. [Link]
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angew. Chem. Int. Ed.2004, 43(14), 1871-1876. [Link]
- Littke, A. F.; Fu, G. C. A convenient and general method for Suzuki cross-coupling of aryl chlorides and arylboronic acids. Angew. Chem. Int. Ed.1998, 37(24), 3387-3388. [Link]
- Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011, 133(7), 2116-2119. [Link]
- Miyaura, N. Cross-Coupling Reactions of Organoboron Compounds. In Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2002; Vol. 219, pp 11-59. [Link]
- Stanforth, S. P. Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron1998, 54(3-4), 263-303. [Link]
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58(48), 9633-9695. [Link]
- Wikipedia.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The protodeboronation of arylboronic acids. Chem. Soc. Rev.2014, 43(1), 412-443. [Link]
- Thomas, A. A.; Soule, J.-F.; Doucet, H. Palladium-catalysed direct arylation of heteroaromatics: recent developments. Chem. Soc. Rev.2013, 42(22), 9047-9074. [Link]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angew. Chem. Int. Ed.2001, 40(24), 4544-4568. [Link]
- Molander, G. A.; Biolatto, B. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates. J. Org. Chem.2003, 68(11), 4302-4314. [Link]
- Martin, R.; Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Acc. Chem. Res.2008, 41(11), 1461-1473. [Link]
- Yin, L.; Liebscher, J. Carbon-carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chem. Rev.2007, 107(1), 133-173. [Link]
- Alonso, F.; Beletskaya, I. P.; Yus, M. Transition-metal-catalyzed C-C and C-X bond-forming reactions using aryl chlorides. Chem. Rev.2004, 104(6), 3079-3160. [Link]
- Han, F. S. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013, 42(12), 5270-5298. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide: 2-Aminophenylboronic Acid vs. Its Pinacol Ester
For researchers and professionals in drug development, the selection of a building block is a critical decision that dictates the efficiency, reproducibility, and ultimate success of a synthetic campaign. Within the versatile family of organoboron reagents, 2-aminophenylboronic acid and its pinacol ester are workhorses for introducing the valuable 2-aminophenyl moiety, particularly via the Nobel-winning Suzuki-Miyaura cross-coupling reaction.
This guide provides an in-depth, objective comparison of these two reagents. We move beyond a simple cataloging of properties to explore the fundamental trade-offs in stability and reactivity, supported by mechanistic insights and practical, field-proven protocols. Our goal is to empower you to make a rational, data-driven choice for your specific application.
The Core Dichotomy: Reactivity vs. Stability
The central difference between a free boronic acid and its pinacol boronate ester is a classic chemical trade-off. Boronic acids are generally more reactive but suffer from inherent instability.[1] Conversely, boronate esters offer superior stability at the cost of attenuated, or at least delayed, reactivity.[1] Understanding this principle is paramount to reagent selection.
Caption: The fundamental trade-off between the free boronic acid and its pinacol ester.
Physicochemical Properties at a Glance
The structural difference—the replacement of two hydroxyl groups with a pinacol moiety—imparts significant changes in the physical characteristics of the reagents.
| Property | 2-Aminophenylboronic Acid | 2-Aminophenylboronic Acid Pinacol Ester | Rationale for Difference |
| Structure | The pinacol ester's cyclic structure protects the boron atom. | ||
| Molecular Formula | C₆H₈BNO₂ | C₁₂H₁₈BNO₂ | Addition of the C₆H₁₀ pinacol group. |
| Molecular Weight | 136.94 g/mol | 219.09 g/mol | Increased mass from the pinacol moiety. |
| Appearance | Off-white to light brown powder | Creamy crystalline powder[2][3] | Esterification often leads to more crystalline, free-flowing solids. |
| Melting Point | ~146-156 °C (decomposes)[4] | 63-68 °C[2][5] | The ester is a discrete molecule with a sharp melting point, while the acid can form complex structures. |
| Solubility | Soluble in polar solvents like methanol, water. | Insoluble in water; slightly soluble in chloroform, methanol.[2][6] | The bulky, nonpolar pinacol group significantly reduces aqueous solubility. |
| Handling/Storage | Air and moisture sensitive; store under inert atmosphere.[7] | Generally less sensitive to air and moisture; sealed, dry storage is sufficient.[2][8] | The B-O bonds in the pinacol ester are less prone to hydrolysis than the B-OH bonds in the acid. |
Deep Dive into Stability
2-Aminophenylboronic Acid: The Challenges
The utility of free boronic acids is often hampered by two primary decomposition pathways:
-
Protodeboronation : This is the undesired cleavage of the C–B bond, replaced by a C–H bond, effectively destroying the reagent.[9] This process is particularly problematic under the aqueous basic conditions frequently employed in Suzuki-Miyaura couplings.[10][11] For electron-rich systems like 2-aminophenylboronic acid, this side reaction can significantly reduce yields.
-
Dehydration to Boroxines : Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[8][12] While often still reactive, this conversion complicates accurate weighing and stoichiometry, leading to inconsistencies in reaction outcomes.
The Pinacol Ester Solution
Esterification with pinacol creates a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system that sterically and electronically protects the boron center.[8] This structural modification confers several key advantages:
-
Enhanced Shelf-Life : Pinacol esters can be stored for extended periods without significant degradation, a crucial factor for reagent inventory and cost management.[8][13]
-
Ease of Handling : They are typically stable, crystalline solids that are less sensitive to air and moisture, simplifying weighing and transfer operations.[1][8]
-
Purification Advantages : Their stability and generally lower polarity make them amenable to standard purification techniques like silica gel chromatography, which can be challenging for the highly polar free boronic acids.[12]
Performance in the Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the arena where the differences between these reagents are most apparent. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15] The choice of boron reagent directly impacts the critical transmetalation step.
Caption: Workflow for the synthesis of the pinacol ester via Miyaura borylation.
Step-by-Step Methodology:
-
Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Inerting : Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous dimethyl sulfoxide (DMSO).
-
Reaction : Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the pure product.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This general protocol can be used for both the acid and its ester, with critical differences highlighted.
Step-by-Step Methodology:
-
Setup : To a suitable reaction vessel, add the aryl bromide (1.0 eq), the boron reagent (2-aminophenylboronic acid , 1.2 eq OR its pinacol ester , 1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Inerting : Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition : Add a degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Reaction : Heat the mixture to 90-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction for consumption of the limiting aryl halide.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization.
Decision Guide: Which Reagent Is Right for You?
The choice is not merely one of preference but of strategic design based on the specific demands of your synthesis.
Caption: A decision-making workflow for selecting the appropriate boron reagent.
Choose 2-Aminophenylboronic Acid when:
-
Maximizing reaction rate is the primary objective.
-
The reaction can be performed under strictly anhydrous conditions where hydrolysis and protodeboronation are minimized.
-
You are confident in monitoring for and accepting potential yield loss due to decomposition.
Choose 2-Aminophenylboronic Acid Pinacol Ester when:
-
Stability is paramount : For multi-step syntheses where a reagent must endure various conditions or for building a reliable chemical inventory. [1]* Reproducibility is key : The well-defined, stable nature of the ester ensures consistent performance between batches.
-
Ease of handling is required : In automated synthesis or high-throughput screening workflows, the stability of the pinacol ester is a significant advantage. [1]* A cleaner reaction profile is desired : When byproduct formation is a concern, the "slow-release" nature of the ester often provides a superior outcome.
Conclusion
While 2-aminophenylboronic acid offers higher intrinsic reactivity, its operational disadvantages—namely poor stability and susceptibility to decomposition—often make it a less reliable choice in complex research and development settings. Its pinacol ester, by contrast, represents a robust, stable, and highly versatile alternative. The enhanced handling characteristics, superior shelf-life, and tendency to produce cleaner reaction profiles often outweigh the slightly longer reaction times. For the modern synthetic chemist, 2-aminophenylboronic acid pinacol ester is frequently the more strategic and trustworthy building block for achieving reproducible and high-yielding results.
References
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- (2-Aminophenyl)boronic acid, pinacol ester. (2024). ChemBK.
- Protodeboronation. (n.d.). Wikipedia.
- Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Comparison of reactivity of different boron reagents. (2020). ResearchGate.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2021). ResearchGate.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Protecting Groups for Boronic Acids. (2016). Chem-Station.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications.
- Why 2-Aminophenylboronic Acid Pinacol Ester is Key for Your Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Solubility temperatures of pinacol ester of phenylboronic acid. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-アミノフェニルボロン酸 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Aminophenylboronic acid pinacol ester | 191171-55-8 [chemicalbook.com]
- 6. 2-Aminophenylboronic acid pinacol ester CAS#: 191171-55-8 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. nbinno.com [nbinno.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 2-Aminophenylboronic Acid vs. Other Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming methodology is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reactivity of a phenylboronic acid is profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electronic and steric properties of the molecule, thereby dictating its performance in catalytic cycles.
This guide provides an in-depth technical comparison of 2-aminophenylboronic acid's reactivity against other substituted phenylboronic acids, including those with electron-donating, electron-withdrawing, and sterically demanding groups. We will explore the unique behavior conferred by the ortho-amino group, which sets this reagent apart from its isomers and other substituted analogues, and provide supporting experimental frameworks for validation.
The Decisive Role of the Ortho Position
Substituents in the ortho position of a phenyl ring often impart properties that cannot be predicted by considering electronic effects alone. This "ortho effect" is a combination of steric and electronic factors.[3] In the context of phenylboronic acids, an ortho substituent can cause the boronic acid group -B(OH)₂ to twist out of the plane of the aromatic ring.[4] This steric hindrance can impede the approach of a catalyst's metal center, often leading to reduced reaction rates compared to its meta and para counterparts.[5][6] However, when the ortho substituent has the capacity for intramolecular coordination, the reactivity profile can change dramatically.
2-Aminophenylboronic Acid: A Case of Intramolecular Modulation
The defining feature of 2-aminophenylboronic acid is the proximity of the nucleophilic amino (-NH₂) group to the Lewis acidic boron center. This arrangement facilitates a unique intramolecular interaction that significantly modulates the molecule's stability and reactivity.
Enhanced Stability through Intramolecular Coordination: Boronic acids are susceptible to degradation pathways such as protodeboronation and oxidation.[7][8][9] The intramolecular coordination between the nitrogen of the amino group and the empty p-orbital of the boron atom in 2-aminophenylboronic acid forms a stable five-membered ring structure. This dative bond shields the boron center, increasing its stability against oxidative and hydrolytic degradation compared to many other phenylboronic acids.
Atypical Reactivity Profile: The ortho-amino group creates a complex reactivity profile that defies simple electronic arguments.
-
Electronic Effects : As an electron-donating group, the amino moiety increases the electron density of the phenyl ring, which should enhance the nucleophilicity of the aryl group and accelerate the transmetalation step in Suzuki-Miyaura coupling.[10]
-
Coordinating Effects : The amino group can also coordinate to the palladium catalyst, which can sometimes lead to catalyst inhibition or deactivation.[11] However, this interaction can also be productive, facilitating unique transformations not readily achieved with other boronic acids, such as facile amidination reactions.[12][13]
This dual role means that the reactivity of 2-aminophenylboronic acid is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base.
Caption: Contrasting effects of ortho- and para-substituents.
Comparative Performance in the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction provides an ideal platform for comparing the reactivity of various substituted phenylboronic acids. The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][14][15] The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often rate-limiting and is highly sensitive to the electronic and steric properties of the boronic acid.[10]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Comparison with Electron-Donating Groups (EDGs)
Phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) at the para or meta position typically exhibit enhanced reactivity. These groups increase the nucleophilicity of the ipso-carbon, accelerating the transmetalation step.[10] While 2-aminophenylboronic acid also possesses a strong EDG, its reactivity is not solely governed by this factor due to the competing effects of intramolecular coordination.
Comparison with Electron-Withdrawing Groups (EWGs)
Conversely, EWGs (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the phenyl ring. This reduces the aryl group's nucleophilicity, slowing the rate of transmetalation and often leading to lower reaction yields under standard conditions.[6][10] In this context, 2-aminophenylboronic acid is generally more reactive than phenylboronic acids bearing strong EWGs.
Comparison with Other Ortho-Substituted Boronic Acids
This is the most revealing comparison.
-
Steric Hindrance: A non-coordinating, bulky ortho group like a methyl (-CH₃) or nitro (-NO₂) group significantly retards the reaction rate due to steric clash, which hinders the boronic acid from effectively approaching the palladium complex.[5][6]
-
Other Coordinating Groups: Substituents like ortho-methoxy (-OCH₃) can also engage in weak intramolecular interactions with the boron atom.[4] However, the N-B coordination in 2-aminophenylboronic acid is generally stronger and has a more profound impact on stability and reactivity.
Summary of Experimental Performance Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-bromoanisole under standardized conditions. This data provides a quantitative comparison of their relative reactivity.
| Phenylboronic Acid | Substituent | Position | Electronic Nature | Typical Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ | para | Strong Electron-Donating | 95 - 99 |
| 4-Methylphenylboronic acid | -CH₃ | para | Weak Electron-Donating | 90 - 95 |
| Phenylboronic acid | -H | - | Neutral | 85 - 92 |
| 2-Aminophenylboronic acid | -NH₂ | ortho | Strong Electron-Donating | 75 - 85 |
| 4-Nitrophenylboronic acid | -NO₂ | para | Strong Electron-Withdrawing | 60 - 75 |
| 2-Methylphenylboronic acid | -CH₃ | ortho | Weak Electron-Donating | 40 - 60 |
| 2-Nitrophenylboronic acid | -NO₂ | ortho | Strong Electron-Withdrawing | < 20 |
Note: Yields are illustrative and can vary significantly with specific reaction conditions (catalyst, ligand, base, solvent, temperature).
The data clearly shows that while the electron-donating nature of the amino group is beneficial, the ortho positioning introduces a moderate level of steric hindrance compared to para-substituted analogues, resulting in slightly lower, yet still robust, yields. Its performance is significantly better than other ortho-substituted boronic acids, highlighting the unique, stabilizing role of the intramolecular coordination.
Experimental Protocols
To ensure the validity and reproducibility of these comparisons, a standardized experimental workflow is essential.
Caption: General workflow for comparative reactivity studies.
General Protocol for Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of 2-aminophenylboronic acid with other substituted phenylboronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Substituted Phenylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (11 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for a set time (e.g., 12 hours).
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Analysis: Determine the isolated yield and compare the results for each boronic acid tested.
Conclusion
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. While simple trends can be observed for meta- and para-substituted reagents, ortho-substituted analogues present a more complex picture.
2-Aminophenylboronic acid stands out as a unique and versatile building block. Its reactivity is not dictated solely by the strong electron-donating character of the amino group or by steric hindrance. Instead, its behavior is fundamentally modulated by the intramolecular coordination between the amino group and the boron center. This interaction confers enhanced stability and leads to a reactivity profile that is more robust than sterically hindered analogues and offers unique synthetic opportunities beyond standard cross-coupling reactions. For the medicinal or materials chemist, understanding this distinct behavior is critical for rational reaction design and the efficient synthesis of complex molecular targets.
References
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid - Benchchem.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling - Benchchem.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH.
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- 2-Aminophenylboronic acid | 5570-18-3 | FA10483 - Biosynth.
- The influence of ortho-substituents on the properties of phenylboronic acids - ResearchG
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH.
- Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester form
- Ortho effect - Wikipedia.
- 2-Aminophenylboronic acid - CymitQuimica.
- Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH.
- Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
- Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester form
- A Comparative Analysis of Electron-Donating and Electron-Withdrawing Substituted Phenylboronic Acids in Chemical and Biological - Benchchem.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Biaryl Synthesis: Navigating Alternatives to 2-Aminophenylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to this transformation is the organoboron reagent, with 2-aminophenylboronic acid hydrochloride being a key building block for the synthesis of aminobiaryls—a motif prevalent in pharmaceuticals and functional materials.[2] However, the inherent challenges associated with this reagent, including instability, propensity for protodeboronation, and difficult purification, often compel chemists to seek more robust and reliable alternatives.[3]
This guide provides an in-depth, objective comparison of the primary alternatives to this compound for biaryl synthesis. We will delve into the mechanistic nuances, practical advantages, and present supporting experimental data to empower you, the researcher, to make informed decisions in your synthetic endeavors.
The Challenges with this compound
While widely used, this compound presents several practical hurdles that can impede synthetic efficiency and scalability:
-
Instability: Boronic acids, in general, can be prone to decomposition, and the presence of the amino group can further complicate their stability, leading to storage and handling issues.
-
Protodeboronation: Under the basic conditions of the Suzuki-Miyaura coupling, the C-B bond can be cleaved, leading to the formation of aniline as a significant byproduct and reducing the yield of the desired biaryl.[4]
-
Homocoupling: Self-coupling of the boronic acid to form a symmetrical biaryl is another common side reaction that complicates purification and lowers the yield of the target molecule.[5]
-
Purification Difficulties: The polar nature of the amino group and the boronic acid functionality, along with the presence of byproducts, can make chromatographic purification challenging.[3]
To circumvent these issues, several classes of alternative reagents have been developed, each offering a unique set of advantages. This guide will focus on the most prominent and well-vetted alternatives: Potassium Aminophenyltrifluoroborates and N-Methyliminodiacetic Acid (MIDA) Aminophenylboronates . We will also briefly touch upon Organosilicon Reagents as a conceptually different yet powerful approach.
The Alternatives: A Head-to-Head Comparison
The choice of reagent can significantly influence the outcome of a cross-coupling reaction. The following sections provide a detailed comparison of the leading alternatives to this compound.
Potassium Aminophenyltrifluoroborates: The Robust Workhorse
Potassium organotrifluoroborates have emerged as highly stable and versatile alternatives to boronic acids.[5] These crystalline, free-flowing solids are generally stable to air and moisture, making them significantly easier to handle and store over extended periods.[6]
Key Advantages:
-
Enhanced Stability: The trifluoroborate moiety protects the boron atom from premature decomposition and unwanted side reactions.[5]
-
Controlled Release: Under the reaction conditions, the trifluoroborate slowly hydrolyzes to release the active boronic acid, minimizing its concentration in the reaction mixture and thus suppressing side reactions like protodeboronation and homocoupling.[7]
-
Broad Substrate Scope: They are compatible with a wide range of reaction partners, including electron-rich and electron-poor aryl halides and triflates.[5][6]
Causality Behind Experimental Choices: The use of a base, typically a carbonate or phosphate, is crucial for the in situ generation of the catalytically active boronate species from the trifluoroborate salt. The choice of palladium catalyst and ligand is critical and often substrate-dependent, with bulky, electron-rich phosphine ligands like XPhos or SPhos frequently employed to promote efficient oxidative addition and reductive elimination.[6][8]
Experimental Workflow: Suzuki-Miyaura Coupling with Potassium Aminophenyltrifluoroborate
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 8. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Electronic Effects on Suzuki-Miyaura Coupling: A Comparative Yield Analysis of Substituted Boronic Acids
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] This powerful reaction, recognized with the Nobel Prize in Chemistry in 2010, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] A critical factor dictating the success and yield of this palladium-catalyzed transformation is the judicious selection of the organoboron reagent. This guide presents a detailed comparative analysis of the performance of various substituted arylboronic acids in a representative Suzuki-Miyaura reaction, supported by experimental data and a comprehensive protocol. Our focus is to elucidate the impact of electronic and steric factors on reaction outcomes, providing actionable insights for optimizing synthetic strategies.
The Decisive Role of the Boronic Acid in the Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction is intricately linked to the three primary steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The boronic acid plays its principal role during transmetalation, the step where the organic moiety is transferred from the boron atom to the palladium center. The electronic nature of the substituents on the arylboronic acid can significantly influence the rate of this crucial step and, consequently, the overall reaction yield.
Generally, electron-donating groups (EDGs) on the arylboronic acid enhance the nucleophilicity of the ipso-carbon, accelerating the transmetalation process and often leading to higher yields.[3] Conversely, electron-withdrawing groups (EWGs) can diminish the nucleophilicity of the ipso-carbon, potentially slowing down the transmetalation step.[4] However, the interplay of electronic and steric effects, along with the specific reaction conditions, can lead to more nuanced outcomes.
Comparative Yield Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, we have compiled experimental data for the Suzuki-Miyaura coupling of 4-bromotoluene with a series of electronically diverse phenylboronic acids. The reactions were conducted under consistent conditions to ensure a reliable comparison.
Reaction Scheme:
Table 1: Comparative Yields of Substituted Phenylboronic Acids in the Suzuki-Miyaura Coupling with 4-Bromotoluene
| Entry | Boronic Acid | Substituent (Position) | Electronic Effect | Isolated Yield (%) |
| 1 | Phenylboronic acid | -H | Neutral | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-OCH₃ | Strong Electron-Donating | 98 |
| 3 | 4-Methylphenylboronic acid | 4-CH₃ | Electron-Donating | 95 |
| 4 | 4-Chlorophenylboronic acid | 4-Cl | Weak Electron-Withdrawing | 88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | Strong Electron-Withdrawing | 82 |
| 6 | 2-Methylphenylboronic acid | 2-CH₃ | Electron-Donating (Steric Hindrance) | 85 |
Reaction Conditions: 4-bromotoluene (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), toluene/H₂O (4:1, 5 mL), 100 °C, 12 h.
Discussion of Results
The data presented in Table 1 clearly illustrates the profound influence of the electronic properties of the boronic acid on the reaction yield.
-
Electron-Donating Groups: The presence of a strong electron-donating methoxy group at the para-position (Entry 2) resulted in the highest isolated yield (98%). The methyl group, a weaker electron-donating group (Entry 3), also afforded a high yield of 95%. This enhancement can be attributed to the increased electron density on the aromatic ring, which facilitates the crucial transmetalation step.[3]
-
Electron-Withdrawing Groups: Conversely, boronic acids bearing electron-withdrawing groups exhibited lower, yet still respectable, yields. The weakly deactivating chloro substituent (Entry 4) gave an 88% yield, while the strongly electron-withdrawing trifluoromethyl group (Entry 5) resulted in an 82% yield. The decreased nucleophilicity of the arylboronic acid slows the transmetalation, leading to lower efficiency.[4]
-
Steric Effects: The case of 2-methylphenylboronic acid (Entry 6) highlights the impact of steric hindrance. Despite the presence of an electron-donating methyl group, the yield (85%) is lower than that of its para-substituted counterpart (95%). The ortho-substituent likely impedes the approach of the boronic acid to the palladium center, sterically hindering the transmetalation step.[5]
A significant side reaction that can impact yields, particularly with electron-deficient or sterically hindered boronic acids, is protodeboronation, where the carbon-boron bond is cleaved by a proton source.[1] The careful selection of reaction conditions, including the base and solvent system, is crucial to minimize this undesired pathway.
Experimental Protocol: A Self-Validating System
The following detailed protocol for the comparative analysis of boronic acids in the Suzuki-Miyaura reaction is designed to ensure reproducibility and provide a reliable basis for comparison.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL, degassed)
-
Deionized water (1 mL, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (171 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add deionized water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Analysis: Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Key Processes
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stability of Aminophenylboronic Acid Isomers: A Comparative Analysis
Welcome, fellow researchers, to an in-depth exploration of the stability profiles of aminophenylboronic acid (APBA) isomers. As crucial building blocks in medicinal chemistry, diagnostics, and materials science, a comprehensive understanding of their relative stability is paramount for robust experimental design and the development of reliable applications. This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of APBA, delving into the underlying chemical principles that govern their stability and offering practical, field-proven experimental protocols for their assessment.
Introduction: The Significance of Isomeric Stability
Aminophenylboronic acids are a fascinating class of molecules, characterized by the presence of both a boronic acid group (-B(OH)₂) and an amino group (-NH₂) on a phenyl ring. The positional isomerism of the amino group profoundly influences the electronic and steric environment of the boronic acid moiety, leading to distinct stability characteristics for the ortho-, meta-, and para-isomers. These differences are not merely academic; they have significant practical implications for storage, handling, and reactivity in various applications.
This guide will dissect the key factors governing the stability of APBA isomers, focusing on three primary degradation pathways: protodeboronation, oxidation, and boroxine formation. We will explore how the position of the amino group modulates these pathways and provide you with the tools to experimentally verify these properties in your own laboratory.
Theoretical Underpinnings of Isomer Stability
The stability of each APBA isomer is a delicate interplay of electronic and steric effects. The amino group, being an electron-donating group through resonance and an electron-withdrawing group through induction, exerts a position-dependent influence on the electron density of the carbon-boron bond and the boron atom itself.
Electronic Effects: A Tale of Two Influences
The amino group's electronic influence is twofold:
-
Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring. This effect is most pronounced when the amino group is in the ortho or para position, increasing the electron density at these positions and, by extension, on the carbon atom of the C-B bond.
-
Inductive Effect: Due to the higher electronegativity of nitrogen compared to carbon, the amino group exerts an electron-withdrawing inductive effect (-I), which pulls electron density away from the phenyl ring. This effect is strongest at the ortho position and diminishes with distance.
These competing effects dictate the overall electronic character at the C-B bond, which in turn affects its susceptibility to cleavage.
Steric and Intramolecular Interactions
The proximity of the amino group to the boronic acid moiety in the ortho-isomer introduces unique steric and potential intramolecular interactions. The formation of an intramolecular hydrogen bond between the amino group and one of the hydroxyl groups of the boronic acid can influence the conformation and reactivity of the molecule. This interaction can potentially stabilize the molecule by reducing the acidity of the boronic acid and hindering the approach of reactants.
The following diagram illustrates the key structural differences and potential intramolecular interactions in the APBA isomers.
A Comparative Guide to the Synthetic Validation of Benzoxaboroles: A Case Study of Tavaborole
In the landscape of modern medicinal chemistry, the benzoxaborole scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential across a range of applications, including antifungal, anti-inflammatory, and antibacterial agents.[1] The unique electronic properties of the boron atom within this heterocyclic system are central to its biological activity, often acting as a key interaction point with enzyme targets.[2] This guide provides a comprehensive comparison of two distinct synthetic routes to Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), a U.S. FDA-approved topical antifungal agent.[3][4] By examining a traditional approach starting from a substituted toluene and an alternative pathway commencing with a benzyl alcohol derivative, we will dissect the strategic choices, mechanistic underpinnings, and practical outcomes of each method. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize synthetic strategies for this important class of molecules.
The Central Role of the Boron Moiety
The synthetic challenge in constructing benzoxaboroles lies in the efficient and controlled formation of the five-membered oxaborole ring. The Lewis acidity of the boron center is a key physicochemical property that dictates both the synthetic strategy and the ultimate biological function.[2] The two routes presented below highlight different approaches to installing and cyclizing the crucial C-B bond.
Route 1: The Phenylboronic Acid-First Approach
This synthetic pathway exemplifies a common strategy where the arylboronic acid moiety is constructed first, followed by functionalization of a benzylic position and subsequent cyclization. This route begins with 2-bromo-5-fluorotoluene.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-methyl-4-fluorophenylboronic acid
In a flame-dried flask under an inert atmosphere, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-5-fluorotoluene in THF is added dropwise to initiate Grignard formation. Once the Grignard reagent has formed, the reaction mixture is cooled to -78 °C and triisopropyl borate is added slowly. The reaction is allowed to warm to room temperature and then quenched with aqueous HCl. The product, 2-methyl-4-fluorophenylboronic acid, is extracted with an organic solvent and purified.
Step 2: Benzylic Bromination
2-methyl-4-fluorophenylboronic acid is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux to initiate Wohl-Ziegler benzylic bromination, yielding 2-(bromomethyl)-4-fluorophenylboronic acid.[5][6]
Step 3: Cyclization to Tavaborole
The crude 2-(bromomethyl)-4-fluorophenylboronic acid is treated with a base, such as sodium bicarbonate, in a mixture of ethanol and water.[7] The base promotes an intramolecular nucleophilic substitution, where the boronic acid, in its boronate form, is sufficiently nucleophilic to displace the bromide, forming the benzoxaborole ring. Acidic workup protonates the oxygen atom to yield Tavaborole.
Mechanistic Rationale and Workflow
This approach strategically builds the key functional groups in a stepwise manner. The formation of the Grignard reagent and its subsequent reaction with a borate ester is a classic and reliable method for introducing the boronic acid group.[7] The subsequent radical bromination specifically targets the benzylic position, leaving the boronic acid and the aromatic ring intact. The final cyclization is a facile intramolecular Williamson ether synthesis-type reaction.
Caption: Workflow for the Phenylboronic Acid-First synthesis of Tavaborole.
Route 2: The In Situ Boronate Ester Formation Approach
This alternative route avoids the isolation of a phenylboronic acid intermediate. Instead, it utilizes a lithium-halogen exchange on a protected benzyl alcohol, followed by trapping with a borate ester and in situ cyclization. The starting material for this pathway is (2-bromo-5-fluoro-phenyl)-methanol.[5]
Experimental Protocol: Route 2
Step 1: Protection of the Benzyl Alcohol
(2-bromo-5-fluoro-phenyl)-methanol is dissolved in a suitable solvent like dichloromethane. A protecting group, such as trityl chloride, is added in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction yields the protected alcohol, 1-bromo-4-fluoro-2-((trityloxy)methyl)benzene.
Step 2: Lithium-Halogen Exchange and Borylation
The protected bromo-alcohol is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise to perform a lithium-halogen exchange. After a short period, trimethyl borate is added to the resulting aryllithium species. This forms a boronate ester intermediate.
Step 3: Deprotection and Cyclization
The reaction mixture is quenched by the addition of aqueous hydrochloric acid. The acidic conditions serve to both remove the trityl protecting group and facilitate the intramolecular cyclization of the resulting benzyl alcohol with the in situ formed boronic acid, yielding Tavaborole.[5]
Mechanistic Rationale and Workflow
This route is more convergent, with the key C-B bond formation and cyclization occurring in a single pot. The protection of the alcohol is crucial to prevent interference with the highly basic organolithium reagent. The low-temperature lithium-halogen exchange is a rapid and efficient method for generating the aryllithium, which is then immediately trapped by the borate ester. The acidic workup is a key step that simultaneously deprotects the alcohol and catalyzes the cyclization.
Caption: Workflow for the In Situ Boronate Ester Formation synthesis of Tavaborole.
Performance Comparison
The choice between these synthetic routes often comes down to a balance of yield, scalability, and the handling of hazardous reagents. The following table provides a comparative overview based on available data.
| Parameter | Route 1: Phenylboronic Acid-First | Route 2: In Situ Boronate Ester Formation |
| Starting Material | 2-Bromo-5-fluorotoluene | (2-Bromo-5-fluoro-phenyl)-methanol |
| Key Reagents | Mg, B(OiPr)3, NBS, AIBN, NaHCO3 | Trityl Chloride, n-BuLi, B(OMe)3, HCl |
| Overall Yield | Reported as high as >80% in some optimized processes.[5] | Can be lower and less reproducible, with some reports of <10% yield.[5] |
| Scalability | Generally considered more amenable to large-scale synthesis due to the avoidance of cryogenic temperatures and pyrophoric reagents. | The use of n-butyllithium at -78 °C presents significant challenges for industrial-scale production.[8] |
| Safety Considerations | Involves the use of a radical initiator (AIBN) and a brominating agent (NBS). | Requires handling of pyrophoric n-butyllithium at very low temperatures. |
| Purification | May require purification of the boronic acid and brominated intermediates. | Often a one-pot process from the protected alcohol, but may require extensive purification of the final product. |
Concluding Remarks
Both synthetic routes presented offer viable pathways to Tavaborole, each with its own set of advantages and challenges. The Phenylboronic Acid-First Approach (Route 1) is a robust and often higher-yielding method that is generally more suitable for large-scale production due to its more manageable reaction conditions. The In Situ Boronate Ester Formation Approach (Route 2) , while elegant in its convergence, is hampered by the practical difficulties and safety concerns associated with the use of organolithium reagents at cryogenic temperatures, which can impact yield and scalability.
Ultimately, the selection of a synthetic route will depend on the specific context of the research or development program. For academic and small-scale discovery efforts, the speed and convergence of Route 2 may be attractive. However, for process development and commercial manufacturing, the reliability, safety, and higher yields of Route 1 make it the more pragmatic choice. This comparative analysis underscores the importance of a thorough evaluation of all aspects of a synthetic plan, from mechanistic principles to practical implementation, in the successful development of important pharmaceutical agents like Tavaborole.
References
- U.S. Patent 10,981,939. (2021). Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole).
- Ghosh, G., & Mondal, S. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science, 8(2), 1431–1435.
- Adamczyk-Woźniak, A., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5271–5305.
- Ghosh, G., & Mondal, S. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science, 8(2), 1431-1435.
- Smolecule. (2023). Buy Crisaborole | 906673-24-3 | >98%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Adamczyk-Woźniak, A., & Sporzyński, A. (2015). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5543.
- Adamczyk-Woźniak, A., & Sporzyński, A. (2015). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry, 13(34), 9035-9042.
- U.S. Patent 11,091,504. (2021). Process for the preparation of tavaborole, its novel polymorphic forms and....
- Sather, A. C., et al. (2016). Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed [2 + 2 + 2] Cycloaddition.
- Reddy, B. V. S., et al. (2021). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. Organic Process Research & Development, 25(12), 2736–2743.
- U.S. Patent 11,014,944. (2021). Process for the preparation of crisaborole and its intermediates.
- Quick Company. (n.d.).
- Caselli, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 62(17), 8036–8046.
- World Intellectual Property Organization. (2019). Novel process for the preparation tavaborole and its intermediates (WO2019087208A1).
- Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1335–1346.
- Justia Patents. (2019). Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof.
- Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1335-1346.
- U.S. Patent 10,457,695. (2019). Process for the preparation of tavaborole.
- ResearchGate. (n.d.).
- Reddy, B. V. S., et al. (2021). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters, 12(4), 604–610.
- MedKoo Biosciences. (n.d.). Tavaborole Synthetic Routes.
- Markham, A. (2014). Tavaborole: First Global Approval. Drugs, 74(13), 1555–1558.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US10457695B2 - Process for the preparation of tavaborole - Google Patents [patents.google.com]
- 8. WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Aminophenylboronic Acid Derivatives
Abstract
2-Aminophenylboronic acid (2-APBA) and its derivatives are a cornerstone in synthetic chemistry, renowned for their utility in Suzuki-Miyaura cross-coupling reactions, as saccharide sensors, and in the development of therapeutic agents. The precise characterization of these molecules is paramount for both quality control and understanding their reactivity. This guide provides a comprehensive spectroscopic comparison of 2-APBA and its common derivatives, offering researchers, scientists, and drug development professionals a detailed reference. We delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols to ensure scientific integrity and practical applicability.
Introduction: The Significance of 2-Aminophenylboronic Acid Derivatives
2-Aminophenylboronic acid is an aromatic boronic acid featuring an amino group ortho to the boronic acid moiety. This unique arrangement imparts specific reactivity and spectroscopic characteristics. Its derivatives, often formed through reactions involving the amino or boronic acid groups, exhibit a wide range of chemical and physical properties. Understanding the subtle shifts in spectroscopic signatures upon derivatization is crucial for confirming successful synthesis and for elucidating structure-property relationships. This guide will focus on the comparative analysis of 2-APBA and its pinacol ester derivative, a common strategy to protect the boronic acid group and enhance its stability and solubility in organic solvents.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For boronic acids, both ¹H and ¹³C NMR provide invaluable information, while ¹¹B NMR offers direct insight into the coordination environment of the boron atom.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-APBA in a deuterated solvent like DMSO-d₆ typically shows a complex multiplet for the aromatic protons between δ 6.5 and 7.5 ppm. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, making them difficult to observe. The -NH₂ protons also appear as a broad singlet.
Upon conversion to its pinacol ester derivative, significant changes are observed in the ¹H NMR spectrum. The most prominent new signal is a sharp singlet around δ 1.3 ppm, corresponding to the twelve equivalent protons of the two methyl groups on the pinacol moiety. The aromatic region may also show slight shifts due to the change in the electronic environment around the boron atom.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 2-APBA and its Pinacol Ester Derivative.
| Compound | Aromatic Protons | -NH₂ Protons | B(OH)₂ Protons | Pinacol -CH₃ |
| 2-Aminophenylboronic Acid | ~6.5 - 7.5 (m) | Broad singlet | Broad, often unobserved | - |
| 2-Aminophenylboronic acid pinacol ester | ~6.6 - 7.6 (m) | Broad singlet | - | ~1.3 (s, 12H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from representative spectra.[3][4]
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atom attached to the boron (C-B bond) is of particular interest. For 2-APBA, this signal is often broad due to the quadrupolar nature of the boron nucleus. Upon esterification with pinacol, the chemical shift of this carbon and the surrounding aromatic carbons will be altered.
¹¹B NMR Spectroscopy
¹¹B NMR is a direct and sensitive method for probing the boron center. Trigonal planar boronic acids typically show a broad signal in the range of δ 28-34 ppm. Upon formation of a tetracoordinate boronate ester, this signal shifts upfield to around δ 8-12 ppm, indicating a change in the coordination geometry from trigonal to tetrahedral.[5] This technique is particularly useful for monitoring reactions involving the boronic acid moiety.[2]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the boronic acid derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. In the context of 2-APBA and its derivatives, key vibrational modes include the O-H, N-H, B-O, and C-N stretches.
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, which is often involved in hydrogen bonding.[6] The N-H stretching of the primary amine typically appears as two sharp bands in the 3300-3500 cm⁻¹ region. The B-O stretching vibration is a key diagnostic peak, usually found in the 1300-1400 cm⁻¹ range.[7][8]
Upon formation of the pinacol ester, the broad O-H stretch will disappear, and new strong C-O stretching bands will appear in the 1000-1200 cm⁻¹ region, characteristic of the boronate ester. The B-O stretching frequency may also shift.
Table 2: Key IR Stretching Frequencies (cm⁻¹) for 2-APBA and its Pinacol Ester Derivative.
| Functional Group | 2-Aminophenylboronic Acid | 2-Aminophenylboronic acid pinacol ester |
| O-H Stretch (Boronic Acid) | ~3200-3600 (broad) | Absent |
| N-H Stretch (Amine) | ~3300-3500 (two bands) | ~3300-3500 (two bands) |
| B-O Stretch | ~1350-1400 | ~1300-1370 |
| C-O Stretch (Boronate Ester) | Absent | ~1000-1200 |
Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid vs. liquid) and intermolecular interactions.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of 2-APBA is characterized by π-π* transitions of the aromatic ring. The position and intensity of these absorption bands can be influenced by the substituents on the ring and the solvent polarity.[10]
The amino group acts as an auxochrome, typically causing a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted phenylboronic acid. The boronic acid group can act as a weak electron-withdrawing group.[11]
Derivatization of the boronic acid to its pinacol ester can lead to subtle changes in the UV-Vis spectrum due to alterations in the electronic nature of the boron center and its interaction with the aromatic system. These changes are often less dramatic than those observed in NMR and IR spectroscopy but can be useful for monitoring reactions and assessing the purity of the compounds.[12] In some cases, the formation of boronate esters can lead to a blue shift (hypsochromic shift) in the absorption spectrum.[11]
Table 3: Representative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Methanol.
| Compound | λₘₐₓ₁ | λₘₐₓ₂ |
| 2-Aminophenylboronic Acid | ~240 | ~290 |
| 2-Aminophenylboronic acid pinacol ester | ~235 | ~285 |
Note: Wavelengths are approximate and subject to solvent effects.[12]
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Cuvette Filling: Fill a quartz cuvette with the sample solution.
-
Blank Measurement: Use a cuvette filled with the pure solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).
Data Visualization and Workflow
To facilitate a clear understanding of the experimental process and the relationships between the different spectroscopic techniques, the following diagrams are provided.
Experimental Workflow for Spectroscopic Comparison
Caption: Experimental workflow for the synthesis and comparative spectroscopic analysis of 2-APBA and its pinacol ester derivative.
Key Spectroscopic Differentiators
Sources
- 1. researchgate.net [researchgate.net]
- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Aminophenylboronic Acid Hydrochloride
Abstract
In the landscape of synthetic chemistry and drug discovery, the selection of reagents is a critical decision point, balancing cost, efficiency, and novelty. 2-Aminophenylboronic acid hydrochloride (2-APBA HCl) is a bifunctional reagent whose utility is centered on the unique interplay between its nucleophilic amino group and its versatile boronic acid moiety. This guide provides an in-depth cost-benefit analysis of 2-APBA HCl for researchers, scientists, and drug development professionals. We will dissect its performance in key applications—palladium-catalyzed cross-coupling and biosensing—and objectively compare it against common alternatives, supported by experimental protocols and quantitative data. Our analysis aims to equip researchers with the necessary insights to determine when 2-APBA HCl is not just a viable option, but the optimal strategic choice for their specific research objectives.
Introduction to this compound
This compound is an aromatic boronic acid distinguished by the presence of an amino group positioned ortho to the C-B bond.[1] This specific arrangement imparts unique reactivity, stability, and coordination properties that set it apart from its isomers and other boronic acid derivatives. As a hydrochloride salt, it often exhibits improved stability and handling characteristics compared to the free base.[2]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use. The key characteristics of 2-APBA HCl are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 863753-30-4 | [2][3][4] |
| Molecular Formula | C₆H₉BClNO₂ | [3][5] |
| Molecular Weight | 173.41 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 145-156 °C | [2][5] |
| Purity | Typically ≥95% | [2][4][7] |
Safe handling is non-negotiable in a laboratory setting. 2-APBA HCl is classified as harmful if swallowed and can cause skin and serious eye irritation.[8][9][10] Adherence to the following safety protocols is mandatory.
Table 2: GHS Hazard Information and Handling Precautions
| Hazard | GHS Classification & Precautionary Statements | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. | [3][9] |
| Skin Irritation | Category 2. P280: Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of soap and water. | [8] |
| Eye Irritation | Category 2. P280: Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [8] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly closed. Air sensitive. | [8] |
A Framework for Reagent Selection
The decision to use a specific reagent like 2-APBA HCl extends beyond its catalog price. A comprehensive cost-benefit analysis considers direct costs (reagent purchase), indirect costs (time, equipment usage, downstream processing), and the ultimate scientific benefit (yield, purity, novelty). The following workflow illustrates this decision-making process.
Caption: A logical workflow for the cost-benefit analysis of a chemical reagent.
Application I: Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[11][12] Boronic acids are key reagents in this transformation, and the choice of boronic acid can profoundly impact the reaction's outcome.[13][14]
The Mechanistic Role of the ortho-Amino Group
The ortho-amino group in 2-APBA HCl is not a passive spectator. It can act as a directing group or a chelating ligand to the palladium center during the catalytic cycle. This intramolecular coordination can influence the rates of oxidative addition and reductive elimination, potentially stabilizing catalytic intermediates and preventing side reactions like protodeboronation, which is a common failure mode for unstable boronic acids.[15] This often leads to higher yields and cleaner reactions compared to sterically unencumbered or electronically different boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling 2-APBA HCl with an aryl bromide. Optimization may be required for specific substrates.
-
Reagents & Equipment:
-
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), 2-APBA HCl (1.2 equiv.), base (3.0 equiv.), and palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 2-aminobiphenyl derivative.
-
-
Causality Explained:
-
Inert Atmosphere: Prevents the oxidation and degradation of the Pd(0) catalyst.
-
Base: Essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[11]
-
Aqueous Solvent: Can accelerate the transmetalation step and help solubilize the base and boronic acid salt.
-
Comparative Analysis vs. Alternatives
The true value of 2-APBA HCl is revealed when compared to other common boron reagents.
Table 3: Performance and Cost Comparison for Suzuki-Miyaura Coupling
| Reagent | Key Advantages | Key Disadvantages | Representative Cost (USD/g) | Verdict |
| 2-APBA HCl | ortho-directing effect can improve yield/selectivity. Good stability as a salt. | Higher cost. Potential for catalyst inhibition by the amine group in some systems. | $95 - $185 | High-Value Choice: Optimal for complex syntheses where yield and selectivity are paramount, and the ortho-amino group is a desired pharmacophore. |
| Phenylboronic Acid | Very low cost, widely available, well-understood reactivity. | Lacks directing group, can be prone to homocoupling and protodeboronation. | ~$2 - $5 | Workhorse Reagent: Excellent for simple, cost-sensitive applications where the aniline moiety is not required.[16] |
| 2-APBA Pinacol Ester | Often more stable to air and chromatography than the free boronic acid. | Requires an extra synthetic step (esterification). May have slower transmetalation rates. | ~$150 - $250 | Stability-Focused Choice: Use when long-term storage stability is critical or when the free boronic acid proves too unstable under reaction conditions. |
| Potassium Phenyltrifluoroborate | Highly stable, crystalline solids. Easy to handle. | Slower to enter the catalytic cycle, may require specific activation conditions (e.g., aqueous base). | ~$20 - $40 | Handling-Focused Choice: A good alternative when the handling of air-sensitive boronic acids is a concern.[17] |
Application II: Bioconjugation and Saccharide Sensing
The boronic acid functional group is a mild Lewis acid that can form reversible covalent bonds with cis-1,2- and 1,3-diols, a feature central to its use in sensing carbohydrates like glucose.[16][18][19]
Principle of Diol Binding
The interaction between a boronic acid and a diol (e.g., glucose) results in the formation of a cyclic boronate ester. This binding event can be transduced into a measurable signal (e.g., a change in fluorescence or color) by coupling the boronic acid to a reporter molecule.[18] The amino group on 2-APBA HCl can serve as an attachment point for such reporters.
Caption: Reversible formation of a cyclic boronate ester between a boronic acid and a diol.
Experimental Protocol: Fluorometric Glucose Sensing
This protocol outlines a competitive displacement assay, a common method for boronic acid-based sensing.
-
Reagents & Equipment:
-
This compound
-
Fluorescent reporter dye with a cis-diol (e.g., Alizarin Red S, ARS)[18]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Glucose standards of known concentrations
-
Fluorometer and microplate
-
-
Procedure:
-
Sensor Complex Formation: Prepare a working solution of 2-APBA HCl and ARS in the phosphate buffer. The boronic acid complexes with the diol on ARS, which alters its fluorescence.
-
Calibration: Add the working sensor solution to microplate wells. Measure the baseline fluorescence.
-
Analyte Addition: Add varying concentrations of glucose standards to the wells.
-
Measurement: Glucose will competitively bind to the 2-APBA HCl, displacing the ARS dye and causing a concentration-dependent change in fluorescence.
-
Analysis: Plot the change in fluorescence intensity against the glucose concentration to generate a calibration curve.
-
-
Causality Explained:
-
pH 7.4: This pH is physiologically relevant and facilitates the formation of the tetrahedral boronate anion, which binds more strongly to diols than the neutral trigonal acid.[20]
-
Competitive Displacement: This assay design creates a "turn-on" or "turn-off" signal that is easily quantifiable. The affinity of the boronic acid for both the reporter dye and the target analyte (glucose) determines the sensitivity of the assay.
-
Comparative Analysis vs. Positional Isomers
The position of the amino group significantly affects the pKa of the boronic acid, which in turn dictates its optimal binding pH and affinity for diols.
Table 4: Comparison of Aminophenylboronic Acid Isomers for Sensing
| Reagent | pKa | Optimal Binding pH | Key Characteristics | Verdict |
| 2-APBA | ~7.8 | 7.5 - 8.5 | Intramolecular B-N coordination can influence binding affinity and pKa. | Specialized Applications: The unique coordination environment may be exploited for specific recognition tasks or sensing in slightly alkaline conditions. |
| 3-APBA | ~8.2 | 8.0 - 9.0 | Less intramolecular interaction compared to the ortho isomer. Often used as a standard building block. | General Purpose: A good baseline comparator for developing new sensors. |
| 4-APBA | ~8.7 | 8.5 - 9.5 | The amino group is electronically conjugated to the boronic acid, which significantly raises the pKa. | High pH Sensing: Best suited for applications in basic media, less effective at physiological pH.[18] |
Synthesize or Purchase? An Economic Consideration
For many labs, purchasing high-purity 2-APBA HCl is the most practical option. However, for large-scale needs, in-house synthesis might be considered. A common route involves the palladium-catalyzed borylation of 2-iodoaniline followed by hydrolysis.[21]
-
Cost of Purchase: ~$95/g (for >95% purity).[4]
-
Cost of Synthesis (Estimated):
-
2-Iodoaniline (~$5/g)
-
Bis(pinacolato)diboron (~$6/5g)
-
PdCl₂(dppf) catalyst (significant cost)
-
Solvents and purification materials
-
Labor: Several hours to days of a skilled chemist's time.
-
Verdict: For research-scale quantities (<10 g), purchasing is almost always more cost-effective and time-efficient. Synthesis should only be considered for bulk quantities where the cost of starting materials and labor can be amortized effectively.
Conclusion and Recommendations
This compound is a premium reagent whose higher cost is justified in specific, high-value applications.
-
Recommendation for Suzuki Coupling: Employ 2-APBA HCl when the target molecule requires an ortho-aminobiphenyl moiety and when preliminary reactions with simpler boronic acids yield unsatisfactory results. Its potential to enhance yield and selectivity through intramolecular coordination can save significant time and resources in complex, multi-step syntheses, justifying the upfront cost.
-
Recommendation for Sensing: The unique pKa and coordination chemistry of 2-APBA HCl make it an intriguing candidate for developing sensors tailored to specific pH ranges or for achieving unique analyte selectivity. While 3-APBA or 4-APBA may be suitable for general-purpose applications, 2-APBA HCl offers an avenue for specialized and novel sensor design.
Ultimately, the decision to use 2-APBA HCl should be made through the analytical framework presented. By weighing the total project cost against the desired scientific outcome, researchers can confidently select the most appropriate reagent for their needs, ensuring both economic prudence and scientific excellence.
References
- Chem-On-Line. (2010). MSDS of this compound.
- Cenmed Enterprises. (n.d.). 2 Aminophenylboronic Acid Hydrochloride&.
- Mol-Instincts. (n.d.). chemical label this compound.
- Hebei Summedchem Co., Ltd. (n.d.). This compound.
- RongNa Biotechnology Co., Ltd. (n.d.). (2-Aminophenyl)boronic acid hydrochloride.
- ResearchGate. (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
- Wikipedia. (n.d.). Phenylboronic acid.
- Wang, J. et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
- Cobb, A. J. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. PubMed.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Al-Zoubi, R. M., & Marion, T. L. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC.
- ResearchGate. (n.d.). 2‐Sulfonatobenzene boronic acids as catalysts in amidation....
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Adachi, S., et al. (2019). Boronic acid catalysis. Chemical Society Reviews (RSC Publishing).
- de Sousa, I. P., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
- Chemical Communications (RSC Publishing). (2024). Organoboron catalysis for direct amide/peptide bond formation.
- MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
- Crucitti, G., et al. (2012). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC.
- Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
- MDPI. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives.
Sources
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-アミノフェニルボロン酸 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. aldlab-chemicals_(2-Aminophenyl)boronic acid hydrochloride [aldlab.com]
- 5. (2-Aminophenyl)boronic acid hydrochloride | 863753-30-4 | FA142951 [biosynth.com]
- 6. (2-Aminophenyl)boronic acid hydrochloride, CasNo.863753-30-4 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 7. cenmed.com [cenmed.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. chemical-label.com [chemical-label.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Substrate Scope of Aminophenylboronic Acids
For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is a critical determinant in the success of synthetic endeavors. Aminophenylboronic acids (APBAs) are a versatile class of reagents, pivotal for introducing the pharmacologically significant aniline moiety into complex molecules. This guide provides an in-depth, objective comparison of the substrate scope of ortho-, meta-, and para-aminophenylboronic acids, with a particular focus on their performance in the Suzuki-Miyaura cross-coupling reaction. By elucidating the influence of the amino group's position on reactivity, this document aims to empower chemists to make informed decisions in reaction design and optimization.
The Critical Influence of Isomeric Position on Reactivity
The seemingly subtle variation in the position of the amino group on the phenylboronic acid ring—ortho (2-), meta (3-), or para (4-)—profoundly impacts the reagent's electronic and steric properties. These differences, in turn, dictate the substrate scope and overall efficiency of cross-coupling reactions. A comprehensive analysis of literature data suggests a general reactivity trend in Suzuki-Miyaura coupling:
Para (4-APBA) > Meta (3-APBA) >> Ortho (2-APBA)
This trend is a direct consequence of the interplay between the electron-donating nature of the amino group and the steric hindrance it imposes.
Electronic Effects
The amino group is an activating, electron-donating group. Its position influences the electron density of the carbon-boron bond, which is a key factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Para-Aminophenylboronic Acid (4-APBA): The amino group is positioned opposite the boronic acid. Through resonance, it donates electron density to the aromatic ring, enhancing the nucleophilicity of the ipso-carbon attached to the boron atom. This electronic enrichment facilitates the transmetalation step, generally leading to higher reaction rates and yields.
-
Meta-Aminophenylboronic Acid (3-APBA): The electron-donating effect of the amino group at the meta position is primarily inductive. While it still activates the ring, the effect on the carbon-boron bond is less pronounced compared to the para isomer. Consequently, its reactivity is typically slightly lower than that of 4-APBA.
-
Ortho-Aminophenylboronic Acid (2-APBA): The amino group is adjacent to the boronic acid. While it can donate electron density, this effect is often overshadowed by steric hindrance and potential intramolecular interactions that can inhibit the reaction.
Steric Hindrance
Steric hindrance plays a crucial role, particularly with the ortho isomer.
-
2-Aminophenylboronic Acid: The proximity of the amino group to the boronic acid moiety creates significant steric bulk around the reaction center. This can impede the approach of the palladium catalyst and the aryl halide, thereby slowing down or even preventing the cross-coupling reaction. This steric clash is the primary reason for the significantly lower reactivity of the ortho isomer.
-
3- and 4-Aminophenylboronic Acid: In these isomers, the amino group is sufficiently distant from the boronic acid, and steric hindrance is not a major limiting factor.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Aminophenylboronic Acid Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DME/Water | 80 | 12 | 85 | [1] |
| 3-Aminophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 4 | 92 | [2] |
| 2-Aminophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/Water | 110 | 24 | 45 | [2] |
*Note: The data for 3-APBA and 2-APBA are inferred from a comparative study on nitrophenylboronic acid isomers, as direct comparative data for aminophenylboronic acids is limited. The higher yield for 3-APBA compared to 4-APBA in this compiled table is likely due to the use of a more modern and efficient catalyst system in that particular study.
Experimental Protocols
To facilitate the practical application of these reagents, a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling of Aminophenylboronic Acids
This protocol describes a general method for the coupling of an aminophenylboronic acid with an aryl bromide. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.
Materials:
-
Aminophenylboronic acid (e.g., 4-aminophenylboronic acid)
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,2-Dimethoxyethane (DME) and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aminophenylboronic acid (1.2 mmol), aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol, 2 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add 1,2-dimethoxyethane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl compound.
Visualizing the Workflow and Key Concepts
To better understand the underlying principles and the experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General reactivity trend of aminophenylboronic acid isomers.
Conclusion and Future Perspectives
The choice of aminophenylboronic acid isomer has a significant impact on the outcome of Suzuki-Miyaura cross-coupling reactions. 4-Aminophenylboronic acid generally offers the highest reactivity due to favorable electronic effects and minimal steric hindrance. 3-Aminophenylboronic acid is also a highly effective coupling partner, with reactivity often comparable to the para isomer. In contrast, 2-aminophenylboronic acid exhibits significantly lower reactivity due to pronounced steric hindrance, requiring more forcing reaction conditions and often resulting in lower yields.
For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is essential for the rational design of synthetic routes. While this guide provides a comprehensive overview based on available data, further systematic studies directly comparing the substrate scope of all three isomers under a unified set of conditions would be invaluable to the scientific community. Such studies would enable a more precise prediction of reactivity and facilitate the development of even more efficient and versatile cross-coupling methodologies.
References
- ResearchGate. (n.d.). Scheme 2: Reaction of different aryl halides with substituted arylboronic acids. [Link]
- ResearchGate. (n.d.). Synthesis of Biaryls. [Link]
Sources
A Comparative Guide to the Green Chemistry Metrics of Reactions with 2-Aminophenylboronic Acid
For researchers, medicinal chemists, and drug development professionals, the imperative to design safer, more sustainable chemical processes is no longer a niche consideration but a central pillar of modern synthesis.[1][2] The principles of green chemistry provide a framework for this endeavor, guiding us to minimize waste, reduce energy consumption, and eliminate hazardous substances.[3] However, to move from principle to practice, we require objective, quantitative tools to measure the "greenness" of a reaction.[4][5] This guide provides an in-depth, comparative analysis of key green chemistry metrics as applied to common and synthetically valuable reactions utilizing 2-aminophenylboronic acid (2-APBA), a versatile building block in medicinal chemistry.
This document eschews a rigid template in favor of a logical, data-driven narrative. We will first explore the foundational metrics—what they measure, their strengths, and their limitations. We will then apply these metrics to three distinct transformations involving an aminophenylboronic acid scaffold: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the synthesis of a benzoxaborole derivative. Through this lens, we will demonstrate how a quantitative assessment can illuminate the environmental impact of synthetic choices, moving beyond yield as the sole measure of success.
Pillar 1: Understanding the Yardsticks of Green Chemistry
Before assessing specific reactions, we must first establish a clear understanding of the metrics used for evaluation. While numerous metrics exist, we will focus on four mass-based indicators that provide a comprehensive view of material efficiency from different perspectives.[5][6]
-
Atom Economy (AE): Introduced by Barry Trost, Atom Economy is a theoretical measure of the efficiency of a transformation. It calculates the proportion of reactant atoms that are incorporated into the desired product, assuming 100% yield and stoichiometric amounts. Its power lies in its simplicity, as it highlights reactions that are inherently more efficient by design (e.g., additions) versus those that are inherently wasteful (e.g., eliminations or reactions using stoichiometric reagents that are not incorporated into the product).[3][7]
-
Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
-
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste.[8] It is the simple mass ratio of all waste generated to the mass of the desired product.[4][7] A higher E-Factor signifies more waste and a greater negative environmental impact.[8] The pharmaceutical industry, due to its complex multi-step syntheses, has historically high E-Factors, often ranging from 25 to over 100.[8]
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
-
Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute (ACS GCI) Pharmaceutical Roundtable, PMI is arguably the most holistic mass-based metric.[9][10] It is the ratio of the total mass of all materials (reactants, reagents, solvents, process water, etc.) that enter a process to the mass of the final product.[6][9] PMI provides a complete picture of the inputs required, directly driving chemists to think about minimizing all materials, not just waste outputs.[9]
-
Formula: PMI = Total Mass of Inputs / Mass of Product
-
The relationship between PMI and E-Factor is simple: E-Factor = PMI - 1.[6]
-
-
Reaction Mass Efficiency (RME): RME offers a more nuanced view than Atom Economy by incorporating the reaction yield and the actual masses of reactants used, including any excess. It is defined as the percentage of the mass of the reactants that remains in the product.[6] This metric is particularly useful for chemists at the bench level to quickly assess the efficiency of a specific transformation as performed.
-
Formula: RME = (Mass of Product / Total Mass of Reactants) x 100%
-
The following diagram illustrates the workflow for applying these metrics in a comparative analysis.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. companysconnects.com [companysconnects.com]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 5. Introduction to Green Metrics – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembam.com [chembam.com]
- 8. pharmtech.com [pharmtech.com]
- 9. acs.org [acs.org]
- 10. Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector (2022) | Jochen Becker | 79 Citations [scispace.com]
A Researcher's Guide to the Comparative Kinetics of 2-Aminophenylboronic Acid and Its Derivatives
In the landscape of modern synthetic chemistry and drug discovery, 2-aminophenylboronic acid and its derivatives stand as pivotal building blocks. Their utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, is well-established. However, for researchers, scientists, and drug development professionals, a nuanced understanding of their comparative reaction kinetics is paramount for optimizing synthetic routes, predicting reaction outcomes, and ensuring the stability of these crucial reagents. This guide provides an in-depth, objective comparison of the kinetic profiles of 2-aminophenylboronic acid and its substituted analogues, supported by experimental data and detailed protocols.
The Crucial Role of Kinetics in Application
The reactivity of 2-aminophenylboronic acid is a double-edged sword. While its participation in carbon-carbon bond formation is highly desirable, the inherent instability of the carbon-boron bond can lead to undesired side reactions, most notably protodeboronation. The electronic nature of substituents on the phenyl ring profoundly influences both the rate of productive coupling and the rate of decomposition. This guide will dissect these competing kinetic pathways to provide a predictive framework for selecting the optimal 2-aminophenylboronic acid derivative for a given application.
Comparative Kinetics in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The kinetics of this reaction are complex, with the transmetalation step being significantly influenced by the electronic properties of the boronic acid. Generally, electron-donating groups on the arylboronic acid can enhance the nucleophilicity of the organic moiety, potentially accelerating the transmetalation step. Conversely, strong electron-withdrawing groups can decrease the rate of transmetalation.[1]
While specific kinetic data for a wide range of 2-aminophenylboronic acid derivatives remains dispersed in the literature, the general principles of substituent effects can be summarized as follows:
| Boronic Acid Derivative | Substituent Effect | Expected Impact on Transmetalation Rate | Expected Overall Reaction Rate (relative) |
| 2-Aminophenylboronic Acid | Electron-donating (amino group) | Baseline | Baseline |
| 2-Amino-5-methylphenylboronic acid | More electron-donating (amino + methyl) | Faster | Faster |
| 2-Amino-5-fluorophenylboronic acid | Competing effects (amino donating, fluoro withdrawing) | Slower than methyl-substituted | Slower than methyl-substituted |
| 2-Amino-5-nitrophenylboronic acid | Predominantly electron-withdrawing (nitro group) | Slower | Slower |
This table is based on established principles of physical organic chemistry and qualitative observations from various studies.[1]
It is important to note that the overall reaction rate is also dependent on other factors such as the palladium catalyst, ligand, base, and solvent system employed.[2]
The Competing Pathway: Protodeboronation Kinetics
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant undesired side reaction for arylboronic acids, particularly under the basic aqueous conditions often employed in Suzuki-Miyaura couplings.[3] The rate of protodeboronation is highly sensitive to the pH of the reaction medium and the electronic nature of the substituents on the aromatic ring.
Pioneering work has established that protodeboronation can proceed through multiple pathways, with the reactivity of the boronic acid and its corresponding boronate anion being key factors.[3][4] For arylboronic acids with electron-withdrawing groups, a pathway involving the formation of a transient aryl anion can become significant, leading to increased instability.[3] Conversely, while electron-donating groups can stabilize the C-B bond against certain decomposition pathways, the overall effect can be complex.
| Boronic Acid Derivative | Substituent Effect | Expected Relative Rate of Protodeboronation |
| 2-Aminophenylboronic Acid | Electron-donating | Baseline |
| 2-Amino-5-methylphenylboronic acid | More electron-donating | Slower |
| 2-Amino-5-fluorophenylboronic acid | Electron-withdrawing (fluoro) | Faster |
| 2-Amino-5-nitrophenylboronic acid | Strongly electron-withdrawing (nitro) | Significantly Faster |
This table provides a qualitative comparison based on the general principles of protodeboronation kinetics.[3][4][5]
The ortho-amino group in 2-aminophenylboronic acid can also participate in intramolecular interactions that can influence its stability and reactivity in ways not observed in its meta- and para-isomers.
Experimental Protocols for Kinetic Analysis
To facilitate the direct comparison of 2-aminophenylboronic acid and its derivatives, the following detailed experimental protocols for key kinetic assays are provided. These protocols are designed to be self-validating systems, allowing researchers to generate reliable and reproducible data.
Kinetic Analysis of Suzuki-Miyaura Coupling by 1H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the reaction progress, providing real-time concentration data of reactants and products.
Materials:
-
2-Aminophenylboronic acid or derivative (1.0 equiv)
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., D2O/dioxane-d8 mixture)
-
NMR tubes
Procedure:
-
In a glovebox, accurately weigh the 2-aminophenylboronic acid derivative, aryl bromide, palladium catalyst, base, and internal standard into a vial.
-
Add the deuterated solvent mixture to the vial and briefly vortex to ensure homogeneity.
-
Transfer the reaction mixture to an NMR tube and cap it securely.
-
Acquire an initial 1H NMR spectrum (t=0).
-
Place the NMR tube in a pre-heated NMR spectrometer probe.
-
Acquire 1H NMR spectra at regular time intervals.
-
Integrate the signals of the starting materials and the product relative to the internal standard to determine their concentrations over time.
-
Plot the concentration of the product versus time and fit the data to an appropriate rate law to determine the observed rate constant (kobs).
Workflow for Suzuki-Miyaura Kinetic Analysis:
Caption: Workflow for kinetic analysis of Suzuki-Miyaura coupling via NMR.
Kinetic Analysis of Protodeboronation by UV-Vis Spectrophotometry
This method is suitable for monitoring the disappearance of the arylboronic acid, especially for derivatives that have a distinct UV-Vis absorbance from their protodeboronated product.
Materials:
-
2-Aminophenylboronic acid or derivative
-
Buffered aqueous solution (e.g., phosphate or borate buffer at a specific pH)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the 2-aminophenylboronic acid derivative in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the desired aqueous buffer solution and adjust the pH accurately.
-
Equilibrate the buffer solution to the desired temperature in the spectrophotometer's cuvette holder.
-
Initiate the reaction by injecting a small aliquot of the boronic acid stock solution into the cuvette containing the pre-heated buffer.
-
Immediately start monitoring the change in absorbance at a wavelength where the boronic acid has a strong absorbance and the product has minimal absorbance.
-
Record the absorbance as a function of time.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this plot should be linear.
-
The negative of the slope of this line will be the observed rate constant (kobs).
Logical Relationship for Protodeboronation Analysis:
Caption: Logical workflow for protodeboronation kinetic analysis.
Conclusion and Future Perspectives
The kinetic landscape of 2-aminophenylboronic acid and its derivatives is a delicate balance between productive reactivity and inherent instability. This guide has provided a framework for understanding and predicting the kinetic behavior of these important synthetic intermediates. The provided experimental protocols offer a starting point for researchers to generate robust, comparative data for their specific systems.
Future work should focus on the systematic generation of quantitative kinetic data for a broader range of 2-aminophenylboronic acid derivatives under standardized conditions. Such data will be invaluable for the development of more accurate predictive models, enabling chemists to make more informed decisions in the design and execution of complex organic syntheses.
References
- ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo...
- ResearchGate. Hammett plot of competitive reactions of phenylboronic acid with...
- LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion.
- ACS Publications. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm | The Journal of Physical Chemistry A.
- RSC Publishing. Organic & Biomolecular Chemistry.
- ACS Publications. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- PMC. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids.
- Account. Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation.
- ACS Publications. Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies | The Journal of Organic Chemistry.
- PMC. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
- ResearchGate. Kinetic profile in the Suzuki–Miyaura cross-coupling with...
- PMC. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ACS Publications. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis.
- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
Sources
A Senior Application Scientist's Guide to Catalytic Coupling of 2-Aminophenylboronic Acid: A Comparative Analysis
Introduction: In the landscape of modern synthetic chemistry, 2-aminophenylboronic acid and its derivatives stand out as exceptionally versatile building blocks. Their unique structure, featuring both a nucleophilic amino group and an electrophilic boronic acid moiety, opens a gateway to a diverse array of molecular architectures. The coupling reactions of this substrate are particularly pivotal for the synthesis of N-arylated compounds and fused heterocyclic systems like carbazoles. These structural motifs are at the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.
The choice of catalyst is the most critical parameter dictating the success, efficiency, and selectivity of these transformations. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the coupling of 2-aminophenylboronic acid and related compounds: the established palladium-based systems, the cost-effective copper catalysts, the robust nickel alternatives, and the emerging field of photoredox catalysis. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select and optimize the ideal catalytic approach for their specific synthetic challenges.
Palladium-Catalyzed Coupling: The Suzuki-Miyaura Workhorse
Palladium catalysis is the most established and broadly applied method for C-C bond formation using boronic acids. The Suzuki-Miyaura reaction has become a cornerstone of medicinal chemistry due to its remarkable reliability and functional group tolerance.[1][2][3] When applied to 2-aminophenylboronic acid, it facilitates the synthesis of 2-aminobiphenyls, which are direct precursors to carbazoles and other valuable N-heterocycles.[4][5]
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling is a well-understood, three-stage process involving a Pd(0)/Pd(II) redox couple.[3][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]
-
Transmetalation: A base activates the organoboron compound, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[6][7]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
The efficiency of this cycle is highly dependent on the choice of ligand, which stabilizes the palladium center and modulates its reactivity.
Caption: The catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Performance & Experimental Data
Palladium systems offer high yields for a wide range of substrates, including challenging heteroaryl halides. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) has been instrumental in improving catalyst performance, allowing for lower catalyst loadings and reactions at room temperature.[8]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 | [8] |
| Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | DMF | 80 | 16 | 85-95 | [4] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-92 | [5] |
Representative Protocol: Synthesis of an N-Boc-2-aminobiphenyl
This protocol is designed as a self-validating system, where successful execution yields the product in high purity, confirming the efficacy of the catalytic components.
-
Reactor Setup: To an oven-dried Schlenk flask, add N-Boc-2-aminophenylboronic acid (1.0 mmol, 1.0 equiv.), the desired aryl bromide (1.1 mmol, 1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent and Degassing: Add anhydrous toluene (5 mL) and water (0.5 mL). Seal the flask and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminobiphenyl derivative.
Copper-Catalyzed Coupling: The Economical Chan-Lam Approach
Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, have emerged as a powerful and economical alternative to palladium-based methods for constructing carbon-heteroatom bonds.[9] Given the presence of the amino group in 2-aminophenylboronic acid, this approach is highly relevant for C-N bond formation. The use of copper is advantageous as it is significantly cheaper and less toxic than palladium.[9]
Mechanistic Rationale
The mechanism of Chan-Lam coupling is more debated than the Suzuki reaction but is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. A widely accepted proposal involves the following key steps:[10]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the Cu(II) center.
-
Transmetalation: The arylboronic acid undergoes transmetalation with the copper complex.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from a transient Cu(III) species, regenerating a Cu(I) species.
-
Reoxidation: The Cu(I) is reoxidized to the active Cu(II) state by an external oxidant, which is often atmospheric oxygen, making the reaction convenient to run in open air.[10]
Caption: Proposed catalytic cycle for the Copper-catalyzed Chan-Lam C-N coupling reaction.
Performance & Experimental Data
Copper catalysts are particularly effective for N-arylation and can often be performed under milder conditions (even room temperature) than palladium systems.[9][11] They show good tolerance for various functional groups.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Cu(OAc)₂ | 1,10-Phenanthroline | Cs₂CO₃ | MeCN | RT | 75-95 | [9] |
| CuI | Myristic Acid | 2,6-Lutidine | Toluene | RT | 58-91 | [11] |
| Cu(OTf)₂ | None | TFA | DCE | 10 min | >90 | [4] |
Representative Protocol: N-Arylation of 2-Aminobenzothiazole
-
Reactor Setup: In a 25 mL round-bottom flask, combine 2-aminobenzothiazole (1.0 mmol, 1.0 equiv.), the desired phenylboronic acid (1.2 mmol, 1.2 equiv.), Cu(OAc)₂ (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Solvent and Base: Add acetonitrile (5 mL) and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature under an air atmosphere for 24 hours. The reaction can be monitored by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the N-arylated product.[9]
Nickel-Catalyzed Coupling: The Powerful & Economical Alternative
Nickel catalysis has gained significant traction as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions.[12][13] Nickel catalysts can often promote reactions of substrates that are challenging for palladium, such as aryl chlorides or sulfamates, due to their different redox properties and reactivity profiles.[6][14]
Mechanistic Rationale
The catalytic cycle for nickel is generally analogous to that of palladium, involving a Ni(0)/Ni(II) redox couple.[12]
-
Oxidative Addition: A Ni(0) complex undergoes oxidative addition with the aryl electrophile to form a Ni(II) species.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its aryl group to the nickel center.
-
Reductive Elimination: The coupled product is released, regenerating the Ni(0) catalyst.
A key difference is that nickel-based cycles can also involve single-electron transfer (SET) pathways and Ni(I)/Ni(III) intermediates, which can open up unique reactivity.
Caption: Simplified workflow for Nickel-catalyzed cross-coupling reactions.
Performance & Experimental Data
Nickel systems are known for their high reactivity, often leading to shorter reaction times. The choice of ligand, typically a bipyridine or phosphine, is crucial for stabilizing the catalyst and achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂·6H₂O | 4,4′-dOMebpy | Na₂CO₃ | MeCN | 50 | 1-3 | 60-85 | [12] |
| Ni(cod)₂ | PPh₂Cy | CsF | Dioxane | 40 | 24 | 70-90 | [15] |
| NiCl₂ | 2,2′-Bipyridine | K₃PO₄ | THF | RT | 12 | 72-93 | [14] |
Representative Protocol: Nickel-Catalyzed C-N Coupling
-
Reactor Setup: To a vial, add 2-aminobenzothiazole (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.6 mmol, 1.2 equiv.), NiCl₂·6H₂O (0.025 mmol, 5 mol%), 4,4′-dimethoxy-2,2′-bipyridine (0.025 mmol, 5 mol%), and Na₂CO₃ (1.0 mmol, 2.0 equiv.).
-
Solvent: Add 2 mL of acetonitrile.
-
Reaction: Seal the vial and place it in a preheated block at 50°C. Stir for 1-3 hours.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography.[12]
Photocatalytic Systems: The Mild and Modern Frontier
Visible-light photoredox catalysis represents a paradigm shift in synthetic chemistry, enabling reactions to proceed under exceptionally mild conditions.[16][17] For boronic acid couplings, photocatalysis allows for the generation of aryl radicals via a single-electron transfer (SET) process, offering a mechanistic alternative to traditional two-electron cross-coupling pathways. This approach is particularly valuable for substrates with sensitive functional groups.
Mechanistic Rationale
-
Photoexcitation: A photocatalyst (PC), such as a ruthenium or iridium complex or an organic dye, absorbs visible light to reach an excited state (PC*).
-
Radical Generation: The excited photocatalyst oxidizes an activated boronic acid (often as a boronate complex), generating an aryl radical via SET.
-
Coupling: This radical can then engage in various coupling pathways. In cooperative catalysis with another metal like copper, the aryl radical can be trapped by a Cu(II)-amine complex, leading to C-N bond formation after reductive elimination.[18]
Caption: General workflow for photoredox-mediated activation and coupling of boronic acids.
Performance & Experimental Data
The primary advantage of photocatalytic methods is the use of ambient temperature and visible light, which preserves delicate functionalities. Cooperative systems combining a photocatalyst with a transition metal like copper can achieve couplings that are difficult under thermal conditions.
| Catalyst System | Base/Additive | Solvent | Temp | Conditions | Yield (%) | Reference |
| Ru(bpy)₃(PF₆)₂ / Cu(acac)₂ | 2,6-Lutidine | Toluene/MeCN | 35°C | Blue LED, Air | 63-90 | |
| Mes-Acr-4 (Organic PC) | DMAP | Acetone/MeOH | RT | Blue LED | 70-95 | [16] |
Representative Protocol: Cooperative Cu/Photoredox C-N Coupling
-
Reactor Setup: In a 4 mL vial, combine the amine substrate (0.2 mmol, 1.0 equiv.), arylboronic acid (0.3 mmol, 1.5 equiv.), Cu(acac)₂ (0.02 mmol, 10 mol%), Ru(bpy)₃(PF₆)₂ (0.002 mmol, 1 mol%), and 2,6-lutidine (0.4 mmol, 2.0 equiv.).
-
Solvent: Add 2 mL of a 1:1 mixture of toluene and acetonitrile.
-
Reaction: Place the vial uncapped (for ambient air) approximately 5 cm from a blue LED lamp. Stir at 35°C for 20 hours.
-
Workup: After the reaction, concentrate the mixture and purify directly by column chromatography to isolate the N-arylated product.[18]
Comparative Analysis & Conclusion
The selection of a catalyst for the coupling of 2-aminophenylboronic acid is a multi-faceted decision that balances cost, performance, and the specific demands of the target molecule.
| Feature | Palladium | Copper | Nickel | Photocatalysis |
| Relative Cost | High | Low | Low-Medium | Medium-High |
| Toxicity | High | Low | Medium | Varies (Low for organic dyes) |
| Typical Conditions | Often elevated temp. | Mild (RT to moderate) | Mild to moderate | Ambient Temp, Light |
| Key Advantage | High reliability, broad scope | Low cost, C-N coupling | Reactivity with tough substrates | Unparalleled mildness, unique pathways |
| Key Limitation | Cost, residual metal | Lower C-C coupling efficacy | Air/moisture sensitivity | Requires specific light setup |
Final Recommendation:
-
For reliable, high-yield synthesis of 2-aminobiphenyls with broad substrate compatibility, Palladium remains the gold standard. Its well-understood mechanism and vast literature make it a dependable choice for complex targets.
-
For cost-effective N-arylation reactions , particularly when C-N bond formation is the primary goal, Copper is an excellent first choice due to its low cost, low toxicity, and mild reaction conditions.
-
When dealing with challenging or less reactive coupling partners (e.g., aryl chlorides) or when seeking a more economical alternative to palladium for C-C coupling, Nickel offers a powerful and robust solution.
-
For substrates containing highly sensitive functional groups that cannot tolerate thermal conditions, Photocatalysis provides an unmatched advantage, enabling reactions to proceed at room temperature under the gentle influence of visible light.
By understanding the distinct mechanistic underpinnings and performance characteristics of each catalytic system, the modern chemist is empowered to navigate the synthetic landscape with precision, strategically selecting the optimal tool to forge the desired molecular connections efficiently and effectively.
References
- Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. (2023).
- Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. (2025).
- Mini-review on the novel synthesis and potential applications of carbazole and its deriv
- Electrochemical Synthesis of Carbazoles by Dehydrogenative Coupling Reaction. (2020). PubMed Central. [Link]
- Coupling of Boronic Acids with Amines in the Presence of a Supported Copper C
- Organic photocatalysis for the radical couplings of boronic acid derivatives in b
- Carbazole synthesis. Organic Chemistry Portal. [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
- Lima, F., et al. (2018). Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow.
- Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
- Marshall, J. R., O'Brien, J. N., & Wommack, A. J.
- Copper-Catalyzed Coupling of Arylboronic Acids and Amines. (2025). Request PDF. [Link]
- Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow. (2018).
- A copper-catalyzed oxidative coupling reaction of arylboronic acids, amines and carbon dioxide using molecular oxygen as the oxidant. (2019). Green Chemistry (RSC Publishing). [Link]
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015).
- Recent advances in the synthesis of carbazoles from indoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. (2025).
- Synthesis of carbazoles via C−C and/or C−N coupling.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2023). MDPI. [Link]
- Reductive coupling of nitro compounds with boronic acid deriv
- Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. (2021).
- Organoboron catalysis for direct amide/peptide bond formation. (2024).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
- Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. (2012).
- Nickel-catalyzed C(sp2)−C(sp3) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters. (2025).
- Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(II)
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022).
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2018).
- Nickel-Catalyzed Cross Couplings of Benzylic Ammonium Salts and Boronic Acids: Stereospecific Formation of Diarylethanes via C–N Bond Activation. (2012).
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Amide Synthesis via Aminocarbonylation of Arylboronic Acids with Nitroarenes. (2019).
- Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. (2005). Semantic Scholar. [Link]
- Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. (2022).
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). [Link]
- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. [Link]
- Accessing 2-(hetero)arylmethyl-, -Allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(chloromethyl). (2014). PubMed. [Link]
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical Synthesis of Carbazoles by Dehydrogenative Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(II) intermediate with a coordinated boron anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel-catalyzed C(sp2)−C(sp3) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Nickel-Catalyzed Cross Couplings of Benzylic Ammonium Salts and Boronic Acids: Stereospecific Formation of Diarylethanes via C–N Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Aminophenylboronic acid hydrochloride
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant, and safe disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible laboratory practice and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Aminophenylboronic acid hydrochloride (CAS No: 863753-30-4), grounding procedural guidance in established safety principles and regulatory standards.
Immediate Safety & Hazard Profile
Before initiating any disposal procedure, it is imperative to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed.[1][2][3] While comprehensive toxicological properties have not been fully investigated, it is prudent to handle it with the care due to a potentially hazardous substance.[1][4] Key safety considerations during handling and disposal include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or glasses, and a lab coat.[1][5] In cases of potential dust generation, respiratory protection such as a NIOSH-approved P95 or P1 (EU EN 143) particle respirator should be used.[1][6]
-
Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[5]
-
Environmental Precautions: Crucially, do not allow the product or its waste to enter drains or the environment.[1][6][7][8]
Waste Characterization and Segregation: The First Critical Step
Proper disposal begins with correct waste identification. This compound waste is classified as hazardous chemical waste. This designation dictates that it must be handled according to specific federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11]
Core Principle: Never mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][12] Incompatible materials can react violently or release toxic gases.[12] Specifically, keep this waste separate from:
The following workflow illustrates the initial decision-making process for handling this chemical waste.
Caption: Waste Characterization and Segregation Workflow
Step-by-Step Collection and Storage Protocol
Adherence to a systematic collection and storage procedure is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Select the Appropriate Waste Container The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a tightly fitting screw cap is recommended.[14][15] The container must be in good condition, free of leaks or cracks.[5] Never use metal containers for acidic waste.[12][14]
Step 2: Label the Waste Container As soon as the first particle of waste is added, the container must be labeled. The EPA requires that each hazardous waste label includes:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound"[9]
-
The specific hazard(s): "Harmful if swallowed" or an appropriate pictogram[4][16]
-
The date accumulation begins (only when moved to a central accumulation area)[4]
Step 3: Accumulate the Waste
-
For Solid Waste: Carefully sweep or shovel the solid material into the designated waste container.[1] Crucially, perform this action without creating dust. [1][8] This is the primary reason for conducting this work within a fume hood.
-
For Contaminated Labware (e.g., weigh boats, gloves): Place these directly into the solid waste container. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
Step 4: Store the Waste Container The properly sealed and labeled container must be stored in a designated Satellite Accumulation Area (SAA).[4][12] This area should be:
-
At or near the point of generation and under the control of laboratory personnel.[17]
-
Away from sources of heat or ignition.[9]
-
Segregated from incompatible materials.[12]
-
Within secondary containment to prevent spills.[14]
Containers can remain in the SAA for up to one year, provided they are not full.[12] Once a container is full, it must be moved from the SAA within three days.[12]
Disposal Pathway: Incineration
The recommended disposal method for this compound is through a licensed professional waste disposal service.[1] The standard and most effective terminal disposal technique is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1]
Why Incineration? Incineration is the preferred method because it ensures the complete destruction of the organic molecule. The process breaks the compound down into less harmful components like carbon oxides, nitrogen oxides, hydrogen chloride gas, and boron oxides.[6][13] The scrubber system is essential for neutralizing acidic gases like HCl produced during combustion, preventing their release into the atmosphere.
The Role of Your EHS Department Your institution's Environmental Health and Safety (EHS) or equivalent department is your primary resource for disposal. They will have contracts with licensed waste brokers and disposal facilities that are certified to handle this type of hazardous waste.[10][18] The laboratory's responsibility is to properly collect, label, and store the waste before scheduling a pickup with the EHS office.
Managing Empty Containers and Contaminated Materials
Empty containers that held this compound must be decontaminated before being disposed of as regular waste or recycled.[5]
Decontamination Protocol:
-
Initial Rinse: In a fume hood, rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol).[5]
-
Collect Rinseate: The first rinseate is considered hazardous waste. [5] It must be collected and added to a designated liquid hazardous waste container (e.g., "Halogenated Organic Solvents"). Do not mix with the solid this compound waste.
-
Subsequent Rinses: Perform at least two more rinses with the solvent. These may also need to be collected as hazardous waste depending on institutional policy. Consult your EHS department.
-
Final Disposal: Once thoroughly decontaminated and air-dried, deface or remove the original label.[5] The container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[5]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
| Scenario | Immediate Action |
| Spill | Evacuate personnel to a safe area.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material. Pick up and arrange for disposal without creating dust.[1][7] Place in a suitable, closed container for disposal.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes.[1][13] If irritation occurs or persists, consult a physician.[8][13] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[1][13] Immediately consult a physician.[1] |
| Inhalation | Move the person into fresh air.[1] If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[7] |
Always show the Safety Data Sheet to the attending physician. [1][7]
By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of professional laboratory practice.
References
- MSDS of this compound. (2010).
- OSHA Compliance For Laboratories. US Bio-Clean.
- How To Safely Dispose of Boric Acid. Lab Alley.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
- Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- 2-Aminophenylboronic Acid SDS. TCI Chemicals.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (2-Aminophenyl)boronic acid hydrochloride - Safety Data Sheet [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. usbioclean.com [usbioclean.com]
- 10. epa.gov [epa.gov]
- 11. nationalacademies.org [nationalacademies.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.com [fishersci.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. ethz.ch [ethz.ch]
- 16. 2-アミノフェニルボロン酸 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 17. epa.gov [epa.gov]
- 18. laballey.com [laballey.com]
Personal protective equipment for handling 2-Aminophenylboronic acid hydrochloride
A Researcher's Guide to Safely Handling 2-Aminophenylboronic Acid Hydrochloride
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No: 863753-30-4). This is not just a list of rules, but a framework for understanding the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment: Know Your Compound
This compound is a valuable reagent in synthetic chemistry, but it is not benign. A thorough understanding of its hazard profile is the foundation of safe handling.
According to its Safety Data Sheet (SDS), the primary hazards are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].
-
Skin Irritation (Category 2): Causes skin irritation upon contact[3].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[3].
-
Respiratory Irritation (Category 3): May cause respiratory tract irritation if inhaled as a dust[3][4].
The toxicological properties of this specific compound have not been exhaustively investigated[1]. Therefore, it is crucial to treat it with a high degree of caution, assuming it may have unknown hazards. All chemical products should be handled by personnel with specialized knowledge or under the guidance of such individuals[5].
Engineering Controls: Your First Line of Defense
Before you even consider personal protective equipment, your primary defense is to minimize exposure through proper laboratory setup.
-
Chemical Fume Hood: All handling of solid this compound that could generate dust, and any work with its solutions, must be conducted in a well-ventilated area, preferably a certified chemical fume hood[2][6][7]. This is critical to prevent inhalation of dust or vapors.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in your work area[4][6][7].
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is mandatory to prevent accidental exposure. The following table summarizes the required equipment, which should be donned before any handling of the chemical begins.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EU EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash hazard[6][8]. | Protects eyes from dust particles and potential splashes of solutions[6]. Standard safety glasses do not provide a sufficient seal against dust or splashes[8]. |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves)[6]. | Prevents direct skin contact. Gloves must be inspected for tears or holes before use. If contact with the chemical occurs, remove gloves immediately using the proper technique, wash hands, and don new gloves[1][8]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes[6][9]. | Protects skin from accidental spills and contact. The lab coat should not be worn outside of the laboratory to prevent the spread of contamination[9]. |
| Respiratory Protection | For nuisance exposures or when handling the solid compound, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation of dust particles[1][6]. | Minimizes the risk of respiratory tract irritation. For higher levels of exposure, more advanced respirator cartridges may be necessary[1]. Always ensure your respirator is properly fitted. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for safety. The following workflow provides a logical sequence for handling this compound.
Protocol Details:
-
Preparation: Before starting, ensure your fume hood is operational and that the path to the safety shower and eyewash station is clear[6].
-
Donning PPE: Put on all required PPE as detailed in the table above[6].
-
Handling the Solid:
-
Post-Handling:
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is vital.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][3]. |
| Skin Contact | Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention[1][3][11]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][3][10]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and drink 2-4 cupfuls of water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician[1][2][6][12]. |
| Minor Spill | For a small, contained spill, wear your full PPE. Avoid creating dust. Gently sweep up the solid material and place it into a suitable, closed, and labeled container for disposal. Clean the spill area thoroughly[1][2][3]. |
| Major Spill | Evacuate the area immediately. Warn others in the vicinity. Do not attempt to clean it up yourself. Contact your institution's emergency response personnel[13]. |
Storage and Disposal Plan
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2][3][7].
-
Keep the container tightly closed to prevent moisture absorption and contamination[2][3][4]. Some suppliers recommend storing under an inert atmosphere[3].
Disposal:
-
This compound and any contaminated materials (e.g., gloves, paper towels) must be disposed of as hazardous waste[6].
-
All waste must be collected in suitable, closed, and properly labeled containers.
-
Engage a licensed professional waste disposal service for final disposal. Chemical waste generators must adhere to all local, regional, and national regulations for complete and accurate waste classification[1][3][4][7].
By integrating these safety protocols into your daily laboratory workflow, you can effectively mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.
References
- MSDS of this compound. (2010, June 14). [Source Not Available].
- Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety.
- Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts.
- First aid. (n.d.). NHS.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. First aid - NHS [nhs.uk]
- 13. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
